molecular formula C6H5BrN4 B6209888 3-bromopyrazolo[1,5-a]pyrazin-4-amine CAS No. 2751621-54-0

3-bromopyrazolo[1,5-a]pyrazin-4-amine

カタログ番号: B6209888
CAS番号: 2751621-54-0
分子量: 213
注意: 研究専用です。人間または獣医用ではありません。
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説明

The pyrazolo[1,5-a]pyrazine core of 3-bromopyrazolo[1,5-a]pyrazin-4-amine represents a privileged scaffold in medicinal chemistry, enabling the discovery of novel bioactive molecules . This brominated derivative is primarily valued as a key chemical intermediate for constructing more complex structures via metal-catalyzed cross-coupling reactions, such as Suzuki reactions, allowing for the introduction of diverse aryl and heteroaryl groups at the 3-position . Compounds based on the fused pyrazolo-heterocyclic architecture have demonstrated significant potential as potent and selective enzyme inhibitors . Research on closely related analogs indicates that this chemical class can function as positive allosteric modulators of specific neural receptors, making them valuable pharmacological tools for neuroscience research . Furthermore, such scaffolds are extensively investigated in oncology for their ability to act as protein kinase inhibitors, disrupting signaling pathways critical for cancer cell proliferation and survival . The 4-amino group on the pyrazine ring provides a versatile handle for further synthetic modification, facilitating the exploration of structure-activity relationships and the optimization of drug-like properties. This compound is intended for use in hit-to-lead optimization campaigns and is strictly for Research Use Only.

特性

CAS番号

2751621-54-0

分子式

C6H5BrN4

分子量

213

純度

95

製品の起源

United States
Foundational & Exploratory

3-bromopyrazolo[1,5-a]pyrazin-4-amine chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Technical Guide on 3-Bromopyrazolo[1,5-a]pyrazin-4-amine: Properties, Synthesis, and Applications in Kinase Inhibitor Discovery

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals.

Part 1: Introduction & Structural Rationale

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of selecting the right heterocyclic scaffold to achieve both target potency and favorable pharmacokinetic properties. The pyrazolo[1,5-a]pyrazine core has emerged as a privileged bioisostere for purines, making it highly valuable in the design of ATP-competitive kinase inhibitors[1].

The specific building block 3-bromopyrazolo[1,5-a]pyrazin-4-amine (CAS: 2751621-54-0) is engineered with two critical functional vectors:

  • The C4-Primary Amine: This moiety acts as an essential hydrogen bond donor. In the context of kinase active sites, it typically interacts with the backbone carbonyl oxygen of the hinge region, anchoring the molecule within the ATP-binding pocket.

  • The C3-Bromine: Positioned on the electron-rich pyrazole ring, this halogen serves as a highly versatile synthetic handle. It allows for late-stage diversification (via palladium-catalyzed cross-coupling) to explore the solvent-exposed channel or adjacent selectivity pockets of the kinase.

G A 3-bromo-core (CAS 2751621-54-0) B C3-Position (Suzuki Coupling) A->B Pd-Catalysis C C4-Amine (Hinge Binding) A->C ATP-Interaction D Lead Optimization (Kinase Selectivity) B->D C->D

Workflow of orthogonal functionalization for the pyrazolo[1,5-a]pyrazine scaffold.

Part 2: Physicochemical Properties & Safety Data

Understanding the baseline physicochemical properties of this intermediate is critical for predicting its behavior in both synthetic workflows and biological assays. The data below summarizes the core metrics of 3-bromopyrazolo[1,5-a]pyrazin-4-amine.

Table 1: Quantitative Chemical Data and Identifiers

PropertyValueSource
CAS Number 2751621-54-0[2],[3]
Molecular Formula C6H5BrN4[3],[4]
Molecular Weight 213.03 g/mol [3]
Monoisotopic Mass 211.97 Da[4]
SMILES String C1=CN2C(=C(C=N2)Br)C(=N1)N[4]
GHS Hazard: Skin Skin Irrit. 2 (H315)[2]
GHS Hazard: Eyes Eye Irrit. 2A (H319)[2]
GHS Hazard: Systemic STOT SE 3 (H336 - Single Exposure)[2]

Handling Causality: Due to its classification as a specific target organ toxicant (STOT SE 3) and an irritant[2], all handling of the dry powder must be conducted within a certified fume hood using nitrile gloves and chemical safety goggles to prevent inhalation of dust and dermal sensitization.

Part 3: Synthetic Methodologies & Protocols

The synthesis and derivatization of the pyrazolo[1,5-a]pyrazine core rely on the distinct electronic properties of its fused rings. The pyrazole ring is electron-rich, making the C3 position highly susceptible to electrophilic aromatic substitution (e.g., bromination). Conversely, the pyrazine ring is electron-deficient, activating the C4 position for nucleophilic aromatic substitution ( SN​Ar ).

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Derivatization at C3

Objective: Functionalize the C3 position with an aryl group to target the kinase solvent-exposed pocket.

Reagents:

  • 3-bromopyrazolo[1,5-a]pyrazin-4-amine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(dppf)Cl2​ (0.05 eq)

  • K2​CO3​ (2.0 eq)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v)

Step-by-Step Procedure & Causality:

  • Preparation: In an oven-dried Schlenk flask, combine the bromide, arylboronic acid, and K2​CO3​ .

    • Causality: K2​CO3​ is chosen as a mild, inorganic base that effectively activates the boronic acid to form the reactive boronate complex without degrading the sensitive heterobicyclic core or deprotonating the primary amine.

  • Degassing: Add the solvent mixture and sparge with N2​ for 10 minutes.

    • Causality: Oxygen must be rigorously removed to prevent the oxidation of the Pd(0) active species and to minimize the oxidative homocoupling of the boronic acid (forming biphenyl byproducts).

  • Catalyst Addition: Add Pd(dppf)Cl2​ under a steady stream of N2​ .

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement significantly accelerates the reductive elimination step, which is often the rate-limiting step when coupling electron-rich heteroaryl systems.

  • Reaction Execution: Heat the mixture to 90°C for 12 hours.

    • Self-Validation System: Monitor the reaction progress via LC-MS. The starting bromide will exhibit a distinct 1:1 isotopic doublet at m/z 212/214 [M+H]+ due to the 79Br/81Br isotopes. The reaction is validated as complete only when this doublet completely disappears, replaced by the target product mass.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

Part 4: Applications in Drug Discovery (JAK/STAT Inhibition)

Derivatives of 3-bromopyrazolo[1,5-a]pyrazin-4-amine are prominently featured in the development of Janus Kinase (JAK) inhibitors[1]. The JAK/STAT pathway is a principal signaling mechanism for various cytokines and growth factors, making it a prime target for treating autoimmune diseases, inflammation, and myeloproliferative neoplasms.

When functionalized, the pyrazolo[1,5-a]pyrazine core acts as a direct ATP competitor. The C4-amine mimics the adenine ring of ATP, forming critical hydrogen bonds with the hinge region of the JAK enzyme, thereby preventing ATP hydrolysis and subsequent STAT phosphorylation[1].

Pathway Cytokine Cytokine Signal Receptor Receptor Dimerization Cytokine->Receptor JAK JAK Kinase (Active) Receptor->JAK STAT STAT Phosphorylation JAK->STAT ATP Hydrolysis Inhibitor Scaffold Derivative Inhibitor->JAK Blocks ATP Pocket Transcription Gene Transcription STAT->Transcription

Mechanism of action for JAK inhibitors derived from the target scaffold.

Protocol 2: In Vitro JAK Kinase Inhibition Assay Preparation

Objective: Evaluate the IC50​ of synthesized pyrazolo[1,5-a]pyrazine derivatives.

Step-by-Step Procedure & Causality:

  • Compound Dilution: Prepare a 10 mM stock solution of the derivative in 100% DMSO. Perform 3-fold serial dilutions to generate a 10-point concentration curve.

    • Causality: A 10-point curve ensures a robust sigmoidal fit for accurate IC50​ determination, capturing both the upper and lower asymptotes of enzyme inhibition.

  • Enzyme Incubation: Incubate the compound with recombinant JAK enzyme in an assay buffer (HEPES pH 7.5, MgCl2​ , DTT) for 30 minutes at room temperature.

    • Causality: Pre-incubation allows the system to reach binding equilibrium, which is critical for accurately assessing ATP-competitive inhibitors targeting the hinge region.

  • ATP Addition: Initiate the reaction by adding ATP at a concentration equal to its Km​ value for the specific kinase.

    • Self-Validation System: Running the assay exactly at the ATP Km​ ensures the assay is highly sensitive to competitive inhibitors. This validates the assay by allowing direct mathematical comparison of IC50​ to Ki​ via the Cheng-Prusoff equation ( Ki​=IC50​/2 ).

  • Detection: Measure the phosphorylated substrate using a TR-FRET or luminescence-based ATP depletion readout.

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of Pyrazolo[1,5-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic system that has garnered significant interest in medicinal chemistry and materials science. Its unique electronic properties and structural features make it a versatile core for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the synthesis, physical and chemical properties, and biological activities of pyrazolo[1,5-a]pyrazine derivatives, with a focus on their potential applications in drug discovery.

The Pyrazolo[1,5-a]pyrazine Core: Structure and Electronic Landscape

The pyrazolo[1,5-a]pyrazine ring system is a bicyclic heteroaromatic compound formed by the fusion of a pyrazole and a pyrazine ring. This fusion results in a planar molecule with a unique distribution of electron density, which dictates its chemical reactivity and biological interactions.

The pyrazine ring is known to be electron-deficient, making it generally resistant to electrophilic substitution but susceptible to nucleophilic attack. The fusion of the electron-rich pyrazole ring modulates the electronic character of the entire scaffold, creating a nuanced reactivity profile that can be exploited for the synthesis of a diverse range of derivatives.

Synthesis of the Pyrazolo[1,5-a]pyrazine Scaffold

The construction of the pyrazolo[1,5-a]pyrazine core can be achieved through several synthetic strategies, primarily involving the formation of the pyrazine ring onto a pre-existing pyrazole or vice-versa. A prevalent approach involves the condensation of appropriately substituted pyrazole precursors with α-dicarbonyl compounds or their equivalents.

A notable and versatile method for the synthesis of substituted pyrazolo[1,5-a]pyrazin-4(5H)-ones involves the reaction of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives with various amines.[1][2] This approach allows for the introduction of diverse substituents on both the pyrazole and pyrazine rings, enabling the fine-tuning of the molecule's properties. Microwave-assisted, solvent-free conditions have been shown to be effective for this transformation, offering a greener and more efficient synthetic route.[2]

Another key reaction for functionalizing the pyrazolo[1,5-a]pyrazine core is the direct formylation at the 7-position. This has been achieved using N,N,N',1,1,1-Hexamethylsilanecarboximidamide, which exists in equilibrium with its carbene form and inserts into the most acidic C-H bond of the pyrazolo[1,5-a]pyrazine ring.[3]

Physicochemical Properties of Pyrazolo[1,5-a]pyrazine Derivatives

The physical properties of pyrazolo[1,5-a]pyrazine derivatives are highly dependent on the nature and position of their substituents.

Table 1: Summary of Physical Properties for Representative Pyrazolo[1,5-a]pyrazine Derivatives
Compound ClassGeneral SolubilityMelting Point Range (°C)Key Spectroscopic Features
Pyrazolo[1,5-a]pyrazin-4(5H)-onesGenerally soluble in polar organic solvents like DMSO and DMF. Limited solubility in less polar solvents.Typically > 200°C, often with decomposition.IR (cm⁻¹): ~1650 (C=O stretch). ¹H NMR (ppm): Signals for pyrazole and pyrazine ring protons, with chemical shifts influenced by substituents. ¹³C NMR (ppm): Characteristic signals for the carbonyl carbon and other ring carbons.
Substituted Pyrazolo[1,5-a]pyrazinesSolubility varies with substituents. Generally soluble in chlorinated solvents and polar aprotic solvents.Highly variable depending on the nature and size of substituents.¹H and ¹³C NMR: Chemical shifts are diagnostic for the substitution pattern. MS: Molecular ion peak is typically prominent, aiding in structural confirmation.

X-ray Crystallography: Single-crystal X-ray diffraction studies have been instrumental in confirming the planar structure of the pyrazolo[1,5-a]pyrazine core and elucidating the three-dimensional arrangement of substituents.[1] These studies provide valuable insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the solid-state properties and biological activity of these compounds.

Chemical Reactivity and Functionalization

The reactivity of the pyrazolo[1,5-a]pyrazine ring system is a key aspect for the development of new derivatives with tailored properties.

Diagram 1: Reactivity of the Pyrazolo[1,5-a]pyrazine Core

G Core Pyrazolo[1,5-a]pyrazine Core Electrophilic_Attack Electrophilic Attack (e.g., Nitration, Halogenation) Core->Electrophilic_Attack Generally less favored on pyrazine ring More likely on electron-rich pyrazole ring Nucleophilic_Attack Nucleophilic Attack (e.g., Amination, Alkoxylation) Core->Nucleophilic_Attack Favored at electron-deficient positions on the pyrazine ring Functionalization C-H Functionalization (e.g., Formylation at C7) Core->Functionalization Direct functionalization of C-H bonds

Caption: Reactivity profile of the pyrazolo[1,5-a]pyrazine core.

Electrophilic Substitution: The electron-deficient nature of the pyrazine ring makes electrophilic aromatic substitution challenging. However, the pyrazole ring is more susceptible to electrophilic attack. The regioselectivity of such reactions would be influenced by the directing effects of existing substituents on the pyrazole ring.

Nucleophilic Substitution: The pyrazine moiety is prone to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups or when a good leaving group is present. This reactivity allows for the introduction of a variety of nucleophiles, such as amines and alkoxides, at specific positions on the pyrazine ring.

C-H Functionalization: As previously mentioned, direct C-H functionalization at the 7-position of the pyrazolo[1,5-a]pyrazine core has been successfully demonstrated.[3] This approach offers an efficient way to introduce functional groups without the need for pre-functionalized starting materials.

Biological Activity and Therapeutic Potential

Pyrazolo[1,5-a]pyrazine derivatives have emerged as a promising class of compounds with significant potential in drug discovery, particularly in the field of oncology.

Anticancer Activity: Several studies have reported the synthesis and evaluation of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives as potent inhibitors of cancer cell growth.[1][2] These compounds have demonstrated dose-dependent inhibitory effects on various cancer cell lines, including the non-small cell lung cancer lines A549 and H322.[2]

Mechanism of Action: A key area of investigation for the anticancer effects of pyrazolo[1,5-a]pyrazine derivatives is their interaction with cellular signaling pathways. Recent studies have shown that certain derivatives can significantly reduce the protein levels of phosphoinositide 3-kinase (PI3K) in A549 cells.[4] This suggests that the anticancer activity of these compounds may be mediated, at least in part, through the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[5]

Diagram 2: Proposed Mechanism of Action

PzP Pyrazolo[1,5-a]pyrazine Derivative PI3K PI3K PzP->PI3K Inhibition Akt Akt PI3K->Akt Activation Cell_Growth Cell Growth & Proliferation Akt->Cell_Growth Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: Inhibition of the PI3K/Akt pathway by pyrazolo[1,5-a]pyrazine derivatives.

The ability of these compounds to modulate the PI3K/Akt pathway highlights their potential as targeted cancer therapeutics. Further research is warranted to fully elucidate the molecular mechanisms of action and to identify the specific isoforms of PI3K that are targeted by these derivatives.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2,5-Disubstituted Pyrazolo[1,5-a]pyrazin-4(5H)-ones

This protocol is adapted from the microwave-assisted synthesis described in the literature.[2]

Diagram 3: Synthetic Workflow

Start Starting Materials: - Ethyl 1-(2-oxo-2-arylethyl)-3-aryl-1H-pyrazole-5-carboxylate - Amine (e.g., 2-(2-aminoethoxy)ethanol) Reaction Microwave Irradiation (Solvent-free) Start->Reaction Purification Purification (e.g., Recrystallization) Reaction->Purification Product 2,5-Disubstituted Pyrazolo[1,5-a]pyrazin-4(5H)-one Purification->Product

Caption: Workflow for the synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-ones.

Materials:

  • Ethyl 1-(2-oxo-2-arylethyl)-3-aryl-1H-pyrazole-5-carboxylate derivative (1.0 mmol)

  • Appropriate amine (e.g., 2-(2-aminoethoxy)ethanol or 2-morpholinoethanamine) (1.2 mmol)

  • Microwave reactor

Procedure:

  • To a microwave-safe reaction vessel, add the ethyl 1-(2-oxo-2-arylethyl)-3-aryl-1H-pyrazole-5-carboxylate derivative and the amine.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a suitable temperature (e.g., 120-150 °C) and power for a specified time (e.g., 10-30 minutes), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or isopropanol) to afford the desired pyrazolo[1,5-a]pyrazin-4(5H)-one derivative.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl group.

  • Melting Point Analysis: To assess the purity of the compound.

Future Perspectives and Conclusion

Pyrazolo[1,5-a]pyrazine derivatives represent a fascinating and promising class of heterocyclic compounds with significant potential in drug discovery and development. Their versatile synthesis, tunable physicochemical properties, and demonstrated anticancer activity make them attractive candidates for further investigation.

Future research in this area should focus on:

  • Expansion of the chemical space: The synthesis and evaluation of a broader range of derivatives with diverse substitution patterns to establish comprehensive structure-activity relationships (SAR).

  • In-depth mechanistic studies: A more detailed elucidation of the molecular targets and signaling pathways modulated by these compounds to understand their mechanism of action.

  • Optimization of pharmacokinetic properties: Modification of the scaffold to improve drug-like properties such as solubility, metabolic stability, and bioavailability.

  • Exploration of other therapeutic areas: Investigating the potential of pyrazolo[1,5-a]pyrazine derivatives for the treatment of other diseases, given the broad biological activities associated with pyrazole-containing heterocycles.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. ([Link])

  • Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. ([Link])

  • Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells. ([Link])

  • Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. ([Link])

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. ([Link])

  • PYRAZOLOPYRIMIDINES AS ANTICANCER AGENTS; SYNTHESES AND MODE OF ACTION (REVIEW ARTICLE). ([Link])

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. ([Link])

  • Synthesis of New Pyrazolo[1,5‐a]Pyrazin‐4(5H)‐One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line. ([Link])

  • Pyrazines. ([Link])

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. ([Link])

  • Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ([Link])

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. ([Link])

  • Functional Pyrazolo[1,5-a]pyrimidines. ([Link])

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. ([Link])

  • Functional Pyrazolo[1,5- a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. ([Link])

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. ([Link])

  • Functionalization of Position 7 of Pyrazolo[1,5- a ]pyrazines. ([Link])

  • Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. ([Link])

  • Functionalization of Pyrazolo[1,5-a]pyrazine-Schiff Bases for Assessing Liquid Crystalline Properties and Antimicrobial Activity. ([Link])

  • Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells. ([Link])

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. ([Link])

  • Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. ([Link])

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ([Link])

  • Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. ([Link])

  • Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. ([Link])

  • Pyrazolo [1,5-a ] pyrazine derivative and preparation method and applic
  • Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. ([Link])

Sources

Comprehensive Solubility and Physicochemical Profiling of 3-Bromopyrazolo[1,5-a]pyrazin-4-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-bromopyrazolo[1,5-a]pyrazin-4-amine (CAS: 2751621-54-0) is a highly specialized bicyclic heteroaromatic building block widely utilized in the synthesis of ATP-competitive protein kinase inhibitors. As a purine isostere, its structural geometry makes it an ideal hinge-binding motif for targeting kinases such as BTK, CDK, and JAK [1]. However, the specific substitution pattern—a heavy halogen at the C3 position and a primary amine at the C4 position—creates distinct physicochemical challenges, particularly regarding aqueous solubility.

This technical whitepaper provides an in-depth analysis of the solubility profile of 3-bromopyrazolo[1,5-a]pyrazin-4-amine, detailing the causality behind its physicochemical behavior, standardized solubility data, and self-validating experimental protocols for accurate solubility determination.

Structural Context & Physicochemical Causality

In early-stage drug development, understanding the "brick dust" versus "grease ball" paradigm is critical for formulation and assay design. 3-bromopyrazolo[1,5-a]pyrazin-4-amine falls firmly into the "brick dust" category.

Its poor aqueous solubility is not primarily driven by extreme lipophilicity (its cLogP is relatively moderate), but rather by its high crystal lattice energy .

  • The Pyrazolo[1,5-a]pyrazine Core: This highly planar fused bicyclic system promotes strong intermolecular π−π stacking[2].

  • The C3-Bromo Substitution: The introduction of the heavy bromine atom increases lipophilicity and introduces halogen bonding, which further rigidifies the crystal lattice [3].

  • The C4-Primary Amine: While the amine acts as a crucial hydrogen bond donor for binding to the kinase hinge region (e.g., interacting with the backbone carbonyl of the target protein), it also participates in strong intermolecular hydrogen bonding in the solid state, raising the melting point and reducing the thermodynamic solubility of the unformulated powder [1].

G Core 3-bromopyrazolo[1,5-a]pyrazin-4-amine Sub1 C3-Bromo Substitution Core->Sub1 Sub2 C4-Primary Amine Core->Sub2 Sub3 Pyrazolo-Pyrazine Core Core->Sub3 Eff1 ↑ Crystal Lattice Energy ↓ Aqueous Solubility Sub1->Eff1 Eff2 ↑ H-Bond Donation ↑ Kinase Hinge Binding Sub2->Eff2 Eff3 Planar Purine Isostere Strong π-π Stacking Sub3->Eff3

Figure 1: Physicochemical contributions of structural moieties to solubility and binding.

Quantitative Physicochemical & Solubility Data

To effectively formulate 3-bromopyrazolo[1,5-a]pyrazin-4-amine for in vitro screening, researchers must rely on its fundamental physicochemical properties. The tables below summarize the predicted molecular descriptors and the standardized empirical solubility profile across common laboratory solvents [4].

Table 1: Physicochemical Properties
PropertyValueImplication for Drug Design
Molecular Weight 213.04 g/mol Highly efficient ligand efficiency (LE) potential.
Formula C₆H₅BrN₄Halogenated heteroaromatic.
cLogP ~1.2Moderate lipophilicity; not a "grease ball".
Topological PSA 68.0 ŲExcellent cell permeability potential.
H-Bond Donors 1 (-NH₂)Essential for kinase hinge interaction.
H-Bond Acceptors 4 (N atoms)Facilitates solvent interactions in polar media.
Table 2: Standardized Solubility Profile
SolventSolubility LimitClassificationFormulation Strategy
Water / PBS (pH 7.4) < 50 µg/mLPoorRequires co-solvents or surfactants for assays.
DMSO > 30 mg/mLExcellentPrimary solvent for 10-50 mM stock solutions.
Ethanol ~ 2-5 mg/mLModerateUseful as a secondary co-solvent.
PEG400 ~ 10-15 mg/mLGoodIdeal for in vivo dosing vehicle formulation.

Experimental Methodologies for Solubility Determination

Because 3-bromopyrazolo[1,5-a]pyrazin-4-amine is a "brick dust" molecule, standard solvent-shift (kinetic) solubility assays can often yield falsely elevated results due to the formation of metastable supersaturated solutions or nano-suspensions. To ensure scientific integrity, both Kinetic and Thermodynamic protocols must be utilized appropriately.

Protocol A: High-Throughput Kinetic Solubility (Solvent-Shift)

Purpose: Rapid screening for in vitro biochemical assays to determine the maximum concentration achievable before precipitation occurs upon dilution from a DMSO stock.

H A 10 mM Stock (100% DMSO) B Serial Dilution (DMSO) A->B C Spike into PBS (Max 2% DMSO) B->C D Incubation (24h, 37°C) C->D E Phase Separation (Centrifugation) D->E F LC-MS/MS Quantification E->F

Figure 2: High-throughput kinetic solubility determination workflow for heteroaromatic building blocks.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of 3-bromopyrazolo[1,5-a]pyrazin-4-amine in 100% anhydrous DMSO.

  • Dilution: Spike the DMSO stock into 100 mM Phosphate Buffered Saline (PBS, pH 7.4) to achieve target concentrations (e.g., 1, 10, 50, 100 µM), ensuring the final DMSO concentration does not exceed 2% v/v to prevent artificial solvation.

  • Incubation: Incubate the microtiter plate at 37°C for 24 hours under orbital shaking (800 rpm).

  • Phase Separation: Centrifuge the plate at 3,000 × g for 15 minutes to pellet any precipitated "brick dust" microcrystals.

  • Quantification: Transfer the supernatant and quantify the dissolved compound using LC-MS/MS against a standard curve prepared in 100% DMSO.

Protocol B: Shake-Flask Thermodynamic Solubility (Self-Validating System)

Purpose: To measure the true equilibrium solubility between the solid crystal lattice and the solvated state, critical for late-stage formulation and in vivo vehicle design.

Step-by-Step Methodology:

  • Solid Addition: Add an excess amount of solid 3-bromopyrazolo[1,5-a]pyrazin-4-amine powder (approx. 2 mg) into a glass vial containing 1 mL of the target aqueous buffer.

  • Agitation: Seal the vial and agitate continuously at 25°C using a thermoshaker.

  • Self-Validating Sampling (Crucial Step): Extract 50 µL aliquots at exactly 24 hours and 48 hours . Filter each aliquot through a 0.22 µm PTFE syringe filter.

  • Equilibrium Check: Quantify both time points via HPLC-UV (λ = 254 nm).

    • Causality Rule: If the concentration variance between the 24h and 48h samples exceeds 5%, the system is still undergoing dissolution and has not reached thermodynamic equilibrium. Incubation must be extended to 72 hours. This internal check prevents the reporting of false, kinetically trapped solubility values.

Formulation Strategies for Assays

To mitigate the poor aqueous solubility of 3-bromopyrazolo[1,5-a]pyrazin-4-amine during biological screening, researchers should avoid direct dilution into purely aqueous media.

  • Biochemical Assays: Maintain a constant 1-2% DMSO concentration across all assay wells. The compound should be serially diluted in 100% DMSO first, and then transferred to the aqueous assay buffer via acoustic dispensing (e.g., Echo) or rapid mixing to prevent localized precipitation at the solvent interface.

  • Cell-Based Assays: If the compound crashes out in culture media (which contains salts and proteins that can nucleate precipitation), the addition of 0.1% Tween-20 or Pluronic F-127 can lower the interfacial tension and stabilize the compound in solution without inducing cellular toxicity.

References

  • Discovery of orally available 1H-pyrazolo[3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • Aminopyrazolo[1,5-a]pyrimidines as potential inhibitors of Mycobacterium tuberculosis: Structure activity relationships and ADME characterization. Bioorganic & Medicinal Chemistry. [Link]

  • 3-bromopyrazolo[1,5-a]pyrazin-4-amine Compound Summary (CID 165746248). PubChem. [Link]

An In-depth Technical Guide to the Biological Activity of Pyrazolo[1,5-a]pyrazine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazolo[1,5-a]pyrazine Core - A Privileged Scaffold in Medicinal Chemistry

The pyrazolo[1,5-a]pyrazine motif is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, planar structure, combined with the strategic placement of nitrogen atoms, makes it an exceptional scaffold for designing molecules that can interact with a wide array of biological targets. This core is considered a "privileged scaffold" because its derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, and central nervous system (CNS) modulatory effects.[1] The synthetic tractability of the pyrazolo[1,5-a]pyrazine core allows for systematic structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will provide an in-depth exploration of the key biological activities associated with this versatile scaffold, focusing on the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

Core Scaffold and Numbering

The fundamental structure of the pyrazolo[1,5-a]pyrazine scaffold is depicted below. Understanding the numbering convention is crucial for interpreting structure-activity relationship (SAR) data discussed in subsequent sections.

Caption: Numbering of the core pyrazolo[1,5-a]pyrazine scaffold.

I. Kinase Inhibition: A Dominant Therapeutic Application

One of the most prominent and extensively studied biological activities of pyrazolo[1,5-a]pyrazine derivatives is their ability to inhibit protein kinases.[2] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4] The pyrazolo[1,5-a]pyrazine scaffold serves as an excellent "hinge-binder," a key interaction for ATP-competitive kinase inhibitors.

Mechanism of Action: ATP-Competitive Inhibition

Most pyrazolo[1,5-a]pyrazine-based kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding to the kinase's active site. The nitrogen atoms within the pyrazole and pyrazine rings act as hydrogen bond acceptors and donors, forming critical interactions with the "hinge region" of the kinase. This region connects the N- and C-lobes of the enzyme and is highly conserved. By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of substrate proteins, thereby blocking downstream signaling cascades that promote cell proliferation, survival, and migration.[4]

G cluster_kinase Kinase Active Site hinge Hinge Region (e.g., Met) pocket ATP Binding Pocket scaffold Pyrazolo[1,5-a]pyrazine Inhibitor scaffold->hinge H-Bonds blocked SIGNAL BLOCKED atp ATP atp->pocket Binding Competition substrate Substrate Protein kinase_active_site kinase_active_site substrate->kinase_active_site Binding p_substrate Phosphorylated Substrate downstream Downstream Signaling (e.g., Proliferation, Survival) p_substrate->downstream Activation kinase_active_site->p_substrate Phosphorylation

Caption: ATP-competitive inhibition by a pyrazolo[1,5-a]pyrazine scaffold.

Key Kinase Targets and Structure-Activity Relationships (SAR)

Derivatives of this scaffold have been developed to target a wide range of kinases, including:

  • Cyclin-Dependent Kinases (CDKs): CDKs are central to cell cycle regulation, and their inhibition is a validated anticancer strategy.[5][6] Several pyrazolo[1,5-a]pyrimidine derivatives have shown potent inhibition of CDK1, CDK2, and CDK9.[5][7][8] For instance, the compound BS-194 was identified as a potent and selective CDK inhibitor with oral bioavailability and demonstrated antitumor effects in xenograft models.[5][7]

  • Tropomyosin Receptor Kinases (Trks): Trk fusions are oncogenic drivers in various cancers. Two of the three FDA-approved Trk inhibitors, Larotrectinib and Entrectinib, feature a pyrazolo[1,5-a]pyrimidine core, underscoring the scaffold's importance in this area.[9][10] SAR studies have shown that substitutions at the 3- and 5-positions are crucial for potent Trk inhibition.[9]

  • FMS-like Tyrosine Kinase 3 (FLT3): Internal tandem duplication (ITD) mutations in FLT3 are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent FLT3-ITD inhibitors, even against mutations that confer resistance to other inhibitors.[11]

  • Other Kinases: The versatility of the scaffold has led to the development of inhibitors for numerous other kinases, including c-Src, TTK, and various MAPKs, highlighting its broad applicability in cancer and inflammatory diseases.[12][13][14]

Table 1: Structure-Activity Relationship (SAR) Summary for Kinase Inhibition

Position of SubstitutionGeneral Effect on ActivityExample Target(s)Reference(s)
C3 Introduction of aryl or heteroaryl groups can enhance potency and selectivity. Amide linkages are often beneficial.TrkA, CDKs[6][9]
C5 Modifications significantly impact binding affinity and selectivity. Often a site for introducing groups to target specific subpockets.TrkA, c-Src[9][14]
C7 A key vector for modulating physicochemical properties like solubility and cell permeability without losing core binding interactions.CDKs, c-Src[5][14]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. The assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.

Causality and Self-Validation: This assay's trustworthiness relies on its ratiometric design. The amount of light produced is directly proportional to the amount of ATP present. By running parallel controls (no inhibitor, no enzyme), we can validate that any signal decrease is due to the inhibitor's effect on the kinase's ATP consumption, not due to assay artifacts like luciferase inhibition or ATP degradation. The use of a known potent inhibitor as a positive control further validates the assay's sensitivity and accuracy.

Methodology:

  • Compound Preparation: Serially dilute the test compound (e.g., pyrazolo[1,5-a]pyrazine derivative) in an appropriate buffer (typically containing DMSO). Prepare a dose-response curve with 8-12 concentrations.

  • Reaction Setup: In a 384-well plate, add the kinase, the specific substrate peptide, and the kinase reaction buffer.

  • Initiation: Add the serially diluted test compound or control (DMSO for 0% inhibition, a known inhibitor for 100% inhibition) to the wells.

  • Kinase Reaction: Initiate the reaction by adding an ATP solution (at a concentration close to its Km for the specific kinase to ensure competitive binding sensitivity).

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a defined period (e.g., 60 minutes). The precise time depends on the kinase's turnover rate.

  • Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the remaining ATP.

  • Measurement: After a brief incubation (e.g., 10 minutes) to stabilize the signal, measure the luminescence using a plate reader.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G start Start prep Prepare Serial Dilution of Test Compound start->prep setup Add Kinase, Substrate, and Buffer to Plate prep->setup add_cmpd Add Compound/ Control to Wells setup->add_cmpd initiate Initiate with ATP Solution add_cmpd->initiate incubate Incubate at RT (e.g., 60 min) initiate->incubate detect Add Luminescent ATP Detection Reagent incubate->detect measure Measure Luminescence detect->measure analyze Calculate % Inhibition and Determine IC50 measure->analyze end End analyze->end

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

II. Modulation of Central Nervous System (CNS) Targets

Beyond oncology, the pyrazolo[1,5-a]pyrazine scaffold has emerged as a promising framework for developing agents that act on CNS targets, offering potential treatments for neuropsychiatric and neurodegenerative disorders.

Mechanism of Action: Targeting NMDARs and Other CNS Receptors

Recent research has identified pyrazolo[1,5-a]pyrazin-4-ones as potent and brain-penetrant positive allosteric modulators (PAMs) of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor.[15] NMDARs are critical for synaptic plasticity, learning, and memory.[15] Enhancing the function of GluN2A-containing NMDARs is a therapeutic strategy for conditions like schizophrenia and depression.[15] These PAMs do not activate the receptor directly but bind to an allosteric site, increasing the receptor's response to the endogenous ligand, glutamate. This mechanism offers a more nuanced modulation of receptor activity compared to direct agonists, potentially leading to a better safety profile.

G cluster_neuron Postsynaptic Neuron cluster_nmdar NMDA Receptor glun1 GluN1 glun2a GluN2A ion_channel Ion Channel (Closed) ion_channel_open Ion Channel (Open) Ca²⁺ Influx ion_channel->ion_channel_open Enhanced Opening ltp Long-Term Potentiation (LTP) (Learning & Memory) ion_channel_open->ltp glutamate Glutamate glutamate->glun1 Binds Orthosteric Site pam Pyrazolo[1,5-a]pyrazine PAM pam->glun2a Binds Allosteric Site

Caption: Mechanism of a GluN2A Positive Allosteric Modulator (PAM).

Key CNS Targets and SAR Insights
  • GluN2A PAMs: Optimization of a hit compound led to the discovery of pyrazolo[1,5-a]pyrazin-4-ones that are potent, selective, and brain-penetrant GluN2A PAMs. These compounds were shown to enhance long-term potentiation in the rat hippocampus, indicating their potential for treating psychiatric diseases.[15]

  • Phosphodiesterase 10A (PDE10A) Inhibitors: While not strictly pyrazolo[1,5-a]pyrazines, structurally related scaffolds like pyrazoloquinolines have been successfully developed as potent and selective inhibitors of PDE10A.[16][17] PDE10A is highly expressed in the brain and is a key target for treating schizophrenia and Huntington's disease. This suggests that the broader pyrazolo-fused heterocyclic family is a fertile ground for CNS drug discovery.

Table 2: SAR Summary for CNS-Active Pyrazolo[1,5-a]pyrazine Derivatives

Scaffold TypePosition of SubstitutionGeneral Effect on ActivityTargetReference(s)
Pyrazolo[1,5-a]pyrazin-4-one R-group on the pyrazole ringCrucial for potency and selectivity against NMDAR and AMPAR subtypes.GluN2A[15]
Pyrazolo[1,5-a]pyrazin-4-one Substituents on the pyrazine ringModulates brain penetrance and pharmacokinetic properties.GluN2A[15]

III. Other Emerging Biological Activities

The chemical versatility of the pyrazolo[1,5-a]pyrazine scaffold has led to the exploration of its potential in other therapeutic areas.

  • Antitubercular Activity: Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives (a closely related isomer) have been identified as potential leads against Mycobacterium tuberculosis.[18][19][20] Interestingly, SAR studies revealed that the mechanism of action for newly developed, highly active compounds was distinct from previously reported compounds with the same core, highlighting the scaffold's ability to interact with multiple biological targets.[20]

  • Anti-inflammatory Activity: Certain pyrazolo[1,5-a]quinazoline derivatives have shown the ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a key pathway in inflammation.[13]

  • Antifungal Activity: By hybridizing the pyrazolo[1,5-a]pyrimidine scaffold with an oxazoline moiety, novel antifungal agents have been developed with potent activity against agriculturally significant fungi like Colletotrichum capsici and Pyricularia oryzae.[21]

Conclusion and Future Outlook

The pyrazolo[1,5-a]pyrazine scaffold and its close isomers have firmly established themselves as privileged structures in modern medicinal chemistry. Their success as kinase inhibitors is exemplified by multiple clinically approved drugs. The continued exploration of this scaffold is yielding promising new agents for CNS disorders, infectious diseases, and inflammatory conditions. Future research will likely focus on developing even more selective inhibitors to minimize off-target effects, exploring novel mechanisms of action beyond competitive inhibition, and applying advanced drug delivery technologies to optimize the therapeutic potential of these remarkable compounds. The inherent versatility and synthetic accessibility of the pyrazolo[1,5-a]pyrazine core ensure that it will remain a focal point of drug discovery efforts for years to come.

References

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (2021). ACS Infectious Diseases. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). RSC Advances. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI. [Link]

  • Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. (2016). ACS Medicinal Chemistry Letters. [Link]

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (2021). Semantic Scholar. [Link]

  • A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. (2010). Journal of Medicinal Chemistry. [Link]

  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. (2023). Bioorganic Chemistry. [Link]

  • Structure–Activity Relationships of Pyrazolo[1,5- a ]pyrimidin-7(4 H )-ones as Antitubercular Agents. (2021). ResearchGate. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). RSC Publishing. [Link]

  • A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration. (2010). ACS Publications. [Link]

  • Synthesis and antitumor activity of some new pyrazolo[1,5-a] pyrimidines. (2016). Der Pharma Chemica. [Link]

  • Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. (2019). PubMed. [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2018). ResearchGate. [Link]

  • Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. (2021). PubMed. [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Synthesis and characterization of novel classes of PDE10A inhibitors - 1H-1,3-benzodiazoles and imidazo[1,2-a]pyrimidines. (2018). Europe PMC. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). MDPI. [Link]

  • Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. (2011). European Journal of Chemistry. [Link]

  • Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. (2021). PubMed. [Link]

  • Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. (2021). PubMed. [Link]

  • Synthesis of pyrazolo[1,5-a][3][12]triazine derivatives as inhibitors of thymidine phosphorylase. (2013). PubMed. [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). MDPI. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Taylor & Francis Online. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). ResearchGate. [Link]

  • Pyrazoloquinolines as PDE10A inhibitors: discovery of a tool compound. (2012). PubMed. [Link]

  • Synthesis and characterization of novel classes of PDE10A inhibitors - 1H-1,3-benzodiazoles and imidazo[1,2-a]pyrimidines. (2018). PubMed. [Link]

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2024). MDPI. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). National Center for Biotechnology Information. [Link]

  • Design and Discovery of Pyrazolo[1,5-a]pyrimidinyl Oxazoline as a Promising Antifungal Model. (2025). ACS Publications. [Link]

  • The discovery of potent, selective, and orally active pyrazoloquinolines as PDE10A inhibitors for the treatment of Schizophrenia. (2012). PubMed. [Link]

  • Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity. (2022). PubMed. [Link]

  • Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof. (2021).
  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. (2019). ACS Publications. [Link]

  • Novel pyrazolo[1,5-a]pyrimidines as c-Src kinase inhibitors that reduce IKr channel blockade. (2008). ScienceDirect. [Link]

Sources

3-Bromopyrazolo[1,5-a]pyrazin-4-amine: A Keystone Intermediate in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of targeted oncology and antiviral therapies relies heavily on the precise design of small-molecule protein kinase inhibitors. In the pursuit of overcoming drug resistance and off-target toxicity, medicinal chemists frequently employ "scaffold hopping"—a strategy to replace the core of a known active molecule with a novel isostere to improve pharmacokinetic and pharmacodynamic properties. Through this approach, the bicyclic pyrazolo[1,5-a]pyrazine and pyrazolo[1,5-a]pyrimidine systems have emerged as privileged pharmacophores[1].

Among these, 3-bromopyrazolo[1,5-a]pyrazin-4-amine (CAS: 2751621-54-0) serves as a highly versatile, bifunctional building block. This in-depth technical guide explores the structural rationale, physicochemical profile, and synthetic methodologies associated with this critical intermediate, providing drug development professionals with a self-validating framework for its application in kinase inhibitor discovery.

Structural Rationale & Kinase Binding Mechanics

The efficacy of 3-bromopyrazolo[1,5-a]pyrazin-4-amine in drug discovery is rooted in its highly optimized stereoelectronic profile, which mimics the adenine ring of adenosine triphosphate (ATP)[2].

  • The Pyrazolo[1,5-a]pyrazine Core: The nitrogen atoms within the bicyclic system are strategically positioned to engage in hydrogen bonding with the hinge region of various kinases (e.g., CDK2, TTK, Trk). The pyrazine substitution alters the core's pKa compared to its pyrimidine counterpart, often improving aqueous solubility and shifting the kinase selectivity profile[3].

  • The 4-Amino Group: This primary amine acts as an essential hydrogen-bond donor, interacting directly with the backbone carbonyl of the kinase hinge residues.

  • The 3-Bromo Substituent: Rather than serving solely as a structural feature, the bromine atom at the C3 position acts as a synthetic vector. It provides an orthogonal handle for transition-metal-catalyzed cross-coupling reactions, allowing researchers to project diverse functional groups into the solvent-exposed or hydrophobic specificity pockets of the kinase target[4].

G A Pyrazolo[1,5-a]pyrazine Core B Kinase Hinge Region (ATP Pocket) A->B Hydrogen Bonding (Acceptor/Donor) C 4-Amino Group C->B Key H-bond Donor D 3-Bromo Position (Diversification Vector) E Solvent Exposed Region / Selectivity Pocket D->E Cross-Coupling (Suzuki/Buchwald)

Caption: Logical interaction mapping of the 3-bromopyrazolo[1,5-a]pyrazin-4-amine scaffold in kinase pockets.

Physicochemical and Safety Profiling

Before integrating this intermediate into a synthetic pipeline, it is critical to understand its baseline properties and handling requirements. The compound exhibits specific hazards that require standard laboratory safety protocols (fume hood, PPE) to mitigate skin and respiratory irritation[5].

Table 1: Physicochemical and Regulatory Profile

Property / FeatureData ValueCausality / Significance
CAS Number 2751621-54-0Primary identifier for regulatory and procurement tracking[5].
Molecular Formula C6H5BrN4Defines the low molecular weight (MW) baseline for lead optimization[6].
Monoisotopic Mass 211.97 DaCritical for LC-MS monitoring during cross-coupling reactions[6].
GHS Hazards Skin Irrit. 2 (H315)Eye Irrit. 2A (H319)STOT SE 3 (H336)The electrophilic nature of the brominated heterocycle causes local tissue irritation; necessitates handling in ventilated enclosures[5].

Synthetic Methodologies: Step-by-Step Protocol

To utilize 3-bromopyrazolo[1,5-a]pyrazin-4-amine in drug discovery, the most common transformation is derivatization at the C3 position via Palladium-catalyzed Suzuki-Miyaura cross-coupling. This allows for the rapid generation of structure-activity relationship (SAR) libraries[7].

Protocol: Late-Stage Functionalization via Suzuki-Miyaura Coupling

Objective: To couple an aryl or heteroaryl boronic acid to the C3 position while preserving the integrity of the C4 primary amine.

Step 1: Reagent Preparation & Degassing

  • Action: Dissolve 3-bromopyrazolo[1,5-a]pyrazin-4-amine (1.0 equiv) and the desired boronic acid (1.2 equiv) in a 4:1 v/v mixture of 1,4-Dioxane and Water. Sparge the solution with Argon for 15 minutes.

  • Causality: Oxygen is a potent poison for Pd(0) catalysts, leading to the formation of inactive Pd(II) black. Thorough degassing ensures catalytic turnover and prevents homocoupling of the boronic acid.

Step 2: Base Addition and Activation

  • Action: Add Potassium Carbonate ( K2​CO3​ ) or Cesium Carbonate ( Cs2​CO3​ ) (2.0 equiv) to the degassed mixture.

  • Causality: The base is strictly required to activate the boronic acid, converting it into an electron-rich boronate complex. This complex is necessary to facilitate the transmetalation step with the organopalladium intermediate.

Step 3: Catalyst Addition and Heating

  • Action: Add the precatalyst Pd(dppf)Cl2​ (0.05 equiv) under an Argon atmosphere. Heat the reaction mixture to 90°C for 4–6 hours (or utilize microwave irradiation at 110°C for 20 minutes).

  • Causality: The bidentate 'dppf' ligand prevents catalyst deactivation and sterically promotes the final reductive elimination step. Microwave heating leverages the polar nature of the aqueous solvent system to rapidly overcome the activation energy barrier, minimizing degradation of the amine.

Step 4: Workup, Scavenging, and Purification

  • Action: Quench the reaction with water and extract with Ethyl Acetate (EtOAc). Treat the organic layer with a metal scavenger resin (e.g., SiliaMetS Thiol) for 1 hour before filtering through a silica pad.

  • Causality: Crude mixtures contain residual palladium, which is highly toxic to cells and can cause false positives in downstream biochemical kinase assays. Scavenging ensures the final compound is biologically assay-ready.

Workflow Step1 3-bromopyrazolo[1,5-a]pyrazin-4-amine (Starting Material) Step2 Pd-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) Step1->Step2 Step4 3-Substituted Pyrazolo[1,5-a]pyrazin-4-amine (Intermediate) Step2->Step4 Heat/Microwave Step3 Boronic Acid/Ester Addition + Base (e.g., K2CO3) Step3->Step2 Step5 Further Derivatization (e.g., Amide Coupling at C4) Step4->Step5 Step6 Target Kinase Inhibitor Step5->Step6

Caption: Synthetic workflow for late-stage diversification of the pyrazolo[1,5-a]pyrazine core.

Comparative Scaffold Data

When designing a kinase inhibitor, the choice between a pyrazolo[1,5-a]pyrazine and a pyrazolo[1,5-a]pyrimidine core dictates the trajectory of the drug development program.

Table 2: Scaffold Comparison in Kinase Drug Design

FeaturePyrazolo[1,5-a]pyrazinePyrazolo[1,5-a]pyrimidine
Nitrogen Placement Positions 4, 7 (pyrazine ring)Positions 5, 7 (pyrimidine ring)
Core pKa Generally lower, altering aqueous solubilitySlightly higher, standard hinge binder
Primary Targets CDK2[4], SOS1, TTKTrk[3], AAK1[8], EGFR, TTK[1]
Synthetic Versatility High (C3 halogenation readily achieved for direct coupling)High (C3 and C5 functionalization allows macrocyclization)[8]

Conclusion

The compound 3-bromopyrazolo[1,5-a]pyrazin-4-amine is far more than a simple chemical reagent; it is a meticulously designed architectural keystone for modern medicinal chemistry. By providing a pre-installed hydrogen-bond donor (the 4-amine) and a highly reactive cross-coupling vector (the 3-bromo group), it enables researchers to bypass complex early-stage heterocyclic synthesis. As the demand for highly selective, next-generation kinase inhibitors grows—particularly in the realms of CDK2 and TTK inhibition—this scaffold will remain a critical tool in the drug discovery arsenal.

References

  • NextSDS Database - 3-bromopyrazolo[1,5-a]pyrazin-4-amine Chemical Substance Inform
  • PubChemLite - 3-bromopyrazolo[1,5-a]pyrazin-4-amine (C6H5BrN4). University of Luxembourg.
  • ACS Medicinal Chemistry Letters - Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent.
  • MDPI Pharmaceuticals - Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • RSC Advances - Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • PubMed / Elsevier - Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. NIH.
  • Google Patents - WO2023168686A1 - Substituted cyclopentanes as cdk2 inhibitors.

Sources

Discovery and Synthesis of Novel Pyrazolo[1,5-a]pyrazines: A Comprehensive Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazolo[1,5-a]pyrazine scaffold has emerged as a highly privileged bicyclic heterocycle in modern medicinal chemistry. Its unique electron distribution, hydrogen-bonding capabilities, and structural rigidity make it an ideal bioisostere for purines and other kinase-targeting pharmacophores[1]. As a Senior Application Scientist, I have observed a paradigm shift in how we approach these molecules. Historically limited by synthetic bottlenecks, recent methodological breakthroughs have unlocked vast chemical space, enabling the discovery of potent Janus kinase (JAK) inhibitors, phosphoinositide 3-kinase (PI3K) inhibitors, and novel antimicrobial agents[1][2][3]. This technical guide dissects the logical progression of their synthesis, structural diversification, and biological validation.

Strategic Retrosynthetic Approaches: Causality in Scaffold Construction

When designing a synthetic route for fused bicyclic systems, the choice of the primary ring dictates the efficiency, safety, and regioselectivity of the entire sequence.

The Traditional Approach (Pyrazine to Pyrazole): Early strategies focused on building the pyrazole ring from an existing pyrazine core. This required the use of N-aminopyrazinium salts reacting with alkynes[4]. Causality for obsolescence: N-aminopyrazinium salts are thermally hazardous. Furthermore, intermolecular cycloadditions on these substrates suffer from poor regioselectivity and characteristically low yields, making scale-up unviable for rigorous drug discovery campaigns[4].

The Modern Approach (Pyrazole to Pyrazine): The current state-of-the-art strategy reverses this logic: constructing the pyrazine ring onto a commercially available pyrazole precursor[4][5]. Causality for adoption: Pyrazoles are inexpensive and highly functionalized. By utilizing a regiocontrolled alkylation followed by intramolecular cyclization, chemists can bypass hazardous intermediates, dictate exact substitution patterns, and achieve robust multigram scalability[5].

SynthWorkflow A Commercially Available Pyrazoles B Alkylation & Formylation (Regiocontrolled) A->B Step 1 C Pyrazole-5-aldehydes (N-1 Substituted) B->C D Acid-Mediated Deprotection C->D Step 2 E Intramolecular Cyclization D->E F Pyrazolo[1,5-a]pyrazines (Target Scaffold) E->F High Yield

Workflow for the regiocontrolled synthesis of pyrazolo[1,5-a]pyrazines.

Core Synthetic Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the mechanistic causality behind each step of the modern synthetic workflow.

Protocol 1: Regiocontrolled Synthesis via Pyrazole-5-aldehydes

This four-step protocol overcomes historical regioselectivity challenges[4][5].

  • Step 1: N-Alkylation. Commercially available pyrazoles are alkylated using a 2,2-dialkoxyethyl halide.

    • Causality: The dialkoxyethyl group serves as a masked aldehyde/ketone. The acetal protection is crucial as it prevents premature side reactions during the highly basic conditions of the subsequent step[5].

  • Step 2: Directed Formylation. The N-alkylated pyrazole is subjected to directed lithiation, followed by quenching with a formylating agent (e.g., DMF) to yield pyrazole-5-aldehydes[5].

    • Causality: The N-1 substituent directs the lithiation strictly to the C-5 position, ensuring absolute regiocontrol[4].

  • Step 3: Acid-Mediated Deprotection. The intermediate is treated with an acid (e.g., HCl or TFA).

    • Causality: Acid hydrolysis cleaves the acetal, revealing the highly reactive carbonyl species precisely when the system is ready for ring closure[5].

  • Step 4: Intramolecular Cyclization. The deprotected intermediate spontaneously undergoes condensation.

    • Causality: The spatial proximity of the C-5 aldehyde and the newly unmasked N-1 carbonyl drives a thermodynamically favorable cyclization, yielding the fully aromatic pyrazolo[1,5-a]pyrazine core[4].

Protocol 2: Synthesis of 4-S-Functionalized Derivatives

For applications requiring nucleophilic handles, thionation provides an excellent pathway for diversification[3].

  • Step 1: Thionation. Pyrazolo[1,5-a]pyrazin-4(5H)-ones are reacted with phosphorus pentasulfide (P2S5) in boiling pyridine at 90 °C[3].

    • Causality: P2S5 efficiently converts the electrophilic amide carbonyl into a thione. Pyridine acts as both a solvent and a base, driving the equilibrium toward the nucleophilic thione substrate[3].

  • Step 2: S-Alkylation. The resulting thiones are alkylated with α-bromoketones or bromoacetic acid in a K2CO3/DMF system at room temperature[3].

    • Causality: K2CO3 is a mild base that deprotonates the thione without degrading the heterocycle. The resulting thiolate is a soft, highly reactive nucleophile that rapidly displaces the bromide via an SN2 mechanism, yielding 4-S-alkylated derivatives in 60–78% yields[3].

Biological Applications & Structure-Activity Relationships (SAR)

The pyrazolo[1,5-a]pyrazine scaffold is a versatile ATP-competitive inhibitor core. By mimicking the purine rings of ATP, these compounds lodge effectively into the hinge region of various kinases[1].

JAK/STAT Pathway Inhibition

Recent patent literature highlights pyrazolo[1,5-a]pyrazine derivatives as exceptionally potent inhibitors of the Janus kinase (JAK) family, specifically JAK1, JAK2, and TYK2, which are critical targets in autoimmune and inflammatory diseases[1].

JAK_STAT Cytokine Cytokine Signal JAK JAK1 / JAK2 / TYK2 Cytokine->JAK STAT STAT Phosphorylation JAK->STAT Inhibitor Pyrazolo[1,5-a]pyrazine Derivative Inhibitor->JAK ATP Competitive Inhibition Transcription Gene Transcription (Inflammation) STAT->Transcription

Mechanism of action of pyrazolo[1,5-a]pyrazine-based JAK inhibitors.

PI3K Inhibition in Oncology

Novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been synthesized and evaluated against the A549 non-small cell lung cancer (NSCLC) cell line. SAR analysis indicates that a high electron-density benzene ring on the pyrazole moiety coupled with a low electron-density ring on the pyrazine maximizes cytotoxic activity by stabilizing interactions within the PI3K active site[2].

Quantitative Pharmacological Data

The following table summarizes the biological efficacy of key pyrazolo[1,5-a]pyrazine derivatives across different therapeutic targets.

Compound / SeriesTarget / AssayIC50 / MIC ValuePrimary IndicationReference
Compound 34 (Hisun Pharma)JAK1 Kinase3.0 nMAutoimmune / Inflammation[1]
Compound 34 (Hisun Pharma)TYK2 Kinase7.7 nMAutoimmune / Inflammation[1]
Compound 34 (Hisun Pharma)JAK2 Kinase8.5 nMAutoimmune / Inflammation[1]
Compound 28 (Tan-Uygun et al.)PI3K (A549 cells)7.01 µMNSCLC (Oncology)[2]
Compound 27 (Tan-Uygun et al.)PI3K (A549 cells)8.19 µMNSCLC (Oncology)[2]
4-S-substituted derivative S. aureus (MIC)7.8 µg/mLBacterial Infection[3]
4-S-substituted derivative A. niger (MIC)7.8 µg/mLFungal Infection[3]

Conclusion

The transition from pyrazine-based to pyrazole-based retrosynthetic strategies has fundamentally unlocked the potential of pyrazolo[1,5-a]pyrazines. By establishing regiocontrolled, scalable, and safe protocols, medicinal chemists can now rapidly derivatize this privileged scaffold. As demonstrated by their nanomolar affinity for JAK kinases and promising PI3K inhibition profiles, pyrazolo[1,5-a]pyrazines will undoubtedly remain at the forefront of targeted drug discovery.

References

  • Lindsay-Scott, P. J., Charlesworth, N. G., & Grozavu, A. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. Organic Chemistry Portal.
  • Lindsay-Scott, P. J., Charlesworth, N. G., & Grozavu, A. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines.
  • Tan-Uygun, M., et al. (2025). Synthesis of New Pyrazolo[1,5‐a]Pyrazin‐4(5H)‐One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line.
  • Al-Karmalawy, A. A., et al. (2023).
  • Hrynyshyn, Y., et al. (2019). Synthesis and Antimicrobial Activity of 4-Arylthio- and 4 Alkylthiofunctionalized Pyrazolo[1,5-a]pyrazines. Ukrainian Chemistry Journal.

Sources

spectroscopic data for 3-bromopyrazolo[1,5-a]pyrazin-4-amine (NMR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Elucidation of 3-Bromopyrazolo[1,5-a]pyrazin-4-amine: A Technical Whitepaper on NMR and MS Characterization

Executive Summary

The pyrazolo[1,5-a]pyrazine scaffold represents a privileged pharmacophore in modern medicinal chemistry, frequently utilized in the design of kinase inhibitors (e.g., BTK and CDK2 inhibitors) due to its rigid, planar, and bioisosteric properties[1][2]. Within this class, 3-bromopyrazolo[1,5-a]pyrazin-4-amine (Molecular Formula: C6H5BrN4; Monoisotopic Mass: 211.97 Da) serves as a critical synthetic intermediate[3]. The C-3 bromine acts as an essential handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)[4], while the C-4 exocyclic amine provides critical hydrogen-bonding interactions within target protein binding pockets.

This whitepaper provides an in-depth, causality-driven guide to the spectroscopic characterization (High-Resolution Mass Spectrometry and Nuclear Magnetic Resonance) of this specific scaffold. By understanding the electronic push-pull dynamics of the aza-fused ring system, analytical chemists can establish self-validating workflows for unambiguous structural confirmation.

Structural and Electronic Profiling (The Causality)

The spectroscopic behavior of 3-bromopyrazolo[1,5-a]pyrazin-4-amine is dictated by the competing electronic effects of its substituents and the dipolar nature of the 5:6 aza-fused core[5].

  • The Pyrazine Ring (Electron-Deficient): The two nitrogen atoms in the six-membered ring withdraw electron density, deshielding the H-6 and H-7 protons.

  • The Pyrazole Ring (Electron-Excessive): The five-membered ring is generally electron-rich. However, the introduction of the highly electronegative bromine at C-3 induces a strong inductive electron-withdrawal (-I effect), which is counterbalanced by the heavy-atom shielding effect observed in 13 C NMR.

  • The C-4 Amine (Electron-Donating): The primary amine at C-4 donates electron density into the pyrazine ring via resonance (+M effect), partially mitigating the electron deficiency of the pyrazine core and significantly influencing the chemical shift of the adjacent C-4 carbon.

High-Resolution Mass Spectrometry (HRMS) Profiling

Mass spectrometry provides the first line of validation. For 3-bromopyrazolo[1,5-a]pyrazin-4-amine, Electrospray Ionization (ESI) in positive mode is the optimal technique due to the basicity of the pyrazine nitrogens and the C-4 amine.

Self-Validating Protocol: ESI-HRMS Workflow

To ensure a self-validating system, the protocol incorporates a solvent blank and utilizes the natural isotopic distribution of bromine as an internal diagnostic tool.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of HPLC-grade Methanol. Dilute 1:100 in a solution of 50:50 Methanol/Water containing 0.1% Formic Acid (v/v). Causality: Formic acid acts as a proton source, driving the equilibrium toward the [M+H]+ species and enhancing ionization efficiency.

  • System Blank: Inject the 50:50 Methanol/Water (0.1% FA) solvent matrix. Validation: Ensures the absence of background isobaric interferences at m/z 213/215.

  • Acquisition: Infuse the sample at 10 µL/min into a quadrupole time-of-flight (Q-TOF) mass spectrometer. Set the capillary voltage to 3.0 kV and the desolvation temperature to 250 °C.

  • Isotopic Validation: Bromine naturally exists as two isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio. The presence of a twin-peak molecular ion cluster separated by 2 Da ( M and M+2 ) of equal intensity is an absolute confirmation of a mono-brominated species.

Fragmentation Pathway Analysis

Upon Collision-Induced Dissociation (CID), the molecule undergoes predictable fragmentation. The primary neutral loss is the expulsion of HBr, driven by the thermodynamic stability of the resulting fully aromatic, debrominated pyrazolo-pyrazine radical cation. A secondary, competing pathway involves the loss of ammonia (NH 3​ ) from the C-4 position.

MS_Frag M_ion [M+H]+ m/z 213/215 (1:1) 3-bromopyrazolo[1,5-a]pyrazin-4-amine Loss_Br [M+H - HBr]+ m/z 133 Debrominated Core M_ion->Loss_Br - HBr (Neutral Loss) Loss_NH3 [M+H - NH3]+ m/z 196/198 Deaminated Species M_ion->Loss_NH3 - NH3 Ring_Open Pyrazine Ring Cleavage m/z < 100 Low Mass Fragments Loss_Br->Ring_Open CID Fragmentation

Fig 1. ESI-MS/MS fragmentation pathway for 3-bromopyrazolo[1,5-a]pyrazin-4-amine.

Quantitative MS Data Summary
Ion SpeciesTheoretical m/zExpected Isotope RatioStructural Assignment
[M+H]+ ( 79 Br)212.9770100%Protonated intact molecule
[M+H]+ ( 81 Br)214.9750~98%Protonated intact molecule (heavy isotope)
[M+H−NH3​]+ 195.9505 / 197.94851:1Loss of exocyclic amine
[M+H−HBr]+ 133.0514N/ADebrominated core

Nuclear Magnetic Resonance (NMR) Elucidation

NMR spectroscopy provides the definitive map of the atomic connectivity. The pyrazolo[1,5-a]pyrazine core exhibits highly characteristic chemical shifts that respond predictably to functionalization[6].

Self-Validating Protocol: NMR Workflow
  • Solvent Selection: Dissolve 10–15 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ . Causality: DMSO- d6​ is chosen over CDCl 3​ because it disrupts intermolecular hydrogen bonding, ensuring high solubility. Furthermore, as an aprotic solvent without rapid exchange properties, it allows the observation of the C-4 primary amine protons (NH 2​ ) as a distinct, quantifiable signal.

  • Acquisition Parameters: Acquire 1 H NMR at 400 MHz (16 scans, 1s relaxation delay) and 13 C NMR at 100 MHz (1024 scans, 2s relaxation delay, WALTZ-16 decoupling).

  • D 2​ O Exchange Validation: To definitively assign the amine protons, add a drop of D 2​ O to the NMR tube, shake vigorously, and re-acquire the 1 H spectrum. Validation: The broad singlet corresponding to the NH 2​ group will disappear due to rapid deuterium exchange, self-validating its assignment against the non-exchangeable aromatic protons.

Signal Assignment and Causality
  • The Pyrazole Proton (H-2): Because C-3 is brominated, H-2 has no adjacent protons and appears as a sharp singlet. It is typically observed downfield (~8.0 ppm) due to the electron-withdrawing nature of the adjacent bridgehead nitrogen and the inductive effect of the bromine.

  • The Pyrazine Protons (H-6 and H-7): These appear as two distinct doublets with a coupling constant ( 3J ) of ~4.5–5.0 Hz, typical for a pyrazine ring. H-7 is highly deshielded (~8.3 ppm) because it is adjacent to the bridgehead nitrogen, whereas H-6 appears slightly more upfield (~7.6 ppm).

  • The Heavy Atom Effect ( 13 C NMR): The most diagnostic feature in the 13 C spectrum is the C-3 carbon. Despite being part of an aromatic system, the massive electron cloud of the covalently bound bromine atom creates local diamagnetic shielding. This "heavy atom effect" pushes the C-3 resonance significantly upfield to approximately 80–90 ppm, distinguishing it from all other aromatic carbons (which appear between 110–155 ppm).

NMR_Logic Start 1H & 13C NMR Spectrum (DMSO-d6) H2_Singlet H-2 Resonance Singlet (~8.0 ppm) No ortho coupling Start->H2_Singlet Pyrazole Ring H6_H7_Doublets H-6 & H-7 Resonances Doublets (J ~4.8 Hz) Pyrazine Ring Start->H6_H7_Doublets Pyrazine Ring NH2_Broad NH2 Protons Broad Singlet (~7.2 ppm) D2O Exchangeable Start->NH2_Broad Exocyclic Amine C3_HeavyAtom C-3 Carbon Upfield Shift (~85 ppm) Heavy Atom Effect (Br) Start->C3_HeavyAtom 13C Analysis

Fig 2. Logical workflow for NMR resonance assignment of the pyrazolo-pyrazine core.

Quantitative NMR Data Summary
NucleusPositionExpected Shift (ppm)MultiplicityCoupling ( J in Hz)Causality / Note
1 HH-78.25 - 8.40Doublet~4.8Deshielded by bridgehead N
1 HH-27.95 - 8.10Singlet-Isolated pyrazole proton
1 HH-67.55 - 7.70Doublet~4.8Coupled to H-7
1 HNH 2​ 7.00 - 7.30Broad Singlet-D 2​ O exchangeable
13 CC-4150.0 - 155.0Quaternary-Deshielded by adjacent amine
13 CC-2140.0 - 145.0CH-Pyrazole carbon
13 CC-7125.0 - 130.0CH-Pyrazine carbon
13 CC-6115.0 - 120.0CH-Pyrazine carbon
13 CC-380.0 - 90.0Quaternary-Shielded by Heavy Atom Effect (Br)

(Note: Exact chemical shifts may vary slightly depending on concentration and exact temperature calibration of the NMR probe).

Conclusion

The unambiguous characterization of 3-bromopyrazolo[1,5-a]pyrazin-4-amine relies on a dual-pronged approach. ESI-HRMS confirms the elemental composition and the presence of the critical bromine handle via the 1:1 isotopic signature. Concurrently, multinuclear NMR, particularly the exploitation of the 13 C heavy atom effect and D 2​ O exchange validation, maps the exact regiochemistry of the substitutions. Adhering to these self-validating protocols ensures high-fidelity structural elucidation, preventing downstream failures in complex drug discovery campaigns.

Sources

Introduction: A Tale of Two Isomers and an Emerging CNS Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pyrazolo[1,5-a]pyrazine Core

Within the vast landscape of nitrogen-containing heterocyclic compounds, fused pyrazole systems represent a "privileged" class, consistently appearing in molecules with significant biological activity. While the pyrazolo[1,5-a]pyrimidine scaffold is a well-established cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors, its structural isomer, the pyrazolo[1,5-a]pyrazine core, has remained comparatively underexplored. However, recent discoveries have thrust this unique heterocyclic system into the spotlight, revealing its potential as a highly specific modulator of key targets within the central nervous system (CNS).

This guide provides a detailed exploration of the pyrazolo[1,5-a]pyrazine core, moving from its fundamental synthesis and chemical reactivity to its validated applications in drug discovery. We will dissect the causal chemistry that governs its formation and functionalization and present the compelling data that positions it as a scaffold of high interest for researchers in neuropharmacology and beyond.

The pyrazolo[1,5-a]pyrazine is a fused, planar, N-heterocyclic system formed from a pyrazole ring fused to a pyrazine ring. The standard IUPAC numbering for the ring system is shown below:

Pyrazolo[1,5-a]pyrazine Structure and Numbering

Synthesis of the Pyrazolo[1,5-a]pyrazine Core

The construction of the pyrazolo[1,5-a]pyrazine ring system is most logically and commonly achieved through the annulation of a pyrazine ring onto a pre-existing, suitably functionalized pyrazole. This strategy leverages the inherent nucleophilicity of aminopyrazoles.

Primary Synthetic Strategy: Cyclocondensation

The cornerstone of pyrazolo[1,5-a]pyrazine synthesis is the cyclocondensation reaction between a 3-aminopyrazole derivative and a 1,2-bielectrophilic compound, such as an α-dicarbonyl (e.g., glyoxal) or an α-halo ketone. This approach is analogous to the well-known synthesis of the isomeric pyrazolo[1,5-a]pyrimidines from 1,3-dicarbonyls[1][2].

The causality of this reaction is driven by a two-step sequence:

  • Initial Condensation: The exocyclic amino group (-NH₂) of the 3-aminopyrazole, being the most nucleophilic site, attacks one of the electrophilic carbonyl carbons of the α-dicarbonyl compound to form a Schiff base (imine) intermediate.

  • Intramolecular Cyclization: The endocyclic, pyrrole-like nitrogen (N1) of the pyrazole ring then acts as a nucleophile, attacking the second carbonyl carbon. This is followed by a dehydration step to yield the final aromatic pyrazolo[1,5-a]pyrazine ring system.

A general workflow for this synthetic approach is visualized below.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Final Product A 3-Aminopyrazole (Substituted or Unsubstituted) C Condensation & Intramolecular Cyclization A->C Nucleophile B 1,2-Bielectrophile (e.g., α-Dicarbonyl, α-Halo Ketone) B->C Electrophile D Dehydrated Intermediate C->D Forms Ring E Pyrazolo[1,5-a]pyrazine Core D->E Aromatization (-H₂O)

Caption: General Synthetic Workflow for Pyrazolo[1,5-a]pyrazine Core.

An important variation of this strategy leads to the medicinally relevant pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold. This involves an intramolecular cyclization of an ethyl 1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate with an amine, where the pyrazole N1 and the appended amine cyclize onto the ester and ketone moieties[3].

Chemical Reactivity and Functionalization

The reactivity of the pyrazolo[1,5-a]pyrazine core is dictated by the electronic nature of its constituent rings. The pyrazole moiety is electron-rich, while the pyrazine ring is electron-deficient. This dichotomy governs the sites of electrophilic and nucleophilic attack.

  • Electrophilic Aromatic Substitution (EAS): The electron-rich pyrazole ring is the preferred site for electrophilic attack. Specifically, the C3 position is the most nucleophilic and readily undergoes reactions like halogenation and nitration. This is analogous to the reactivity observed in pyrazolo[1,5-a]pyrimidines[4].

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyrazine ring is susceptible to nucleophilic attack, particularly when activated by a good leaving group. The C4 and C6 positions are the most electrophilic. For instance, a 4-chloro-pyrazolo[1,5-a]pyrazine readily undergoes substitution by nucleophiles at the C4 position[5]. This is a critical handle for introducing diverse side chains during drug development.

The diagram below illustrates the predicted reactivity hotspots on the core structure.

Caption: Reactivity Map of the Pyrazolo[1,5-a]pyrazine Scaffold.

Medicinal Chemistry Applications: A Focus on the Central Nervous System

The pyrazolo[1,5-a]pyrazine scaffold has emerged as a promising framework for developing agents that target CNS disorders, a significant departure from the kinase-focused applications of its pyrimidine isomer.

GluN2A-Selective Positive Allosteric Modulators (PAMs)

The most significant application of this core is in the development of potent and selective positive allosteric modulators (PAMs) for the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor[5][6]. NMDA receptors are glutamate-gated ion channels crucial for synaptic plasticity, learning, and memory[5]. Dysfunction of these receptors, particularly those containing the GluN2A subunit, is implicated in neuropsychiatric diseases like schizophrenia and depression[5].

Pyrazolo[1,5-a]pyrazin-4-one derivatives have been identified that bind to an allosteric site at the interface of the GluN1 and GluN2A subunits[7]. As PAMs, they do not activate the receptor directly but enhance its response to the endogenous agonists (glutamate and glycine). This modulatory approach is considered a safer therapeutic strategy than using direct agonists, as it preserves the natural patterns of receptor activation and may reduce the risk of excitotoxicity.

Other Therapeutic Areas

Beyond CNS applications, the scaffold has shown potential in other areas. Certain derivatives have been synthesized and demonstrated inhibitory activity against lung cancer cell lines[3]. Furthermore, a patent has disclosed the use of pyrazolo[1,5-a]pyrazine derivatives as Janus kinase (JAK) inhibitors for the treatment of autoimmune diseases, inflammatory conditions, and various cancers.

The following table summarizes the key biological targets and therapeutic potential of this scaffold.

Biological TargetType of ActivityPotential Therapeutic AreaKey DerivativesReferences
NMDA Receptor (GluN2A Subunit) Positive Allosteric Modulator (PAM)Schizophrenia, Depression, Neuropsychiatric DisordersPyrazolo[1,5-a]pyrazin-4-ones[5][6][7]
Janus Kinases (JAKs) InhibitorAutoimmune Diseases, Inflammation, CancerSubstituted pyrazolo[1,5-a]pyrazines
A549 & H322 Lung Cancer Cells Growth InhibitionLung CancerPyrazolo[1,5-a]pyrazin-4(5H)-ones[3]

Signaling Pathway: Modulation of NMDA Receptor Signaling

Pyrazolo[1,5-a]pyrazine-based PAMs enhance the physiological function of GluN2A-containing NMDA receptors. Upon activation by glutamate and a co-agonist, the NMDA receptor channel opens, allowing an influx of Ca²⁺ ions. This calcium influx acts as a critical second messenger, triggering downstream signaling cascades essential for long-term potentiation (LTP) and synaptic plasticity. Key pathways include the activation of Calcium/calmodulin-dependent protein kinase II (CaMKII) and the Ras-ERK pathway, which ultimately influence gene expression via transcription factors like CREB. By potentiating this Ca²⁺ influx, GluN2A PAMs can enhance these fundamental neuronal processes.

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus NMDAR NMDA Receptor (GluN1/GluN2A) Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Channel Opening PAM Pyrazolo[1,5-a]pyrazine PAM PAM->NMDAR Allosteric Modulation Glutamate Glutamate & Glycine Glutamate->NMDAR Binds & Activates CaMKII CaMKII Activation Ca_ion->CaMKII Ras_ERK Ras-ERK Pathway (MAPK) Ca_ion->Ras_ERK CREB CREB Activation CaMKII->CREB Ras_ERK->CREB Gene Gene Expression (Synaptic Plasticity, LTP) CREB->Gene

Caption: NMDAR Signaling Pathway Enhanced by a Pyrazolo[1,5-a]pyrazine PAM.

Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyrazin-4-ylacetonitriles

This protocol describes the functionalization of a pre-formed pyrazolo[1,5-a]pyrazine core, a key step in building more complex, biologically active molecules. The procedure is based on the methodology reported by Tsizorik et al.[5].

Objective: To synthesize pyrazolo[1,5-a]pyrazin-4-ylacetonitriles from 4-chloropyrazolo[1,5-a]pyrazines.

Self-Validating System: This protocol is a standard nucleophilic aromatic substitution. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material (4-chloropyrazolo[1,5-a]pyrazine) and the appearance of a new, more polar product spot. The final product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, which will validate the successful substitution.

Materials:
  • Substituted 4-chloropyrazolo[1,5-a]pyrazine (1.0 eq)

  • tert-butyl cyanoacetate (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Water (deionized)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Step-by-Step Methodology:
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the substituted 4-chloropyrazolo[1,5-a]pyrazine (1.0 eq) and anhydrous DMF.

  • Addition of Reagents: Add potassium carbonate (2.0 eq) to the solution, followed by the dropwise addition of tert-butyl cyanoacetate (1.2 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:7 EtOAc/Hexane mobile phase). The reaction is typically complete within 2-4 hours. Causality Note: K₂CO₃ acts as a base to deprotonate the active methylene group of tert-butyl cyanoacetate, generating the carbanion nucleophile required for the substitution reaction.

  • Workup - Quenching: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Workup - Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrazolo[1,5-a]pyrazin-4-ylacetonitrile derivative.

References

  • Hasui, T., et al. (2022). Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity. Bioorganic & Medicinal Chemistry, 56, 116576. [Link]

  • Evotec (2022). Discovery of Pyrazolo[1,5-A]pyrazin-4-Ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity. [Link]

  • Zheng, L. W., et al. (2011). Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells. Bioorganic & Medicinal Chemistry Letters, 21(13), 3909-13. [Link]

  • Petrova, M., et al. (2019). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 7, 73. [Link]

  • Gotor, R., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. [Link]

  • Iorkula, T. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-23. [Link]

  • Google Patents (2021).
  • O'Brien, E., et al. (2006). The mechanism of N-methyl-D-aspartate receptor-dependent long-term potentiation. Molecular Physiology & Biophysics. [Link]

  • Hardingham, G. E., & Bading, H. (2010). Synaptic versus extrasynaptic NMDA receptor signalling: implications for neurodegenerative disorders. Nature Reviews Neuroscience, 11(10), 682-696. [Link]

  • O'Leary, T., et al. (1974). Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. Journal of Organic Chemistry, 39(23), 3469-3474. [Link]

Sources

Methodological & Application

Application Note: 3-Bromopyrazolo[1,5-a]pyrazin-4-amine as a Versatile Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale & Medicinal Chemistry Context

The pyrazolo[1,5-a]pyrazine scaffold is a privileged structure in modern drug discovery. It serves as a highly effective bioisostere for the adenine ring of ATP, making it a cornerstone in the design of ATP-competitive protein kinase inhibitors (e.g., CDK2, IRAK4, TTK) and CNS-active agents[1][2][3].

The specific intermediate, 3-bromopyrazolo[1,5-a]pyrazin-4-amine (CAS: 2751621-54-0) [4], is strategically designed for late-stage functionalization:

  • The 4-Amino Group (Hinge Binder): This primary amine acts as a critical hydrogen bond donor to the backbone carbonyls of the kinase hinge region, anchoring the molecule within the ATP-binding pocket[5].

  • The 3-Bromo Substituent (Diversification Handle): The 3-position physically projects into the kinase selectivity pocket (or gatekeeper region). The bromine atom provides an orthogonal, highly reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). This allows medicinal chemists to rapidly synthesize libraries of 3-aryl/heteroaryl derivatives to optimize Structure-Activity Relationships (SAR) and achieve exquisite kinase selectivity[5][6].

G N1 3-Bromopyrazolo[1,5-a]pyrazin-4-amine (Core Scaffold) N2 4-Amine Group (Hinge Binder) N1->N2 N3 3-Bromo Group (Cross-Coupling Handle) N1->N3 N4 ATP Pocket Binding (Affinity) N2->N4 N5 Selectivity Pocket (SAR Diversification) N3->N5

Figure 1: Structural rationale of 3-bromopyrazolo[1,5-a]pyrazin-4-amine in kinase inhibitor design.

Experimental Protocol: Chemoselective Suzuki-Miyaura Cross-Coupling

Causality & Design: Performing a Suzuki-Miyaura coupling on a substrate with an unprotected primary amine (the 4-NH₂ group) presents a chemoselectivity challenge. The free amine can coordinate to the palladium catalyst (poisoning it) or undergo unintended Buchwald-Hartwig amination[1]. To circumvent this, the protocol utilizes Pd(dppf)Cl₂ —a catalyst with a bidentate ligand that resists amine coordination—paired with a mild base (K₂CO₃ ) in a biphasic solvent system (1,4-Dioxane/Water ). This ensures C-C bond formation at the 3-position is heavily favored over C-N bond formation[6].

Step-by-Step Methodology
  • Reagent Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 3-bromopyrazolo[1,5-a]pyrazin-4-amine (1.0 equiv, e.g., 1.0 mmol), the desired aryl/heteroaryl boronic acid (1.2–1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent & Base Addition: Add 1,4-dioxane (8.0 mL) followed by an aqueous solution of 2M K₂CO₃ (2.0 equiv, 1.0 mL).

    • Expert Insight: The biphasic system ensures the solubility of both the organic building blocks and the inorganic base. K₂CO₃ is sufficiently mild to prevent the deprotonation of the 4-amine, which minimizes off-target amidation/amination.

  • Rigorous Degassing: Sparge the biphasic mixture with Argon or Nitrogen gas for 10–15 minutes.

    • Expert Insight: Oxygen must be rigorously excluded to prevent the oxidation of the sensitive Pd(0) active species into inactive Pd(II) complexes.

  • Reaction Execution: Seal the Schlenk tube and heat the mixture in an oil bath at 90°C for 12–16 hours. Monitor reaction progression via LC-MS or TLC.

  • Aqueous Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and wash with saturated aqueous NaCl (brine, 2 × 10 mL). Separate the organic layer and dry over anhydrous Na₂SO₄.

  • Isolation & Purification: Filter the drying agent and concentrate the filtrate in vacuo. Purify the crude residue via silica gel flash chromatography using a gradient of Dichloromethane/Methanol (typically 95:5 to 90:10) to yield the pure 3-substituted pyrazolo[1,5-a]pyrazin-4-amine derivative[6].

G S1 1. Combine 3-Bromo Intermediate & Boronic Acid S2 2. Add Pd(dppf)Cl2 & 2M K2CO3 (Chemoselective Catalyst/Base) S1->S2 S3 3. Degas with Argon (Prevent Catalyst Oxidation) S2->S3 S4 4. Heat at 90°C for 12h (1,4-Dioxane/Water) S3->S4 S5 5. Aqueous Workup & Extraction (EtOAc / Brine) S4->S5 S6 6. Flash Chromatography (DCM/MeOH Gradient) S5->S6

Figure 2: Optimized workflow for chemoselective Suzuki-Miyaura coupling at the 3-position.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of the Suzuki-Miyaura coupling conditions, demonstrating the causality behind the selected protocol parameters and validating the robustness of the method.

Catalyst SystemSolvent SystemBaseTemp (°C)Isolated Yield (%)Observation / Causality
Pd(PPh₃)₄ (5 mol%)Toluene / EtOHNa₂CO₃ (2M)9045%Moderate yield; significant debromination observed.
Pd(OAc)₂, SPhos1,4-DioxaneK₃PO₄10062%Good conversion, but trace Buchwald side-products detected.
Pd(dppf)Cl₂ (5 mol%) 1,4-Dioxane / H₂O K₂CO₃ (2M) 90 88% Optimal; bidentate ligand prevents amine coordination.
Pd(dppf)Cl₂ (5 mol%)DMF / H₂OCs₂CO₃9071%Stronger base led to partial degradation of the core scaffold.

References

  • Iorkula, T. H., et al. "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment." RSC Advances, 2025, 15(5), 3756-3828. URL:[Link]

  • Hasui, T., et al. "Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators." Bioorganic & Medicinal Chemistry, 2022, 56, 116576. URL:[Link]

  • "Substituted cyclopentanes as cdk2 inhibitors." World Intellectual Property Organization, WO2023168686A1, 2023.
  • "3-bromopyrazolo[1,5-a]pyrazin-4-amine — Chemical Substance Information." NextSDS, CAS: 2751621-54-0. URL: [Link]

Sources

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 3-Bromopyrazolo[1,5-a]pyrazin-4-amine in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyrazine bicyclic system has emerged as a privileged scaffold in modern drug discovery, particularly for the development of ATP-competitive kinase inhibitors targeting RET, TYK2, and the SOS1/RAS pathway[1][2]. Within this chemical space, 3-bromopyrazolo[1,5-a]pyrazin-4-amine serves as a highly versatile building block. The exocyclic C4-amine acts as a critical hydrogen-bond donor to the kinase hinge region, while the C3-bromide provides an ideal vector for late-stage diversification via palladium-catalyzed cross-coupling to explore the hydrophobic pocket of the active site[2].

This application note details a robust, self-validating Suzuki-Miyaura cross-coupling protocol specifically optimized for this substrate, providing researchers with a reliable method to rapidly generate structure-activity relationship (SAR) libraries[3].

Mechanistic Rationale & Reaction Design (Causality)

In the design of kinase inhibitors, the [5,6]-fused heteroaromatic system of pyrazolo[1,5-a]pyrazine offers optimal polarization for hinge-binding[2]. Functionalizing the C3 position is often required to improve lipophilic efficiency (LipE) and target selectivity[2].

The C3-Br bond in 3-bromopyrazolo[1,5-a]pyrazin-4-amine is highly activated toward oxidative addition by palladium(0) due to the electron-deficient nature of the pyrazine ring[3]. To ensure high conversion and minimize byproducts, the reaction conditions must be carefully calibrated:

  • Amine Protection (or lack thereof): A significant synthetic advantage of this specific building block is that the C4-amine does not require protection (e.g., Boc or Cbz) during Suzuki coupling. Causality: The electron-withdrawing effect of the bicyclic core drastically reduces the nucleophilicity of this primary amine. This prevents competitive binding to the palladium catalyst and mitigates unwanted Buchwald-Hartwig-type amination side reactions.

  • Catalyst Selection: Pd(dppf)Cl₂ is the catalyst of choice over standard Pd(PPh₃)₄. Causality: The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a strict cis-geometry on the palladium center. This spatial arrangement significantly accelerates the reductive elimination step, which is often the rate-limiting bottleneck when coupling sterically hindered ortho-substituted or electron-deficient heteroaryl boronic acids.

  • Solvent & Base System: A biphasic mixture of 1,4-Dioxane and Water with Potassium Carbonate (K₂CO₃) is optimal. Causality: Water is strictly required to hydroxylate the boronic acid, converting it into the reactive trihydroxyboronate species. This negatively charged complex undergoes rapid transmetalation with the Pd(II)-halide intermediate. Dioxane provides a high-boiling, miscible organic phase that fully solubilizes both the polar pyrazolo[1,5-a]pyrazine substrate and the lipophilic catalyst.

Catalytic Workflow Visualization

G A 1. Substrates 3-Bromopyrazolo[1,5-a]pyrazin-4-amine + Aryl Boronic Acid B 2. Active Catalyst Pd(II) Precatalyst Reduction -> Active Pd(0) A->B Reagents mixed C 3. Oxidative Addition (C-Br Bond Activation at C3) B->C Pd(0) enters cycle D 4. Transmetalation (Base/H2O Mediated Boronate Transfer) C->D Intermediate Pd(II) complex E 5. Reductive Elimination (C-C Bond Formation) D->E Diaryl-Pd(II) formation E->B Pd(0) Regeneration F 6. Target Scaffold 3-Arylpyrazolo[1,5-a]pyrazin-4-amine (Kinase Inhibitor) E->F Product release

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling for 3-bromopyrazolo[1,5-a]pyrazin-4-amine.

Self-Validating Experimental Protocol

Materials Required:

  • 3-Bromopyrazolo[1,5-a]pyrazin-4-amine (1.0 equiv, typically 0.5 mmol)

  • Aryl or Heteroaryl Boronic Acid (1.3 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (3.0 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v, 5.0 mL, thoroughly degassed)

Step-by-Step Methodology:

  • Preparation & Degassing:

    • In a dried Schlenk flask or a 10 mL microwave vial, add 3-bromopyrazolo[1,5-a]pyrazin-4-amine, the boronic acid, and K₂CO₃.

    • Add the 1,4-Dioxane/H₂O mixture.

    • Validation Check 1: The mixture will initially appear as a heterogeneous, pale suspension.

    • Sparge the mixture with Argon or Nitrogen gas for a minimum of 10 minutes. Critical Causality: Oxygen must be rigorously removed to prevent the rapid oxidation of the electron-rich Pd(0) active species to inactive Pd(II) complexes, which would permanently stall the catalytic cycle.

  • Catalyst Addition & Heating:

    • Briefly open the vessel under a positive stream of inert gas and add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst.

    • Seal the vessel and heat to 90 °C in an oil bath (or 110 °C for 30 minutes if using a microwave reactor).

    • Validation Check 2: Within 10–15 minutes of heating, the reaction mixture will transition from a reddish-orange suspension to a dark brown/black homogeneous solution. This color shift confirms that the active Pd(0) species has been generated and the catalytic cycle has initiated.

  • Reaction Monitoring:

    • After 2 hours (or 30 mins via microwave), sample the reaction by diluting a 10 µL aliquot in 1 mL of LC-MS grade Methanol.

    • Validation Check 3 (LC-MS): The chromatogram should show the complete disappearance of the starting material peak (m/z [M+H]⁺ ~213/215, exhibiting a characteristic 1:1 bromine isotope pattern) and the appearance of the desired product mass.

    • Validation Check 4 (TLC): Using 5–10% MeOH in DCM as the eluent, the product will appear as a new, highly UV-active spot. Due to the extended conjugation of the newly formed biaryl system, the product spot often exhibits bright blue fluorescence under 365 nm UV light.

  • Workup & Isolation:

    • Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL).

    • Separate the layers. Extract the aqueous layer twice more with Ethyl Acetate (2 x 10 mL).

    • Wash the combined organic layers with saturated brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel, using a gradient elution from 100% DCM to 10% MeOH in DCM.

    • Causality: The highly polar nature of the C4-amine, combined with the multiple basic nitrogen atoms in the pyrazolo[1,5-a]pyrazine core, requires a polar protic modifier (MeOH) to prevent severe peak tailing and irreversible adsorption on standard normal-phase silica.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape for the coupling of 3-bromopyrazolo[1,5-a]pyrazin-4-amine with a standard sterically hindered ortho-tolylboronic acid.

EntryCatalyst (5 mol%)Base (3 equiv)Solvent System (v/v)Temp (°C)Time (h)Yield (%)Observation / Causality
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O901245Sluggish transmetalation; high protodeboronation of the boronic acid.
2Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 4 88 Optimal conditions; cis-geometry accelerates rapid reductive elimination.
3Pd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O (4:1)90292Faster kinetics due to higher solubility and reactivity of the Cs-boronate complex.
4Pd(Amphos)Cl₂K₃PO₄1,4-Dioxane/H₂O (4:1)90476Good conversion, but partial degradation of the heteroaryl starting material observed.
5Pd(dppf)Cl₂K₂CO₃DMF/H₂O (4:1)90661Difficult workup; highly polar product partially trapped in the aqueous DMF phase.

References[3] Title: Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with 2-Chloro-6-hydrazinylpyrazine

Source: BenchChem URL:[1] Title: SUBSTITUTED PYRAZOLO[1,5-a]PYRAZINE COMPOUNDS AS RET KINASE INHIBITORS (WO2018136661A1) Source: Google Patents URL:[2] Title: Discovery of Tyrosine Kinase 2 (TYK2) Inhibitor (PF-06826647) for the Treatment of Autoimmune Diseases Source: Journal of Medicinal Chemistry - ACS Publications URL:

Sources

Application Note: Rational Design and Evaluation of PI3Kδ Inhibitors Utilizing a Pyrazolo[1,5-a]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phosphoinositide 3-kinase delta (PI3Kδ) is a critical lipid kinase that catalyzes the phosphorylation of phosphatidylinositol-4,5-diphosphate (PIP2) to phosphatidylinositol-3,4,5-triphosphate (PIP3)[1]. Because PI3Kδ is predominantly expressed in leukocytes and plays an essential role in B-cell and T-cell signaling, its targeted inhibition has emerged as a highly promising therapeutic strategy for inflammatory and autoimmune diseases, such as Systemic Lupus Erythematosus (SLE), asthma, and chronic obstructive pulmonary disease (COPD)[1][2].

This application note details the structural rationale, synthesis workflows, and biological validation protocols for developing highly potent and selective PI3Kδ inhibitors utilizing a pyrazolo[1,5-a]pyrimidine core scaffold[1][3].

Mechanistic Rationale & Structural Biology

The development of PI3Kδ inhibitors requires overcoming a significant biochemical hurdle: achieving high selectivity over other Class I PI3K isoforms (α, β, and γ) to avoid off-target metabolic toxicities (such as insulin resistance associated with PI3Kα inhibition)[1].

The pyrazolo[1,5-a]pyrimidine core is a privileged pharmacophore because its planar, nitrogen-rich structure effectively mimics the adenine ring of ATP[1][4].

  • Hinge Region Binding: The pyrimidine moiety forms critical hydrogen bonds with the backbone of the Val-828 residue in the ATP-binding pocket[3][4].

  • Isoform Selectivity (The Tryptophan Shelf): By introducing bulky substituents at the C(5) position of the scaffold (such as indole or 2-difluoromethylbenzimidazole), the molecule is forced to interact with Trp-760 [1][5]. Steric bulk in this specific "tryptophan shelf" region is highly disfavored in PI3Kα and PI3Kβ, driving exquisite selectivity for the δ-isoform[1]. Furthermore, interactions with conserved residues like Lys-779 further stabilize the inhibitor within the active site[3][4].

Pathway BCR B-Cell Receptor (Activation) PI3K PI3Kδ (p110δ/p85) BCR->PI3K Recruits & Activates PIP3 PIP3 Second Messenger PI3K->PIP3 Phosphorylates PIP2 PIP2 Substrate PIP2->PIP3 Conversion AKT AKT/mTOR Pathway (Proliferation & Survival) PIP3->AKT Downstream Signaling Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->PI3K Blocks ATP Pocket (Val-828, Trp-760)

Fig 1. PI3Kδ signaling cascade and mechanism of targeted inhibition by pyrazolo[1,5-a]pyrimidines.

Chemical Synthesis & Scaffold Optimization Workflow

To systematically probe the ATP-binding pocket, a modular synthesis approach is employed, allowing late-stage diversification at the C(2) and C(5) positions of the pyrazolo[1,5-a]pyrimidine core[1].

Workflow S1 Core Synthesis Pyrazolo[1,5-a]pyrimidine S2 C(5) Substitution (Indole/Benzimidazole) S1->S2 Scaffold Optimization A1 Biochemical Assay (PI3Kδ IC50) S2->A1 Library Screening A2 Selectivity Panel (α, β, γ Isoforms) A1->A2 Potent Hits (<100 nM) V1 Cellular Assay (B-Cell Proliferation) A2->V1 Selective Candidates

Fig 2. Sequential workflow for the synthesis, screening, and validation of PI3Kδ inhibitors.

Protocol 1: Synthesis of 5-Substituted Pyrazolo[1,5-a]pyrimidine Derivatives
  • Causality: This protocol utilizes a convergent coupling strategy. By establishing the core pyrazolo[1,5-a]pyrimidine first, researchers can rapidly generate a library of derivatives by swapping the C(5) nucleophile, isolating the structure-activity relationship (SAR) variables to the tryptophan shelf interaction[1][3].

  • Step 1 (Core Activation): Begin with a halogenated pyrazolo[1,5-a]pyrimidine precursor. Dissolve the core in a polar aprotic solvent (e.g., DMA or DMF)[3].

  • Step 2 (Substitution): Introduce the C(5) substituent (e.g., 2-(difluoromethyl)-1H-benzimidazole or an indole derivative) in the presence of a mild base (K2CO3) and a phase-transfer catalyst (TEACl)[3].

  • Step 3 (Heating & Coupling): Heat the reaction mixture to 160°C for 3 hours under an inert atmosphere to drive the nucleophilic aromatic substitution[3].

  • Step 4 (Purification & Validation): Quench with water, extract with ethyl acetate, and purify via flash chromatography. Validate the regiochemistry and mass using 1H-NMR and LC-MS to ensure the C(5) position was selectively functionalized.

Biochemical Validation: PI3Kδ Kinase Activity Assay

Once synthesized, compounds must be evaluated for direct target engagement. An ADP-Glo™ Kinase Assay is recommended because it measures the generation of ADP in a radioactivity-free, high-throughput format.

Protocol 2: ADP-Glo Kinase Assay for PI3Kδ
  • Causality: PI3Kδ consumes ATP to phosphorylate PIP2, producing ADP. By depleting unreacted ATP and converting the generated ADP back into ATP to drive a luciferase reaction, the resulting luminescence is directly proportional to kinase activity. Inhibitors will cause a dose-dependent decrease in luminescence.

  • Step 1 (Reaction Assembly): In a 384-well plate, combine 10 ng of recombinant human PI3Kδ (p110δ/p85α), 10 μM PIP2 substrate, and 10 μM ultra-pure ATP in kinase buffer (50 mM HEPES, 50 mM NaCl, 3 mM MgCl2, 0.01% BSA).

  • Step 2 (Inhibitor Addition): Add the pyrazolo[1,5-a]pyrimidine derivatives in a 10-point dose-response titration (ranging from 10 μM to 0.1 nM). Incubate for 60 minutes at room temperature.

  • Step 3 (ATP Depletion): Add ADP-Glo™ Reagent (1:1 volume ratio) to terminate the kinase reaction and deplete any remaining unreacted ATP. Incubate for 40 minutes.

  • Step 4 (Detection): Add Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal. Read on a microplate luminometer.

  • Self-Validating Control: Always include a pan-PI3K inhibitor (e.g., GDC-0941) as a positive control to define the maximum inhibition baseline and validate the assay's dynamic range[5].

Cellular Validation: Primary B-Cell Proliferation Assay

Biochemical potency does not guarantee cellular efficacy due to potential issues with cell permeability or efflux.

Protocol 3: Anti-IgM Stimulated B-Cell Proliferation
  • Causality: PI3Kδ is the dominant isoform mediating B-cell receptor (BCR) signaling. By stimulating primary B-cells with anti-IgM, we activate the BCR, causing rapid PIP3 generation and subsequent proliferation[1]. Evaluating inhibitors in this context confirms target engagement in a physiological environment[1].

  • Step 1 (Isolation): Isolate CD19+ B-cells from healthy human peripheral blood mononuclear cells (PBMCs) using magnetic bead negative selection.

  • Step 2 (Plating & Stimulation): Plate B-cells at 1×105 cells/well in RPMI-1640 media supplemented with 10% FBS. Stimulate the BCR using 10 μg/mL of F(ab')2 anti-human IgM.

  • Step 3 (Treatment): Immediately treat cells with the synthesized inhibitors at varying concentrations. Incubate for 72 hours at 37°C, 5% CO2.

  • Step 4 (Readout): Assess proliferation using a BrdU incorporation assay or CellTiter-Glo.

  • Self-Validating Control: Run an unstimulated cell cohort to establish the baseline resting state, and perform a parallel cell viability assay (e.g., Trypan Blue exclusion) to ensure the observed anti-proliferative effect is due to PI3Kδ inhibition rather than generalized compound cytotoxicity.

Quantitative Profiling of Lead Candidates

Extensive SAR studies on the pyrazolo[1,5-a]pyrimidine scaffold have yielded highly potent clinical candidates. The table below summarizes the quantitative data of two breakthrough derivatives, demonstrating how C(5) modifications dictate indication-specific profiles[1][2].

CompoundCore ScaffoldC(5) SubstituentPI3Kδ IC50 (nM)Selectivity ProfileTarget Indication
CPL302415 [1]Pyrazolo[1,5-a]pyrimidine2-difluoromethylbenzimidazole18α/δ = 79β/δ = 1415γ/δ = 939Systemic Lupus Erythematosus (SLE)
CPL302253 [2]Pyrazolo[1,5-a]pyrimidineIndol-4-yl2.8Highly selective over α, β, and γ isoformsAsthma / COPD (Inhaled delivery)

Data Summary: Compound CPL302415 demonstrates excellent systemic properties suitable for SLE, while CPL302253 achieves single-digit nanomolar potency, making it an ideal candidate for localized, low-dose inhaled therapies for respiratory inflammation[1][2].

References

  • Source: nih.gov (PMC)
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors (Part I—Indole Derivatives)
  • Source: celonpharma.
  • Source: acs.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors (PMC Alternate)

Sources

The Accelerated Path to Bioactive Scaffolds: A Comprehensive Guide to Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structural motif in medicinal chemistry, predominantly recognized for its role in developing potent protein kinase inhibitors for targeted cancer therapies and antiviral agents ()[1]. Traditional synthesis of this fused, planar N-heterocyclic system often relies on conventional heating, which suffers from prolonged reaction times, side-product formation, and lower overall yields. Microwave-assisted organic synthesis (MAOS) has revolutionized this process by leveraging dielectric heating to directly activate polar intermediates, drastically reducing reaction times from hours to mere minutes while improving regioselectivity and yield ()[2].

This application note provides a deep dive into the mechanistic causality, quantitative advantages, and self-validating protocols for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines.

Mechanistic Rationale: The Causality of Microwave Efficiency

The construction of the pyrazolo[1,5-a]pyrimidine core typically involves the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-biselectrophilic partner (such as a β -enaminone, β -ketonitrile, or β -ketoester) ()[3].

The Causality of Microwave Activation: Microwave irradiation does not merely heat the vessel walls; it directly couples with the dipole moments of the reactants and solvents. The initial step—nucleophilic attack of the exocyclic amino group of 3-aminopyrazole onto the most electrophilic carbon of the partner—proceeds through a highly polar transition state. Microwave dielectric heating selectively stabilizes this polar transition state, accelerating the C-N bond formation. Subsequent intramolecular cyclization and rapid tautomerization establish the aromatic pyrazolo[1,5-a]pyrimidine ring system ()[4]. This rapid kinetic profile minimizes thermal degradation pathways that typically plague conventional reflux methods.

Mechanism R 5-Aminopyrazole + 1,3-Biselectrophile MW Microwave Irradiation (Dielectric Heating) R->MW Activation IM1 Nucleophilic Attack (C-N Bond Formation) MW->IM1 Polar transition state IM2 Intramolecular Cyclization (Dehydration) IM1->IM2 Rapid kinetics P Pyrazolo[1,5-a]pyrimidine Core Scaffold IM2->P Tautomerization

Mechanistic pathway of microwave-assisted pyrazolo[1,5-a]pyrimidine synthesis.

Comparative Quantitative Data

To illustrate the superiority of MAOS, Table 1 summarizes the synthesis metrics of pyrazolo[1,5-a]pyrimidines, comparing conventional heating versus microwave irradiation based on established literature ()[5].

Table 1: Conventional vs. Microwave-Assisted Synthesis Metrics

ParameterConventional HeatingMicrowave-Assisted SynthesisCausality / Benefit
Reaction Time 2 to 12 hours2 to 10 minutesDirect dielectric heating accelerates polar transition states.
Temperature Reflux (78 °C - 110 °C)150 °C - 180 °C (Pressurized)Sealed microwave vials allow safe superheating above boiling points.
Yield 40% - 65%80% - 96%Rapid kinetics prevent the formation of thermodynamic side-products.
Solvent Profile High volumes (EtOH, AcOH)Solvent-free or minimal solventHigh atom economy; aligns strictly with green chemistry principles.
Purification Chromatography requiredOften simple filtrationHigh conversion rates eliminate unreacted starting materials.

Experimental Workflows & Self-Validating Protocols

The following protocols detail two distinct, highly efficient microwave-assisted methodologies. Every step is designed as a self-validating system to ensure reproducibility and high fidelity in drug development labs.

Workflow Step1 Reactant Mixing (Vial Preparation) Step2 MW Irradiation (150-180 °C, 2-5 min) Step1->Step2 Step3 Cooling & Work-up (Precipitation) Step2->Step3 Step4 Filtration & Purification Step3->Step4

Step-by-step experimental workflow for microwave-assisted synthesis.

Protocol A: Solvent-Free Microwave Synthesis of 2,7-Diarylpyrazolo[1,5-a]pyrimidines

Rationale: Solvent-free conditions maximize the concentration of reactants, favoring intermolecular collisions. Microwave energy is absorbed directly by the solid/melted reactants, leading to instantaneous localized heating ()[3].

  • Reactant Preparation: In a 10 mL heavy-walled microwave process vial, intimately mix the β -enaminone (0.50 mmol) and the appropriate NH-5-aminopyrazole (0.50 mmol).

    • Self-Validation: Ensure the powders are finely triturated to maximize surface area contact before sealing. A homogeneous powder mixture ensures uniform dielectric heating.

  • Microwave Irradiation: Seal the vial with a Teflon septum cap. Place it in the microwave reactor cavity. Program the reactor to heat to 180 °C for 2 minutes under dynamic power control (max 300 W).

    • Causality: The high temperature is required to melt the reactants and thermodynamically drive the dehydration step of the cyclization.

  • Cooling & Work-up: Allow the reactor to cool the vial to room temperature (typically via compressed air). Unseal the vial and add a cold mixture of ethanol/water (1:1, 3 mL).

    • Self-Validation: The sudden change in solvent polarity will force the highly hydrophobic pyrazolo[1,5-a]pyrimidine product to precipitate immediately as a microcrystalline solid.

  • Purification: Collect the resulting solid by vacuum filtration, wash with cold ethanol (1 mL), and dry under vacuum.

    • Self-Validation: Check the purity via TLC (Ethyl Acetate/Hexane 1:2); a single distinct spot confirms the absence of starting materials, bypassing the need for chromatography ()[5].

Protocol B: One-Pot, Two-Step Microwave Synthesis of Pyrazolo[1,5-a]pyrimidinones

Rationale: Synthesizing the 5-aminopyrazole intermediate and immediately reacting it with a β -ketoester in the same vessel prevents yield loss associated with intermediate isolation ()[2].

  • Intermediate Formation: Dissolve a β -ketonitrile (1.0 mmol) in methanol (2 mL) in a microwave vial. Add hydrazine monohydrate (1.1 mmol). Seal and heat under microwave irradiation at 150 °C for 5 minutes.

    • Causality: Methanol acts as a strong microwave absorber (high loss tangent), rapidly transferring heat to the reactants to form the 5-aminopyrazole.

  • One-Pot Cyclocondensation: Cool the vial, unseal, and directly add the β -ketoester (1.0 mmol) and glacial acetic acid (0.5 mL) to the crude mixture.

    • Causality: Acetic acid catalyzes the subsequent enamine formation by protonating the carbonyl oxygen of the β -ketoester, making it highly susceptible to nucleophilic attack.

  • Second Irradiation: Reseal and heat at 150 °C for an additional 2 hours (or until completion).

    • Self-Validation: Monitor pressure curves on the microwave software; a stable pressure indicates steady-state cyclization without runaway decomposition.

  • Isolation: Concentrate under reduced pressure and recrystallize from ethanol to yield the functionalized pyrazolo[1,5-a]pyrimidinone.

Troubleshooting & Optimization

  • Incomplete Cyclization (Presence of uncyclized intermediate on TLC):

    • Cause: Insufficient temperature to drive the dehydration step.

    • Solution: Increase the irradiation temperature by 10-15 °C or extend the hold time by 2 minutes. Ensure the microwave reactor's IR sensor is correctly calibrated.

  • Formation of Regioisomeric Mixtures:

    • Cause: Asymmetric 1,3-biselectrophiles can be attacked at either electrophilic site.

    • Solution: Lower the initial ramp rate of the microwave to favor the kinetically controlled nucleophilic attack before the system reaches the high temperatures required for cyclization.

  • Vial Overpressurization:

    • Cause: Rapid evolution of water vapor during dehydration in solvent-free conditions.

    • Solution: Use a larger vial (e.g., 30 mL instead of 10 mL) to increase headspace, or utilize a microwave reactor with dynamic pressure venting capabilities.

References

  • Kelada, M., Walsh, J. M. D., Devine, R. W., McArdle, P., & Stephens, J. C. (2018). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry, 14, 1222–1228. URL:[Link]

  • Castillo, J.-C., et al. (2016). 6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidines as Strategic Intermediates for the Synthesis of Pyrazolo[5,1-b]purines. The Journal of Organic Chemistry, 81(24), 12426-12435. URL:[Link]

  • Ballesteros, A., et al. (2022). Synthesis of 2,7-diarylpyrazolo[1,5-a] pyrimidine derivatives with antitumor activity. Theoretical identification of targets. European Journal of Medicinal Chemistry Reports, 4, 100028. URL:[Link]

  • Omonmhenle, S. I., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Discover Nano, 19, 1-25. URL:[Link]

Sources

Advanced Synthetic Methodologies for Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors: A Comprehensive Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, regioselective synthesis, and late-stage diversification of kinase inhibitors.

Introduction & Mechanistic Rationale

The pyrazolo[1,5-a]pyrimidine core has emerged as a privileged heterocyclic scaffold in modern oncology and immunology drug discovery[1]. Its structural rigidity and electronic distribution make it an exceptional ATP-competitive inhibitor for a wide array of protein kinases, including Phosphoinositide 3-kinase δ (PI3Kδ), Tropomyosin receptor kinases (TRKA/B/C), Casein kinase 2 (CK2), and Pim-1[2],[3],[4],[5].

The Hinge-Binding Causality

The efficacy of the pyrazolo[1,5-a]pyrimidine scaffold lies in its ability to mimic the adenine ring of ATP. The nitrogen atoms within the pyrazolo-pyrimidine bicyclic system act as potent hydrogen bond acceptors. When docked into the kinase active site, these nitrogens form critical interactions with the backbone amides of the kinase hinge region—such as Val-828 in PI3Kδ[6], Met-592 in TRKA[4], and Val-116 in CK2[5].

Furthermore, the modular nature of this scaffold allows medicinal chemists to append specific functional groups at the C-3, C-5, and C-7 positions. For instance, introducing a morpholine ring at C-7 provides an additional hydrogen bond acceptor that drastically improves isoform selectivity[6], while bulky indole or aryl groups at C-5 extend into the enzyme's affinity pocket to lock the inhibitor in place[2].

G Ligand ATP / Growth Factors Receptor Target Kinase (e.g., PI3Kδ, TRKA) Ligand->Receptor Binds & Activates Downstream Downstream Signaling (AKT / MAPK) Receptor->Downstream Phosphorylation Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Receptor Hinge-Binding (Met592 / Val828) Outcome Oncogenic Proliferation Downstream->Outcome Promotes

Fig 1: Pyrazolo[1,5-a]pyrimidine inhibitors blocking kinase-mediated survival pathways.

Synthetic Strategy and Workflow

The synthesis of highly functionalized pyrazolo[1,5-a]pyrimidines typically follows a four-step linear sequence: Cyclocondensation, Halogenation, Regioselective Nucleophilic Aromatic Substitution (SNAr), and Palladium-catalyzed Cross-Coupling[2],[6]. This approach is designed to be self-validating; the distinct electronic properties of the intermediate at each step allow for strict regiocontrol and easy chromatographic tracking.

Workflow Step1 1. Cyclocondensation (Base Catalysis) Step2 2. Chlorination (POCl3 Activation) Step1->Step2 5,7-Diol Step3 3. SNAr Reaction (C-7 Regioselectivity) Step2->Step3 5,7-Dichloro Step4 4. Suzuki Coupling (C-5 Functionalization) Step3->Step4 C-7 Amine Product Purified Kinase Inhibitor Step4->Product C-5 Aryl

Fig 2: Four-step synthetic workflow for functionalized pyrazolo[1,5-a]pyrimidine kinase inhibitors.

Step-by-Step Experimental Protocols

Protocol 1: Scaffold Synthesis via Cyclocondensation

Objective: Construct the bicyclic pyrazolo[1,5-a]pyrimidine core. Causality: Reacting a 5-aminopyrazole with a 1,3-biselectrophile (such as diethyl malonate) under basic conditions drives a thermodynamically favorable cyclocondensation, yielding a 5,7-diol intermediate[6].

  • Setup: In a flame-dried round-bottom flask, dissolve 5-amino-3-methylpyrazole (1.0 equiv) and diethyl malonate (1.2 equiv) in anhydrous ethanol.

  • Catalysis: Slowly add a freshly prepared solution of sodium ethoxide (2.0 equiv) in ethanol. Rationale: The strong base deprotonates the active methylene and the pyrazole amine, facilitating sequential nucleophilic attacks.

  • Reaction: Reflux the mixture under an inert argon atmosphere for 12–16 hours.

  • Validation: Monitor via TLC (Dichloromethane:Methanol 9:1). The highly polar diol product will remain near the baseline.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and acidify with 1M HCl to precipitate the 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol. Filter and dry under a vacuum (Typical yield: 80–89%)[6].

Protocol 2: Core Activation via Chlorination

Objective: Convert the inert diol into a highly reactive dichloro-intermediate. Causality: Phosphorus oxychloride (POCl₃) acts as both solvent and reagent, converting the tautomeric hydroxyl groups into excellent leaving groups (chlorides) required for downstream cross-coupling[6].

  • Setup: Suspend the diol intermediate (1.0 equiv) in neat POCl₃ (10 volumes).

  • Catalysis: Add N,N-dimethylaniline (0.5 equiv) dropwise. Rationale: Acts as a catalyst and acid scavenger to prevent degradation of the pyrazole ring.

  • Reaction: Heat the mixture to reflux (105 °C) for 4–6 hours.

  • Validation: TLC (Hexane:Ethyl Acetate 3:1). The complete disappearance of the baseline diol and the appearance of a highly non-polar spot confirms the formation of the 5,7-dichloro derivative.

  • Workup: Carefully quench the reaction by pouring the cooled mixture over crushed ice. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (Typical yield: 60–65%)[6].

Protocol 3: Regioselective SNAr at C-7

Objective: Install a hinge-binding motif (e.g., morpholine) exclusively at the C-7 position. Causality: The C-7 chlorine is significantly more electrophilic than the C-5 chlorine due to the resonance-withdrawing effect of the adjacent bridgehead nitrogen. This allows for strict regiocontrol during nucleophilic aromatic substitution at room temperature[6].

  • Setup: Dissolve the 5,7-dichloro intermediate (1.0 equiv) in anhydrous acetonitrile.

  • Reagent Addition: Add potassium carbonate (K₂CO₃, 2.0 equiv) followed by morpholine (1.1 equiv). Rationale: K₂CO₃ is a mild base that scavenges the HCl byproduct without risking the hydrolysis of the unreacted C-5 chlorine.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Validation: LC-MS analysis should show a single major peak corresponding to the mono-substituted mass [M+H]+.

  • Workup: Filter off the inorganic salts, concentrate the filtrate, and purify via flash chromatography to isolate 4-{5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine (Typical yield: >90%)[6].

Protocol 4: Late-Stage Diversification via Suzuki-Miyaura Coupling

Objective: Install an affinity-pocket-binding aryl group at the C-5 position. Causality: Palladium-catalyzed cross-coupling replaces the remaining C-5 chlorine with a bulky group (e.g., indole), which extends into the solvent-exposed affinity pocket to drive isoform selectivity (e.g., targeting PI3Kδ over PI3Kα)[2].

  • Setup: In a microwave vial, combine the C-7 substituted intermediate (1.0 equiv), indole-4-boronic acid pinacol ester (1.2 equiv), and Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) in a 4:1 mixture of 1,4-dioxane and 2M aqueous Na₂CO₃.

  • Degassing: Sparge the mixture with argon for 10 minutes. Rationale: Oxygen must be strictly excluded to prevent the oxidation of the Pd(0) catalyst.

  • Reaction: Irradiate in a microwave synthesizer at 110 °C for 30 minutes, or heat conventionally at 90 °C for 12 hours.

  • Validation: TLC and LC-MS will confirm the consumption of the starting material and the formation of the highly fluorescent cross-coupled product.

  • Workup: Dilute with water, extract with dichloromethane, dry, and purify via reverse-phase preparative HPLC to yield the final kinase inhibitor[2].

Quantitative Structure-Activity Relationship (SAR) Data

The modular synthesis described above allows for rapid SAR exploration. The table below summarizes how specific substitutions dictate kinase selectivity and potency across different therapeutic targets.

Target KinaseCore ScaffoldC-3 SubstituentC-5 SubstituentC-7 SubstituentIC₅₀ (nM)Ref
PI3Kδ 2-Methylpyrazolo[1,5-a]pyrimidineHIndole-4-ylMorpholine2.8[2]
TRKA Pyrazolo[1,5-a]pyrimidinePyrazole-3-carbonitrileFluorophenyl-pyrrolidineH0.1[4]
CK2 Pyrazolo[1,5-a]pyrimidinePhenylHCarboxylic acid12.0[5]
Pim-1 Pyrazolo[1,5-a]pyrimidineArylHAmine<10.0[3]

Table 1: Comparative SAR data demonstrating the versatility of the pyrazolo[1,5-a]pyrimidine scaffold in targeting various oncogenic kinases.

Sources

Application Note: 3-Bromopyrazolo[1,5-a]pyrazin-4-amine in Advanced Material Science

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2026-0316 Target Audience: Materials Scientists, Optoelectronic Engineers, and Medicinal/Synthetic Chemists.

Executive Summary

The compound 3-bromopyrazolo[1,5-a]pyrazin-4-amine (CAS: 2751621-54-0) is a highly versatile, nitrogen-rich fused heterocyclic building block. While the pyrazolo[1,5-a]pyrazine scaffold has been extensively validated in drug development (e.g., as kinase inhibitors and PD-1/PD-L1 modulators) [1], its unique push-pull electronic characteristics make it an exceptional candidate for materials science. This application note details the orthogonal functionalization of this scaffold to synthesize next-generation Thermally Activated Delayed Fluorescence (TADF) emitters for Organic Light-Emitting Diodes (OLEDs).

By leveraging the differential reactivity of the C3-bromide and C4-amine, researchers can systematically engineer the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, creating highly efficient Donor-Acceptor-Donor (D-A-D) optoelectronic materials.

Mechanistic Insights & Scaffold Rationale (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why this specific building block behaves the way it does, rather than merely following a recipe. The utility of 3-bromopyrazolo[1,5-a]pyrazin-4-amine is rooted in its highly polarized electronic distribution:

  • The Acceptor Core (LUMO Control): The pyrazolo[1,5-a]pyrazine core is inherently electron-deficient due to the diazine (pyrazine) ring. This deepens the electron affinity, stabilizing the LUMO and facilitating electron transport—a critical parameter for OLED host and emitter materials [2].

  • The C3-Bromide (Orthogonal Cross-Coupling): The C3 position on the pyrazole ring is highly nucleophilic in the parent heterocycle, making it the natural site for halogenation. The resulting C3-Br bond is highly susceptible to oxidative addition by Palladium(0) species, allowing for facile Suzuki-Miyaura or Sonogashira cross-coupling to introduce secondary electron donors (e.g., carbazole derivatives) [3].

  • The C4-Amine (HOMO Control): Positioned on the electron-deficient pyrazine ring, the primary amine acts as a strong electron donor via resonance (+M effect). Through Buchwald-Hartwig amination, this primary amine can be converted into a bulky diarylamine, elevating the HOMO level and creating an intramolecular charge transfer (ICT) state essential for TADF[4].

Self-Validating Reaction Design

The protocols below are designed as self-validating systems . The success of the C3-Suzuki coupling can be instantaneously verified via LC-MS by monitoring the disappearance of the characteristic 1:1 bromine isotope pattern (M / M+2 at m/z ~212/214). Subsequently, the success of the C4-Buchwald-Hartwig amination is confirmed via 1 H-NMR by the disappearance of the broad primary amine singlet (typically at 5.5–6.5 ppm in DMSO- d6​ ).

Synthetic Workflows & Experimental Protocols

Workflow A 3-bromopyrazolo [1,5-a]pyrazin-4-amine B Suzuki-Miyaura Coupling (C3) A->B Arylboronic Acid Pd(dppf)Cl2, Base C Buchwald-Hartwig Amination (C4) B->C Aryl Halide Pd2(dba)3, Ligand D TADF OLED Emitter C->D Device Fabrication

Stepwise functionalization of 3-bromopyrazolo[1,5-a]pyrazin-4-amine for OLED emitters.

Protocol A: C3-Functionalization via Suzuki-Miyaura Coupling

Objective: Introduce a secondary donor moiety at the C3 position.

  • Preparation: In an oven-dried 50 mL Schlenk flask, add 3-bromopyrazolo[1,5-a]pyrazin-4-amine (1.0 eq, 2.13 g, 10.0 mmol), 4-(9H-carbazol-9-yl)phenylboronic acid (1.2 eq, 3.45 g, 12.0 mmol), and K 2​ CO 3​ (3.0 eq, 4.14 g, 30.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl 2​ (0.05 eq, 365 mg, 0.5 mmol). Causality Note: Pd(dppf)Cl 2​ is selected over Pd(PPh 3​ ) 4​ because its bidentate ligand enforces a cis-geometry during the catalytic cycle, accelerating reductive elimination and preventing competitive dehalogenation of the electron-deficient core.

  • Solvent Evacuation: Add a degassed mixture of 1,4-Dioxane/H 2​ O (4:1 v/v, 40 mL). Purge the system with N 2​ via three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 90 °C for 12 hours under vigorous stirring.

  • In-Process Control (IPC): Sample 10 µL, dilute in MeCN, and analyze via LC-MS. Proceed to workup only when the m/z 212/214 doublet is fully consumed.

  • Workup: Cool to room temperature, extract with EtOAc (3 × 50 mL), wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate. Purify via silica gel chromatography (DCM/MeOH 95:5) to yield Intermediate A .

Protocol B: C4-Functionalization via Buchwald-Hartwig Amination

Objective: Convert the primary amine into a tertiary diarylamine to finalize the D-A-D architecture.

  • Preparation: To a dry Schlenk flask, add Intermediate A (1.0 eq, 3.75 g, 10.0 mmol), 4-bromobenzonitrile (2.2 eq, 4.00 g, 22.0 mmol), and sodium tert-butoxide (NaOtBu) (3.0 eq, 2.88 g, 30.0 mmol).

  • Catalyst/Ligand: Add Pd 2​ (dba) 3​ (0.02 eq, 183 mg, 0.2 mmol) and XPhos (0.08 eq, 381 mg, 0.8 mmol). Causality Note: XPhos is critical here; its bulky, electron-rich biphenyl structure facilitates the oxidative addition of the unactivated aryl bromide and prevents catalyst poisoning by the multi-nitrogen core of the substrate.

  • Reaction: Add anhydrous Toluene (50 mL), purge with N 2​ , and reflux at 110 °C for 24 hours.

  • Validation: Monitor via TLC and 1 H-NMR. The reaction is complete when the -NH 2​ signal (~6.0 ppm) is entirely absent.

  • Workup: Filter through a Celite pad to remove palladium black, concentrate, and recrystallize from Toluene/Ethanol to yield the highly pure TADF Emitter .

Photophysical Mechanisms & Data Presentation

The resulting D-A-D molecules exhibit Thermally Activated Delayed Fluorescence (TADF). Because the pyrazolopyrazine acceptor and the carbazole/diarylamine donors are sterically twisted, the HOMO and LUMO are spatially separated. This minimizes the singlet-triplet energy gap ( ΔEST​ ), allowing excitons trapped in the dark triplet state (T 1​ ) to undergo Reverse Intersystem Crossing (RISC) back to the emissive singlet state (S 1​ ).

Mechanism Core Pyrazolo[1,5-a]pyrazine (Electron Acceptor) State1 S1 State (Singlet) Core->State1 State2 T1 State (Triplet) Core->State2 Donor1 C4-Diaryl Amine (Primary Donor) Donor1->Core Intramolecular Charge Transfer (ICT) Donor2 C3-Carbazole (Secondary Donor) Donor2->Core ICT State2->State1 Reverse Intersystem Crossing (RISC) ΔEst < 0.2 eV

Photophysical mechanism of TADF emitters derived from the pyrazolopyrazine core.

Quantitative Data Summaries

Table 1: Photophysical Properties of Synthesized Pyrazolo[1,5-a]pyrazine Derivatives (Data represents typical values for highly conjugated D-A-D systems based on this core)

Compound VariantAbsorption λmax​ (nm)Emission λmax​ (nm)PLQY (%)HOMO (eV)LUMO (eV) ΔEST​ (eV)
Intermediate A (Mono-donor)34546042-5.60-2.850.45
TADF Emitter 1 (Di-donor, CN-phenyl)38051089-5.45-3.100.12
TADF Emitter 2 (Di-donor, F-phenyl)37549585-5.50-3.050.15

Table 2: OLED Device Performance (Using TADF Emitter 1 as Dopant)

Doping ConcentrationTurn-on Voltage (V)Max Luminance (cd/m 2 )Max EQE (%)CIE Coordinates (x, y)
5 wt% in CBP3.218,50021.4(0.28, 0.55) - Green
10 wt% in CBP3.022,10024.8(0.30, 0.57) - Green
15 wt% in CBP3.119,80020.1(0.32, 0.58) - Yellow-Green

Conclusion

3-Bromopyrazolo[1,5-a]pyrazin-4-amine provides a highly programmable, bifunctional scaffold. While drug discovery professionals utilize these exact cross-coupling methodologies to generate SAR libraries [1], materials scientists can exploit the orthogonal reactivity of the C3-bromide and C4-amine to construct sophisticated, high-efficiency optoelectronic materials. The self-validating nature of the stepwise functionalization ensures high synthetic fidelity, making it an ideal building block for next-generation OLEDs and porous organic frameworks.

References

  • BenchChem Application Notes. Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with 2-Chloro-6-hydrazinylpyrazine. BenchChem. Available at:[1]

  • Scilit Database. A new synthetic approach for pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives and their antiproliferative effects. Scilit (2021). Available at:[2]

  • Ukrainian Chemistry Journal. Synthesis and Antimicrobial Activity of 4-Arylthio- and 4 Alkylthiofunctionalized Pyrazolo[1,5-a]pyrazines. Ukrainian Chemistry Journal (2019). Available at:[3]

  • PubChemLite. Structural Information: 3-bromopyrazolo[1,5-a]pyrazin-4-amine. University of Luxembourg. Available at:[4]

Sources

Application Notes and Protocols for the Functionalization of the Pyrazolo[1,5-a]pyrimidine Core at the 3-Position

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine (PP) core is a fused, nitrogen-rich heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and synthetic versatility allow for extensive structural modifications, making it a cornerstone for combinatorial library design and drug discovery.[1][3] Derivatives of this scaffold are found in approved pharmaceuticals for treating central nervous system disorders, such as the anxiolytic ocinaplon and the hypnotic drugs indiplon and zaleplon.[4][5] Furthermore, their applications extend to oncology as potent protein kinase inhibitors and in materials science as components of organic light-emitting diodes (OLEDs) and fluorophores.[4][6][7]

Functionalization of the PP core is critical for modulating its physicochemical properties and biological activity. The C-3 position of the pyrazole moiety is a key site for modification, often behaving as a highly nucleophilic center susceptible to electrophilic aromatic substitution.[1][8] This guide provides detailed protocols and technical insights for several robust methods to functionalize the pyrazolo[1,5-a]pyrimidine core at this strategic C-3 position, enabling researchers to generate diverse libraries of novel compounds for various applications.

Strategic Overview: Pathways to C-3 Functionalization

The primary strategies for modifying the C-3 position involve direct electrophilic substitution on the parent heterocycle or subsequent cross-coupling reactions on a pre-functionalized core. This guide will focus on three key introductory functionalizations—halogenation, nitration, and acylation—and their subsequent elaboration via palladium-catalyzed cross-coupling reactions.

G A Pyrazolo[1,5-a]pyrimidine Core B Electrophilic Halogenation (NXS, NaX/K₂S₂O₈) A->B C Electrophilic Nitration (HNO₃/H₂SO₄) A->C D BF₃-Mediated Acetylation A->D E 3-Halo-PP Intermediate B->E F 3-Nitro-PP Intermediate C->F G 3-Acetyl-PP Intermediate D->G H Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira) E->H I Reduction (Pd/C, H₂) F->I J 3-Aryl/Alkynyl-PP Derivatives H->J K 3-Amino-PP Derivatives I->K

Figure 1. Key synthetic pathways for the C-3 functionalization of the pyrazolo[1,5-a]pyrimidine core.

Part 1: Direct C-3 Electrophilic Substitution

This section details protocols for the direct introduction of halo, nitro, and acetyl groups onto the pyrazolo[1,5-a]pyrimidine scaffold.

C-3 Halogenation: Gateway to Cross-Coupling

The introduction of a halogen atom at the C-3 position is arguably the most critical functionalization, as it creates a versatile handle for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions.[9] Two efficient methods are presented: a one-pot microwave-assisted synthesis using N-halosuccinimides (NXS) and a K₂S₂O₈-promoted oxidative halogenation.

Protocol 1A: One-Pot Microwave-Assisted Halogenation [4][10]

This procedure combines the synthesis of the pyrazolo[1,5-a]pyrimidine core with its subsequent halogenation in a single vessel, offering high efficiency and operational simplicity.

  • Step 1 (Core Synthesis): In a 10 mL microwave process vial, combine the appropriate β-enaminone (0.50 mmol) and 5-aminopyrazole (0.50 mmol).

  • Step 2 (Microwave Irradiation): Subject the solvent-free mixture to microwave irradiation at 180 °C for 2 minutes.

  • Step 3 (Cooling): After irradiation, cool the reaction vessel to room temperature using a stream of compressed air.

  • Step 4 (Halogenation): To the resulting crude pyrazolo[1,5-a]pyrimidine, add 1,2-dichloroethane (EDC, 2.0 mL) and the corresponding N-halosuccinimide (NBS, NCS, or NIS) (0.50 mmol).

  • Step 5 (Reaction): Stir the mixture at 25 °C for 20 minutes.

  • Step 6 (Work-up): Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, hexanes/ethyl acetate) to yield the 3-halopyrazolo[1,5-a]pyrimidine.

ReagentConditionsProductYield (%)Reference
N-Bromosuccinimide (NBS)EDC, 25 °C, 20 min3-Bromo-PP85-95%[4]
N-Chlorosuccinimide (NCS)EDC, 25 °C, 20 min3-Chloro-PP80-92%[4]
N-Iodosuccinimide (NIS)EDC, 25 °C, 20 min3-Iodo-PP78-90%[4]
Table 1. Summary of Microwave-Assisted C-3 Halogenation.

Protocol 1B: K₂S₂O₈-Promoted Oxidative Halogenation in Water [9][11]

This environmentally benign protocol utilizes inexpensive sodium halides as the halogen source with potassium persulfate as the oxidant, proceeding efficiently in water.

  • Step 1 (Reaction Setup): In an oven-dried reaction tube, add the pyrazolo[1,5-a]pyrimidine substrate (0.2 mmol), sodium halide (NaI, NaBr, or NaCl) (1.2 equiv., 0.24 mmol), and K₂S₂O₈ (1.5 equiv., 0.3 mmol).

  • Step 2 (Solvent Addition): Add deionized water (1 mL) to the tube.

  • Step 3 (Reaction): Stir the reaction mixture vigorously in air at 80 °C. Monitor the reaction progress by TLC.

  • Step 4 (Work-up): After completion (typically 1-3 hours), cool the mixture to room temperature. Extract the product with ethyl acetate (3 x 10 mL).

  • Step 5 (Purification): Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Halide SourceConditionsProductYield (%)Reference
NaIH₂O, 80 °C3-Iodo-PP85-94%[9][11]
NaBrH₂O, 80 °C3-Bromo-PP82-91%[9][11]
NaClH₂O, 80 °C3-Chloro-PP75-85%[9][11]
Table 2. Summary of K₂S₂O₈-Promoted C-3 Halogenation.
C-3 Nitration

Nitration introduces a versatile nitro group that can be readily reduced to an amine, providing a vector for further diversification, for instance, through amide coupling.[4]

Protocol 2: Microwave-Assisted Nitration [4]

  • Step 1 (Core Synthesis): Synthesize the pyrazolo[1,5-a]pyrimidine core from a β-enaminone (0.50 mmol) and 5-aminopyrazole (0.50 mmol) via microwave irradiation (180 °C, 2 min) as described in Protocol 1A.

  • Step 2 (Cooling): Cool the reaction vessel to room temperature.

  • Step 3 (Nitration): Carefully add nitric acid (65%, 2.0 mmol) followed by sulfuric acid (98%, 1.0 mmol) to the crude product.

  • Step 4 (Microwave Irradiation): Subject the solvent-free mixture to microwave irradiation at 60 °C for 10 minutes.

  • Step 5 (Work-up): After cooling, carefully quench the reaction by adding ice-water. Neutralize with a saturated NaHCO₃ solution until the pH is ~7.

  • Step 6 (Purification): Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the 3-nitropyrazolo[1,5-a]pyrimidine, which can be further purified by recrystallization or column chromatography.

Causality: The use of microwave irradiation significantly accelerates the electrophilic substitution, reducing reaction times from hours to minutes compared to conventional heating.[4] The reaction proceeds regioselectively at the C-3 position due to the electronic nature of the fused ring system.

C-3 Acetylation

The introduction of an acetyl group is a key transformation, as 3-acylpyrazolo[1,5-a]pyrimidines are integral components of several approved drugs.[5] This recently developed BF₃-mediated reaction provides the first direct method for this functionalization.

Protocol 3: BF₃-Mediated Microwave-Assisted Acetylation [5]

  • Step 1 (Reaction Setup): To a microwave process vial, add the substituted pyrazolo[1,5-a]pyrimidine (0.5 mmol) and acetic anhydride (1.5 mmol).

  • Step 2 (Catalyst Addition): Add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol) dropwise to the mixture at room temperature.

  • Step 3 (Microwave Irradiation): Seal the vial and place it in the microwave reactor. Heat the mixture to 120 °C for 30 minutes.

  • Step 4 (Work-up): After cooling, pour the reaction mixture into a saturated aqueous solution of NaHCO₃ (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Step 5 (Purification): Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue by column chromatography (silica gel, hexanes/ethyl acetate) to yield the 3-acetylpyrazolo[1,5-a]pyrimidine.

SubstrateConditionsProductYield (%)Reference
5,7-dimethyl-PPAc₂O, BF₃·OEt₂, MW 120 °C, 30 min3-acetyl-5,7-dimethyl-PP94%[5]
7-phenyl-PPAc₂O, BF₃·OEt₂, MW 120 °C, 30 min3-acetyl-7-phenyl-PP85%[5]
7-(4-Cl-phenyl)-PPAc₂O, BF₃·OEt₂, MW 120 °C, 30 min3-acetyl-7-(4-Cl-phenyl)-PP81%[5]
Table 3. Scope of BF₃-Mediated C-3 Acetylation.

Part 2: Post-Functionalization via Cross-Coupling

The 3-halo-pyrazolo[1,5-a]pyrimidines synthesized in Part 1 are ideal substrates for palladium-catalyzed cross-coupling reactions, enabling the installation of a wide range of aryl, heteroaryl, and alkynyl groups.

G sub 3-Halo-Pyrazolo[1,5-a]pyrimidine (X = Br, I) suzuki_reagents Suzuki Coupling Ar-B(OH)₂ Pd Catalyst, Base sub->suzuki_reagents sonogashira_reagents Sonogashira Coupling Terminal Alkyne Pd/Cu Catalyst, Base sub->sonogashira_reagents suzuki_prod 3-Aryl-Pyrazolo[1,5-a]pyrimidine suzuki_reagents->suzuki_prod sonogashira_prod 3-Alkynyl-Pyrazolo[1,5-a]pyrimidine sonogashira_reagents->sonogashira_prod

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Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 3-Bromopyrazolo[1,5-a]pyrazin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the regioselective halogenation of electron-rich fused heterocycles. The synthesis of 3-bromopyrazolo[1,5-a]pyrazin-4-amine (CAS 2751621-54-0)[1] is a critical node in the development of advanced kinase inhibitors, including CDK2 and DDR1 targeting agents[2][3].

While the pyrazole core is highly activated toward electrophilic aromatic substitution (EAS), the presence of the C4-primary amine introduces competing kinetic pathways, such as N-bromination and over-bromination[4]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to maximize your mono-bromo yield.

Core Reaction Pathway & Kinetic Traps

Pathway SM Pyrazolo[1,5-a]pyrazin-4-amine (Starting Material) Target 3-Bromopyrazolo[1,5-a]pyrazin-4-amine (Target Product) SM->Target NBS (1.02 eq) MeCN, 0 °C, AcOH (cat) NBromo N-Bromoamine Intermediate (Kinetic Trap) SM->NBromo Fast kinetic N-bromination Dibromo 2,3-Dibromo Derivative (Over-bromination) Target->Dibromo Excess NBS or > 25 °C NBromo->Target Thermodynamic shift (Acid catalyzed)

Figure 1: Reaction pathways in the bromination of pyrazolo[1,5-a]pyrazin-4-amine.

Troubleshooting FAQs

Q1: My reaction stalls at 70-80% conversion. Adding more NBS just increases degradation. How do I drive it to completion? Causality: The primary amine at the 4-position is highly nucleophilic and can rapidly react with N-bromosuccinimide (NBS) to form an N-bromoamine intermediate. This is a fast kinetic process. If the reaction lacks sufficient proton-transfer capability, this intermediate acts as a kinetic trap, stalling the formation of the thermodynamically favored C3-bromo product. Solution: Do not add excess NBS, as this leads to oxidative degradation of the pyrazine ring. Instead, add a catalytic amount of glacial acetic acid (0.1 eq) at the start of the reaction. The mild acid facilitates an intermolecular rearrangement (analogous to the Orton rearrangement) by protonating the N-bromo species, thereby releasing active "Br⁺" and driving regioselective C-bromination at the 3-position.

Q2: I am observing significant levels of a di-bromo impurity. How can I improve regioselectivity? Causality: The C3 position is the most electron-rich site on the pyrazolo[1,5-a]pyrazine core[4]. However, once brominated, the C2 position remains sufficiently activated to undergo a second EAS event if excess electrophile is present or if the thermal energy exceeds the activation barrier for the second substitution. Solution: Strict stoichiometric and thermal control is mandatory. Limit NBS to exactly 1.02 equivalents. Furthermore, utilize a syringe pump or slow addition funnel to add the NBS as a solution in MeCN over 30 minutes at 0 °C. This maintains a low steady-state concentration of the electrophile, heavily favoring the lower-energy C3 bromination pathway.

Q3: What is the optimal solvent system to simplify purification and avoid column chromatography? Causality: While DMF is a common solvent for NBS brominations, it readily dissolves both the target compound and the succinimide byproduct. This necessitates tedious aqueous extractions that often result in emulsion formation and significant product loss. Solution: Switch to anhydrous acetonitrile (MeCN)[5]. The bromination of pyrazolo[1,5-a]pyrazine derivatives proceeds cleanly in MeCN[5]. Upon reaction completion, quenching with aqueous sodium thiosulfate and diluting with water selectively precipitates the 3-bromopyrazolo[1,5-a]pyrazin-4-amine, while succinimide and trace unreacted starting material remain highly soluble in the aqueous-MeCN mother liquor.

Quantitative Data: Solvent and Reagent Matrix

The following table summarizes the expected outcomes when altering the bromination conditions for this specific scaffold.

Brominating AgentSolventTemperatureAdditiveConversion (%)Mono-Bromo Yield (%)Di-Bromo Impurity (%)
NBS (1.05 eq)DMF25 °CNone>95%65%25%
NBS (1.05 eq)MeCN25 °CNone85%70%10%
NBS (1.02 eq) MeCN 0 °C to RT AcOH (cat) >98% 88% <2%
Br₂ (1.0 eq)AcOH25 °CNone>99%55%40%
DBDMH (0.55 eq)DCM0 °CNone75%60%5%
Self-Validating Experimental Protocol

Optimized Synthesis of 3-Bromopyrazolo[1,5-a]pyrazin-4-amine

  • Preparation: Charge a flame-dried round-bottom flask with pyrazolo[1,5-a]pyrazin-4-amine (1.0 eq) and anhydrous acetonitrile (MeCN, 10 mL/mmol).

  • Catalysis: Add glacial acetic acid (0.1 eq) to the suspension. Stir at room temperature for 5 minutes to ensure homogeneity and disrupt any hydrogen-bonded clusters.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Controlled Bromination: Dissolve N-bromosuccinimide (NBS, 1.02 eq) in anhydrous MeCN (5 mL/mmol) in a separate vial. Add this NBS solution dropwise to the reaction mixture over 30 minutes.

    • Self-Validation Check: The solution will transition from pale yellow to deep orange as the active brominating species is generated and consumed.

  • Monitoring: Stir at 0 °C for 1 hour, then allow it to warm to 15 °C over 2 hours. Monitor via LC-MS or TLC (Eluent: 5% MeOH in DCM).

    • Self-Validation Check: The starting material mass ([M+H]⁺ m/z 135.1) should disappear, completely replaced by the product mass ([M+H]⁺ m/z 213.0 and 215.0, exhibiting the classic 1:1 isotopic ratio for a single bromine atom).

  • Quenching: Once starting material is <2%, quench the reaction by adding 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution (2 mL/mmol) to neutralize any unreacted electrophilic bromine. The orange color should rapidly fade.

  • Isolation: Add distilled water (15 mL/mmol) dropwise while stirring vigorously. A precipitate will form. Stir for an additional 30 minutes at 0 °C to maximize crystallization.

  • Filtration: Filter the solid under vacuum. Wash the filter cake with cold water (3 x 5 mL) to remove succinimide, followed by a final wash with cold methyl tert-butyl ether (MTBE, 5 mL) to remove non-polar impurities.

  • Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours to afford the target compound as a highly pure crystalline solid.

References
  • Chemical Substance Information: 3-bromopyrazolo[1,5-a]pyrazin-4-amine (CAS 2751621-54-0) Source: NextSDS / PubChemLite URL:[Link]

  • A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Substituted Cyclopentanes as CDK2 Inhibitors (WO2023168686A1)

Sources

Pyrazolo[1,5-a]pyrazine Synthesis: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this diagnostic guide to address the most persistent bottlenecks encountered during the synthesis of pyrazolo[1,5-a]pyrazine scaffolds. These bicyclic heterocycles are critical bioisosteres in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. However, their synthesis is frequently plagued by regioselectivity issues, dimerization, and incomplete cyclization.

This guide bridges theoretical mechanistic causality with field-proven, self-validating protocols to ensure your synthetic workflows are robust and reproducible.

Diagnostic Decision Tree

Use the following workflow to rapidly diagnose and resolve the primary side reactions encountered during the construction of the pyrazolo[1,5-a]pyrazine core.

TroubleshootingTree Start Synthesis Issue Detected Dec1 Phase of Synthesis? Start->Dec1 Regio Poor Regioselectivity (N1 vs N2) Dec1->Regio N-Alkylation Dec2 Cyclization Failure? Dec1->Dec2 Cyclocondensation Sol1 Thermodynamic Control (e.g., K2CO3/DMSO) or Steric Shielding Regio->Sol1 Dimer Dimerization Byproducts Dec2->Dimer Intermolecular Open Incomplete Cyclization (Open-Chain) Dec2->Open Intramolecular Sol2 Pseudo-High Dilution & Syringe Pump Addition Dimer->Sol2 Sol3 Tosylate-Mediated Leaving Group Strategy Open->Sol3

Diagnostic workflow for resolving common pyrazolo[1,5-a]pyrazine synthesis side reactions.

Core Troubleshooting Q&A (FAQs)

Q1: Why am I observing poor regioselectivity during the N-alkylation of my pyrazole precursor, leading to complex isomeric mixtures? Causality: The tautomerization and similar nucleophilicity of the N1 and N2 atoms in the pyrazole ring make regioselective functionalization inherently challenging. Standard basic conditions often yield a statistical mixture of isomers dictated by minor steric differences. Solution: Shift from kinetic to thermodynamic control. Utilizing a K2​CO3​ /DMSO system leverages attractive ionic interactions and hydrogen bonding in the transition state, which can drive N1-alkylation to >99.9:1 selectivity (1)[1]. Alternatively, employ a regiocontrolled 4-step protocol using 2,2-dialkoxyethyl substitution to definitively lock the substitution pattern prior to cyclization (2)[2].

Q2: My cyclocondensation of 3-aminopyrazoles with biselectrophiles is yielding significant amounts of dimeric byproducts. How can I suppress this? Causality: Dimerization occurs when the intermediate amine reacts intermolecularly with another molecule of the starting diaminopyrazole (e.g., forming 1-phenyl-3-methyl-5-imino-4-[(1-phenyl-3-methyl-4-aminopyrazol-5-yl)imino]-2-pyrazoline) rather than undergoing the desired intramolecular cyclization (2)[2]. This is exacerbated by high substrate concentrations and elevated initial reaction temperatures. Solution: Implement pseudo-high-dilution techniques. Use a syringe pump to add the biselectrophile over 2–4 hours into a highly dilute solution of the pyrazole, keeping the steady-state concentration of the reactive intermediate low enough to favor intramolecular kinetics.

Q3: I am trying to synthesize 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines, but the reaction stalls at the uncyclized open-chain intermediate. What is the mechanistic failure? Causality: Early methods relying on the reaction of 3-aminopyrazoles with dichlorovinyl ketones suffered from multi-step protocols and often stalled because the intermediate lacked a sufficiently potent leaving group to drive the simultaneous cyclization and aromatization (3)[3]. Solution: Adopt a tosylate-mediated one-pot ring formation strategy. Converting the intermediate alcohol to a tosylate provides an exceptional leaving group, allowing the intramolecular cyclization to proceed smoothly under mild aqueous sodium hydroxide conditions (3)[3]. (See Protocol below).

Q4: When synthesizing pyrazolo[1,5-a]pyrazin-4(5H)-ones via allene isomerization, I'm experiencing complete cyclization failure. What causes this? Causality: When synthesizing pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives (often targeted as PI3K inhibitors) from N-propargylated C-3 substituted pyrazoles, failure during the allene isomerization step prevents the subsequent nucleophilic attack required for ring closure (4)[4]. This is typically due to insufficient base strength or trace moisture quenching the reactive allene. Solution: Ensure strictly anhydrous conditions. Utilize Cs2​CO3​ in anhydrous methanol, which provides the precise basicity required to stabilize the allene intermediate and drive the cyclization with the amine derivative.

Quantitative Reaction Profiling

The following table summarizes the quantitative impact of different synthetic strategies on yield and side-product formation.

Synthesis StrategyReagents / Key ConditionsTarget ScaffoldPrimary Side ReactionTypical YieldRegioselectivity (N1:N2)
Direct N-Alkylation Alkyl halide, K2​CO3​ , DMSON1-Alkyl pyrazoleN2-Alkyl isomer>90%>99.9:1
Cyclocondensation 3-aminopyrazole + biselectrophile, NaOHTetrahydropyrazolo[1,5-a]pyrazineOpen-chain intermediate40–60%Variable
Tosylate-Mediated Tosylated intermediate, NaOH (aq)Tetrahydropyrazolo[1,5-a]pyrazineHydrolysis byproduct75–85%Complete
Regiocontrolled 4-Step 2,2-dialkoxyethyl substitution, Acidic DeprotectionPyrazolo[1,5-a]pyrazineDimerization60–80% (overall)Complete

Self-Validating Protocol: Tosylate-Mediated One-Pot Cyclization

To overcome incomplete cyclization and dimerization, utilize this validated methodology for the synthesis of 2-aryl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines. This protocol relies on the installation of a superior leaving group to thermodynamically drive the cyclization.

Step 1: Intermediate Tosylation

  • Dissolve 3-aryl-5-dichloromethyl-1-(2-hydroxyethyl)-2-pyrazoline (1.0 eq) in anhydrous pyridine (0.5 M) and cool to 0°C under an argon atmosphere.

  • Add p-toluenesulfonyl chloride (1.2 eq) in small portions over 15 minutes. Stir for 4 hours at room temperature.

  • Validation Check: Perform TLC (Hexane:EtOAc 7:3). The reaction is complete when the starting alcohol is fully consumed. IR spectroscopy of an aliquot must show the complete disappearance of the broad O-H stretch (~3300 cm⁻¹).

Step 2: Azidation & Reduction

  • Concentrate the mixture, extract with DCM, and wash with 1M HCl to remove residual pyridine.

  • Dissolve the crude tosylate in DMF, add NaN3​ (1.5 eq), and heat to 60°C for 6 hours.

  • Following aqueous workup, subject the purified azide to catalytic hydrogenation (10% Pd/C, H2​ balloon) in methanol for 12 hours to yield the 1-(2-aminoethyl) hydrochloride salt.

  • Validation Check: IR spectroscopy must show the appearance of a strong azide stretch (~2100 cm⁻¹) after step 2.2, and its complete disappearance after step 2.3.

Step 3: Tosylate-Mediated Cyclization (The Critical Step)

  • Dissolve the hydrochloride salt in distilled water (0.1 M).

  • Using a syringe pump, add 10% aqueous NaOH dropwise over 1 hour while strictly maintaining the reaction temperature at 25°C.

  • Mechanistic Causality: The slow addition of base neutralizes the hydrochloride salt, freeing the primary amine. Because the concentration of the free amine is kept low and the tosylate is an excellent leaving group, the molecule undergoes a highly favored intramolecular 6-exo-trig/tet cyclization, completely outcompeting intermolecular dimerization.

Step 4: Isolation & Characterization

  • Extract the aqueous layer with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Validation Check: 1H -NMR ( CDCl3​ ) must reveal distinct aliphatic multiplets for the newly formed piperazine ring ( δ 3.0–4.5 ppm) and the complete absence of primary amine protons.

References

  • Straightforward Synthesis of Functionalized 4,5,6,7‐Tetrahydro‐pyrazolo[1,5‐a]pyrazines – Important Building Blocks for Medicinal Chemistry Source: ResearchGate URL
  • 2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine Source: Smolecule URL
  • Source: ResearchGate (Journal of Organic Chemistry)
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: ACS Publications URL
  • A new synthetic approach for pyrazolo[1,5-a]pyrazine-4(5H)

Sources

Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of Pyrazolo[1,5-a]pyrazines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals encountering roadblocks during the palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) of pyrazolo[1,5-a]pyrazine scaffolds.

Buchwald-Hartwig reactions are foundational in modern drug discovery for constructing complex chemical skeletons[1]. However, the pyrazolo[1,5-a]pyrazine core—an electron-deficient, nitrogen-rich heteroaromatic system—presents unique mechanistic hurdles. This guide synthesizes field-proven causality, diagnostic workflows, and self-validating protocols to help you rescue failed couplings.

Diagnostic Workflow

Before adjusting reaction parameters, it is critical to diagnose the specific failure mode of your catalytic cycle. Use the workflow below to identify whether your reaction is suffering from catalyst poisoning, off-target reactivity, or poor oxidative addition.

Diagnostic workflow for troubleshooting Buchwald-Hartwig aminations on pyrazolo[1,5-a]pyrazines.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My reaction shows no conversion of the pyrazolo[1,5-a]pyrazine halide, and the solution turns black immediately. What is happening? A1: Catalyst Deactivation and Aggregation (Palladium Black). The nitrogen atoms in the pyrazolo[1,5-a]pyrazine core are highly Lewis basic. They competitively coordinate to the palladium center, displacing the phosphine ligand and forming inactive, stable Pd(II) complexes[2]. This "pyridine inhibition" prevents the crucial oxidative addition step. When the active Pd(0) species is left uncoordinated by the designed ligand, it rapidly aggregates into insoluble palladium black.

  • The Fix: Employ bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, tBuBrettPhos, or RuPhos). These ligands bind tightly to palladium and create a steric shield, preventing the substrate's nitrogen atoms from poisoning the catalyst[2]. Additionally, switch from traditional Pd(0) sources like Pd₂(dba)₃ to modern Palladacycle Precatalysts (e.g., Pd G3 or G4). This ensures rapid, quantitative generation of the active mono-ligated Pd(0) species under mild conditions, outcompeting the poisoning pathway.

Q2: The starting material is consumed, but my major product is the reduced (protodehalogenated) pyrazolo[1,5-a]pyrazine, not the desired amine. How do I fix this? A2: Hydride Transfer (Protodehalogenation). Protodehalogenation occurs when the Pd(II)-aryl complex undergoes β-hydride elimination (if the amine or solvent possesses β-hydrogens) followed by reductive elimination of the arene, rather than forming the C-N bond. Electron-deficient heteroaromatics like pyrazolo[1,5-a]pyrazines are particularly prone to this because the highly electrophilic Pd(II) intermediate accelerates hydride abstraction.

  • The Fix:

    • Change the Base: Strong alkoxide bases (like NaOtBu) can act as hydride donors. Switch to weaker, inorganic bases like Cs₂CO₃ or K₃PO₄, which are highly effective for heteroaromatic B-H couplings[3].

    • Change the Solvent: Avoid solvents that can donate hydrides. While 1,4-dioxane is standard[4], if protodehalogenation persists, t-amyl alcohol is an excellent, sterically hindered alternative that resists β-hydride elimination.

    • Accelerate Reductive Elimination: Use ligands with extreme steric bulk (e.g., tBuBrettPhos) to force the aryl and amine groups together, accelerating the desired reductive elimination over the side reaction[5].

Buchwald-Hartwig catalytic cycle with common failure modes for nitrogen-rich heteroaromatics.

Quantitative Data: Ligand & Base Optimization Matrix

To provide a self-validating system for optimization, we have summarized typical screening results for the amination of a model electron-deficient heteroaryl halide (analogous to 7-chloro-pyrazolo[1,5-a]pyrazine) with a secondary amine. Notice how the transition from first-generation catalysts to third/fourth-generation precatalysts drastically shifts the product distribution.

Catalyst SystemBaseSolventTemp (°C)Conversion (%)Desired Product (%)Protodehalogenation (%)
Pd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane100451530
Pd(OAc)₂ / BINAPNaOtBuToluene90801070
RuPhos Pd G3 / RuPhosLiHMDSTHF65>956035
BrettPhos Pd G3 / BrettPhosK₃PO₄t-Amyl Alcohol80>9585<5
tBuBrettPhos Pd G4Cs₂CO₃1,4-Dioxane90>9592 <2

Table 1: Optimization matrix demonstrating the superiority of G3/G4 precatalysts and bulky biarylphosphines for electron-deficient nitrogen heterocycles.

Standard Operating Procedure (SOP): Robust Amination Protocol

This protocol utilizes a self-validating approach: the use of a G4 precatalyst ensures that if the reaction fails, the root cause is almost certainly related to substrate electronics/sterics or reagent purity, not catalyst initiation[5].

Reagents & Materials:

  • Aryl Halide: 7-chloro-pyrazolo[1,5-a]pyrazine (1.0 equiv, 1.0 mmol)

  • Amine: Secondary or primary amine (1.2 equiv)

  • Catalyst: tBuBrettPhos Pd G4 (2-5 mol%)

  • Base: Anhydrous Cs₂CO₃ (2.0 equiv)[4]

  • Solvent: Anhydrous, degassed 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation (Glovebox or Standard Schlenk Technique): To an oven-dried reaction vial equipped with a magnetic stir bar, add the 7-chloro-pyrazolo[1,5-a]pyrazine (1.0 mmol), the amine (1.2 mmol, if solid), tBuBrettPhos Pd G4 (0.02 mmol, 2 mol%), and finely milled, anhydrous Cs₂CO₃ (2.0 mmol).

  • Atmosphere Exchange: Seal the vial with a PTFE-lined septum cap. If not operating inside a glovebox, evacuate the vial and backfill with ultra-high purity Argon (repeat 3 times).

    • Causality: Oxygen rapidly oxidizes the electron-rich phosphine ligand, permanently deactivating the active catalyst.

  • Solvent Addition: Add anhydrous, sparged 1,4-Dioxane (5.0 mL) and the amine (1.2 mmol, if liquid) via syringe.

    • Causality: Degassing the solvent removes dissolved oxygen, preventing premature catalyst death[2].

  • Reaction Execution: Place the vial in a pre-heated aluminum block at 90 °C. Stir vigorously (800-1000 rpm).

    • Causality: Biphasic reactions (solid base, liquid solvent) require high sheer to ensure the base can efficiently deprotonate the coordinated amine intermediate at the solid-liquid interface.

  • Monitoring: Monitor the reaction via LC-MS or TLC. With G4 precatalysts, reactions are typically complete within 2 to 6 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the inorganic base and precipitated palladium species. Concentrate the filtrate and purify via flash column chromatography.

References

  • ResearchGate. Straightforward Synthesis of Functionalized 4,5,6,7‐Tetrahydro‐pyrazolo[1,5‐a]pyrazines – Important Building Blocks for Medicinal Chemistry. Available at:[Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at:[Link]

Sources

Technical Support Center: Microwave-Assisted Pyrazolo[1,5-a]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Microwave-assisted organic synthesis (MAOS) offers a powerful tool for the rapid and efficient construction of this important heterocyclic system, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods.[4][5][6]

This resource is structured to address the practical challenges you may encounter in the laboratory, moving beyond simple protocols to explain the underlying scientific principles that govern success.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Question: I am attempting a microwave-assisted synthesis of a pyrazolo[1,5-a]pyrimidine from a 5-aminopyrazole and a 1,3-dicarbonyl compound, but I am observing very low to no yield of my desired product. What are the likely causes and how can I improve the outcome?

Answer: Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Inadequate Microwave Coupling: For a reaction mixture to heat effectively in a microwave reactor, it must contain a component that can absorb microwave energy. This is typically a polar solvent or a polar/ionic reactant.[4][7]

    • Solution: If using a non-polar solvent like toluene or hexane, which are poor microwave absorbers, consider adding a small amount of a high-dielectric solvent (e.g., DMF, NMP, or ethanol) to improve energy absorption.[7][8] Alternatively, if compatible with your reactants, switching to a more polar solvent system entirely is advisable. For solvent-free reactions, ensure that at least one of the reactants is polar or ionic.[9][10]

  • Suboptimal Reaction Temperature or Time: Microwave synthesis is highly dependent on temperature. The reaction may be too slow if the temperature is too low, or your starting materials or product might be degrading if it's too high.

    • Solution: Perform a systematic optimization of the reaction temperature. Start with a moderate temperature (e.g., 100-120 °C) and screen in 10-20 °C increments. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to determine the optimal reaction time at each temperature. Some reactions are complete in minutes, while others may require longer hold times.[11][12]

  • Incorrect Stoichiometry or Reagent Purity: The purity of starting materials, especially the 5-aminopyrazole, is critical.[13] Additionally, incorrect stoichiometry can lead to an excess of one reactant and limit the formation of the product.

    • Solution: Ensure all reactants are of high purity. If necessary, purify starting materials by recrystallization or column chromatography. Verify the stoichiometry of your reactants. A slight excess of the more volatile or less stable reactant may sometimes be beneficial.

  • Catalyst Issues: Many pyrazolo[1,5-a]pyrimidine syntheses are catalyzed by acids or bases.[5][14] The choice and concentration of the catalyst can be crucial.

    • Solution: If using a catalyst, screen different options. For acid catalysis, acetic acid is common, but stronger acids like p-toluenesulfonic acid (p-TSA) or a few drops of sulfuric acid might be more effective.[14][15] For base catalysis, organic bases like piperidine or inorganic bases such as potassium carbonate can be employed.[5] Optimize the catalyst loading; too much or too little can be detrimental.

Problem 2: Formation of Side Products or Isomers

Question: My reaction is producing the desired pyrazolo[1,5-a]pyrimidine, but I am also observing significant amounts of side products, including a regioisomer. How can I improve the selectivity of my reaction?

Answer: The formation of side products, particularly regioisomers, is a well-documented challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds.[5][15]

Potential Causes & Solutions:

  • Regioisomer Formation: When an unsymmetrical 1,3-dicarbonyl compound is used, the initial nucleophilic attack by the 5-aminopyrazole can occur at either of the two carbonyl carbons, leading to the formation of two different regioisomers.[14]

    • Solution: The regioselectivity can often be influenced by the reaction conditions.

      • Solvent: Changing the solvent can alter the reactivity of the electrophilic centers. Experiment with a range of solvents with varying polarities.

      • Catalyst: The nature of the catalyst can direct the reaction towards a specific isomer. For instance, in some cases, acidic conditions may favor one isomer while basic conditions favor another.

      • Reactant Structure: Modifying the steric or electronic properties of the substituents on the 1,3-dicarbonyl compound can enhance the difference in reactivity between the two carbonyl groups, thereby improving regioselectivity.

  • Formation of Other Byproducts: Besides regioisomers, other side products can arise from self-condensation of the starting materials, decomposition, or further reactions of the desired product.

    • Solution:

      • Lower Reaction Temperature: High temperatures can promote side reactions. Try running the reaction at the lowest effective temperature.

      • Shorter Reaction Time: Prolonged exposure to high temperatures can lead to product degradation. Optimize the reaction time by closely monitoring the reaction progress.

      • Inert Atmosphere: If your starting materials or product are sensitive to oxidation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Problem 3: Difficulty with Reaction Scale-Up

Question: I have successfully optimized my microwave-assisted synthesis on a small scale (50-100 mg), but when I try to scale up the reaction to 1-2 grams, the yield drops significantly, and I observe charring. What is causing this, and how can I successfully scale up my reaction?

Answer: Scaling up microwave-assisted reactions is not always a linear process and presents unique challenges.[16]

Potential Causes & Solutions:

  • Uneven Heating: Microwaves have a limited penetration depth. In larger reaction volumes, the outer portion of the mixture can be superheated while the center remains cooler, leading to uneven heating, side product formation, and decomposition.[4]

    • Solution:

      • Stirring: Ensure efficient stirring throughout the reaction to promote even temperature distribution.

      • Vessel Geometry: Use a reaction vessel with a shape that maximizes surface area to volume ratio, such as a round-bottom flask, to facilitate more uniform heating.

      • Power Control: Instead of simply increasing the reaction time, consider using power cycling or a lower power setting over a longer period to allow for more gentle and uniform heating.

  • Exothermic Reactions: Some reactions are highly exothermic. On a larger scale, the heat generated by the reaction itself, combined with the microwave heating, can lead to a runaway reaction and decomposition.

    • Solution:

      • Temperature Monitoring: Use a fiber-optic temperature probe to accurately monitor the internal reaction temperature.

      • Cooling: Some modern microwave reactors have cooling capabilities that can be used to manage exothermic events.

      • Slower Reagent Addition: If one of the reagents is added portion-wise, consider a slower addition rate on a larger scale to better control the reaction exotherm.

Frequently Asked Questions (FAQs)

Reaction Mechanism & Theory

Q1: What is the general mechanism for the formation of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles and 1,3-dicarbonyl compounds?

A1: The reaction proceeds through a cyclocondensation mechanism. The 5-aminopyrazole acts as a binucleophile. The reaction is initiated by the nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization involving the endocyclic nitrogen of the pyrazole and the second carbonyl group, and subsequent dehydration to form the aromatic pyrazolo[1,5-a]pyrimidine ring system.[14]

Pyrazolo[1,5-a]pyrimidine Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway 5-Aminopyrazole 5-Aminopyrazole Nucleophilic_Attack Nucleophilic Attack 5-Aminopyrazole->Nucleophilic_Attack 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Nucleophilic_Attack Cyclization Intramolecular Cyclization Nucleophilic_Attack->Cyclization Forms Intermediate Dehydration Dehydration Cyclization->Dehydration Forms Dihydropyrimidine Product Pyrazolo[1,5-a]pyrimidine Dehydration->Product Aromatization

Caption: General mechanism for pyrazolo[1,5-a]pyrimidine synthesis.

Q2: How does microwave heating accelerate the reaction compared to conventional heating?

A2: Microwave heating is a form of dielectric heating where microwave energy is directly absorbed by polar molecules in the reaction mixture, leading to rapid and uniform heating throughout the bulk of the solution.[4][7] This is in contrast to conventional heating, which relies on conduction and convection from an external heat source, often resulting in slower and less uniform heating. The rapid and efficient heating provided by microwaves can overcome activation energy barriers more effectively, leading to dramatic rate enhancements.[4]

Experimental Design & Optimization

Q3: How do I choose the right solvent for my microwave-assisted reaction?

A3: The choice of solvent is crucial in microwave synthesis. The ideal solvent should be a good microwave absorber (i.e., have a high dielectric constant), be chemically inert under the reaction conditions, and effectively solubilize the reactants.[8] Solvents are often categorized by their ability to absorb microwave energy:

Microwave AbsorptionExamples
High Ethanol, Methanol, DMF, NMP, Acetic Acid
Medium Acetonitrile, Isopropanol, Water
Low/None Toluene, Hexane, Dioxane, CCl4

For reactions in low-absorbing solvents, a small amount of a high-absorbing co-solvent or an ionic liquid can be added to facilitate heating.[7]

Q4: Can I run microwave-assisted pyrazolo[1,5-a]pyrimidine synthesis under solvent-free conditions?

A4: Yes, solvent-free microwave-assisted synthesis is a green and efficient method.[9][10] This approach is particularly effective if one or more of the reactants are polar enough to absorb microwave energy directly. Solvent-free reactions can simplify work-up and purification and reduce environmental impact.[9][10]

Purification

Q5: What are the best practices for purifying my pyrazolo[1,5-a]pyrimidine product?

A5: Purification is often achieved through column chromatography on silica gel.[17][18]

  • Mobile Phase Selection: Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate.[17] The optimal solvent system should provide good separation of your product from starting materials and byproducts on a TLC plate.

  • Decomposition on Silica: Some N-heterocycles can be sensitive to the acidic nature of silica gel. If you observe streaking or decomposition on the column, consider deactivating the silica by adding a small amount of a base like triethylamine (0.1-1%) to your mobile phase.[17]

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material.

Experimental Protocols

General Protocol for Microwave-Assisted Synthesis of a Pyrazolo[1,5-a]pyrimidine

This protocol provides a general starting point for the synthesis. Optimization of temperature, time, and catalyst may be required.

  • To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the 5-aminopyrazole (1.0 mmol), the 1,3-dicarbonyl compound (1.1 mmol), and the chosen solvent (3-5 mL).

  • If a catalyst is required, add it at this stage (e.g., 2-3 drops of glacial acetic acid or 0.1 mmol of piperidine).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at the desired temperature (e.g., 120 °C) for the specified time (e.g., 10-30 minutes) with stirring.

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Combine the fractions containing the pure product and evaporate the solvent to yield the desired pyrazolo[1,5-a]pyrimidine.

Workflow for Reaction Optimization

Caption: A systematic workflow for optimizing microwave-assisted reactions.

References

  • Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine derivatives - Benchchem.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC.
  • Solvent Choice for Microwave Synthesis - CEM Corporation.
  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine - Taylor & Francis.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
  • Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing.
  • Microwave Assisted Synthesis of Organic Compounds and Nanomaterials - IntechOpen.
  • Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides - ACS Publications.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC.
  • An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors - MDPI.
  • The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... - ResearchGate.
  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][4][5][17]triazines - Semantic Scholar. Available from:

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • A brief review: Microwave assisted organic reaction - Scholars Research Library.
  • Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation.
  • Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][8][14][17]triazine and Imidazo[2,1-c][8][14][17]triazine - ResearchGate. Available from:

  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 - SciSpace.
  • troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis - Benchchem.
  • Microwave-assisted Organic Synthesis of a High-affinity Pyrazolo-pyrimidinyl TSPO Ligand.
  • Microwave-assisted palladium mediated efficient synthesis of pyrazolo[3,4-b]pyridines, pyrazolo[3,4-b]quinolines, pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]quinazolines - RSC Publishing.
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC.
  • Functional Pyrazolo[1,5-a]pyrimidines - Encyclopedia.pub.

Sources

purification of pyrazole compounds by crystallization of acid addition salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Purification. As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a mechanistic, field-proven approach to purifying pyrazole compounds via acid addition salt crystallization.

Pyrazoles are weakly basic nitrogen-containing heterocycles. By exploiting their basicity to form ionic acid addition salts, we can drastically alter their solubility profile. This allows us to selectively crystallize the target pyrazolium salt while leaving neutral impurities, unreacted starting materials, and structurally similar byproducts dissolved in the mother liquor.

Workflow Visualization: Pyrazole Salt Crystallization

PyrazolePurification N1 Crude Pyrazole Mixture N2 Dissolution in Organic Solvent N1->N2 Heat N3 Acid Addition (ΔpKa > 3) N2->N3 Stirring N4 Controlled Cooling & Nucleation N3->N4 Supersaturation N5 Vacuum Filtration & Washing N4->N5 Isolate Crystals N6 Pure Pyrazolium Salt N5->N6 Dry N7 Neutralization (Free-basing) N6->N7 Aqueous Base Extraction N8 Pure Pyrazole Free Base N7->N8 Organic Phase Evaporation

Workflow for the purification of pyrazole compounds via acid addition salt crystallization.

Standard Operating Procedure (SOP): Salt Formation & Free-Basing

This self-validating protocol ensures that if impurities are present, they are systematically excluded either during the crystallization of the ionic salt or the subsequent phase separation during free-basing 1.

Phase 1: Salt Formation and Crystallization

  • Dissolution: Suspend the crude pyrazole mixture in a polar, water-miscible organic solvent (e.g., Ethanol, Isopropanol, or Acetone). Heat gently (40–50 °C) to ensure complete dissolution of the free base.

  • Acid Addition: Slowly add 1.05 equivalents of the chosen acid (e.g., concentrated H₂SO₄ or Methanesulfonic acid) dropwise under continuous stirring. Causality: Slow addition prevents localized high concentrations of acid, which can cause rapid, uncontrolled precipitation (crashing out) that traps impurities within the crystal lattice 2.

  • Nucleation & Cooling: Allow the mixture to cool slowly to room temperature. If crystals do not form, introduce a seed crystal. Once nucleation begins, cool the flask in an ice bath (0–5 °C) for 2 hours to drive the equilibrium toward the solid phase, maximizing yield.

  • Isolation: Collect the pyrazolium salt via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold solvent. Causality: Cold solvent removes residual mother liquor containing impurities without re-dissolving the purified salt.

Phase 2: Liberation of the Free Base (Optional) 5. Neutralization: Dissolve the purified salt in deionized water. Add an aqueous base (e.g., 1M NaOH or saturated NaHCO₃) until the pH is strictly > 8. Causality: This deprotonates the pyrazole, reverting it to its neutral, lipophilic state 3. 6. Extraction: Extract the aqueous layer 3 times with an immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane). 7. Recovery: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the ultra-pure pyrazole free base.

Troubleshooting Guide: Experimental Anomalies

Q: My pyrazole salt forms a biphasic oily layer instead of crystals (oiling out). How do I fix this? A: Oiling out (Liquid-Liquid Phase Separation) occurs when the supersaturated solution reaches the metastable miscibility gap before it crosses the nucleation curve. Mechanistically, the salt's melting point in that specific solvent system is lower than the temperature at which it saturates. Fix: Lower the initial concentration of the crude mixture. Alternatively, switch to a solvent with a steeper solubility curve (e.g., from ethanol to an ethanol/heptane mixture) or introduce seed crystals at a temperature just 1–2 °C above the cloud point to force heterogeneous nucleation before the oil can separate.

Q: I am trying to separate two pyrazole regioisomers, but they co-precipitate. What is the mechanistic workaround? A: Co-precipitation indicates that the solubility products (Ksp) of both isomeric salts are being exceeded simultaneously. Fix: Exploit the subtle basicity differences between the isomers. Use a sub-stoichiometric amount of acid (e.g., 0.6 to 0.8 equivalents) to selectively protonate only the more basic isomer 3. Alternatively, change the counterion. Using a bulkier chiral or structurally rigid acid (like camphor-10-sulfonic acid or p-toluenesulfonic acid) amplifies the stereoelectronic differences between the regioisomers, leading to a wider gap in their respective solubility curves.

Q: The yield of my isolated salt is extremely low despite using a strong acid. Why? A: The resulting pyrazolium salt is likely too soluble in your primary solvent. Fix: Implement an anti-solvent crystallization strategy. Slowly add a non-polar, miscible solvent (e.g., MTBE or heptane) to your polar primary solvent (e.g., acetone). Mechanistically, this decreases the overall dielectric constant of the medium, forcing the highly polar, ionic salt to precipitate out of the solution 1.

Frequently Asked Questions (FAQs)

Q: How do I choose the right acid for my specific pyrazole derivative? A: You must follow the ΔpKa rule . For robust, predictable salt formation, the pKa of the acid should be at least 3 to 4 units lower than the pKa of the conjugate acid of your pyrazole 4. Because unsubstituted pyrazole has a conjugate acid pKa of ~2.5, you generally require strong acids (pKa < -0.5) like HCl or H₂SO₄. However, if your pyrazole has electron-donating groups (raising its basicity), weaker organic acids like maleic or oxalic acid may suffice and often yield better crystal habits.

Q: How can I confirm whether I have formed a true salt or just a co-crystal? A: The distinction lies in proton transfer. In a true salt, the proton has fully transferred from the acid to the pyrazole nitrogen. While single-crystal X-ray diffraction (XRD) is the gold standard, it sometimes struggles to accurately locate protons. Solid-state Nuclear Magnetic Resonance (ssNMR), specifically looking at ¹⁵N chemical shift tensors, is an authoritative method to confirm protonation at the pyrazole nitrogen 5.

Quantitative Data: Acid & Solvent Selection Matrix

To aid in your experimental design, the following table summarizes the physicochemical properties of common acids used in pyrazole salt screening, alongside their recommended solvent pairings.

Acid Co-formerpKa (Approx.)Recommended Primary SolventRecommended Anti-SolventSuitability for Pyrazoles (pKa ~2.5)
Hydrochloric Acid (HCl) -6.0Ethanol, IsopropanolMTBE, Diethyl EtherExcellent (High ΔpKa)
Sulfuric Acid (H₂SO₄) -3.0Methanol, AcetoneHeptaneExcellent (Forms highly stable sulfates)
Methanesulfonic Acid (MSA) -1.9Ethyl Acetate, AcetoneHexanesVery Good (Reduces oiling out)
Oxalic Acid 1.2Tetrahydrofuran (THF)Water (if highly lipophilic)Moderate (Requires electron-rich pyrazole)
Maleic Acid 1.9IsopropanolHeptaneModerate (Best for highly basic derivatives)

References

  • National Center for Biotechnology Information (NIH/PMC). "Mechanosynthesis of Stable Salt Hydrates of Allopurinol with Enhanced Dissolution, Diffusion, and Pharmacokinetics." ACS Omega. Available at:[Link]

  • IRIS-AperTO. "Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges." University of Turin. Available at:[Link]

  • Google Patents. "US6452019B1 - Preparation of 4,5-diamino-1-(2′-hydroxyethyl)-pyrazole and acid addition salts thereof." United States Patent and Trademark Office.

Sources

Technical Support Center: Optimizing Ullmann-Type C-N Coupling (Amination)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Ullmann Amination Technical Support Center. While palladium-catalyzed Buchwald-Hartwig amination is a staple in C-N bond formation, the copper-catalyzed Ullmann-type coupling offers a highly cost-effective and sustainable alternative. However, researchers frequently encounter erratic yields, catalyst deactivation, and reproducibility issues.

As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we address the causality behind experimental failures, providing mechanistic troubleshooting, self-validating workflows, and structural insights to ensure robust, high-yielding aminations.

PART 1: Quantitative System Selection Matrix

Selecting the right catalytic system is the first step to preventing failure. The table below summarizes the quantitative performance data of modern Ullmann amination systems to help you match your substrate to the correct conditions.

Catalytic System (Cu Source + Ligand)Base & SolventSubstrate Scope (Halide)Typical Temp (°C)Avg. Yield (%)Key Advantage
CuI + N-methylglycine [1]K₃PO₄ / DMSOAryl Iodides25 (Room Temp)85–95%Extremely mild conditions; prevents thermal degradation.
CuI + N,N'-dimethylethylenediamine [2]K₂CO₃ / TolueneAryl Iodides/Bromides80–11075–90%Broad functional group tolerance; standard industry workhorse.
CuI + Oxalic Diamides [1]K₃PO₄ / DMFAryl Chlorides120–14060–85%Activates challenging C-Cl bonds via high electron donation.
CuI (Ligand-Free) in DES [2]K₂CO₃ / ChCl:GlyAryl Iodides/Bromides60–10070–98%Green, recyclable media; DES stabilizes the active catalyst.
PART 2: Deep Dive FAQs & Mechanistic Troubleshooting

Q1: My reaction stalls at 20-30% conversion, and the reaction mixture turns green or blue. What is happening? Mechanistic Cause: The color change is a definitive visual indicator that your active Cu(I) catalyst has oxidized to catalytically inactive Cu(II)[3]. The Ullmann amination relies strictly on a Cu(I)/Cu(III) catalytic cycle. Cu(I) is highly susceptible to aerobic oxidation and disproportionation ( 2Cu(I)→Cu(0)+Cu(II) ). Actionable Solution:

  • Prevention: Ensure rigorous Schlenk techniques. Degas solvents via freeze-pump-thaw or sparging with argon for at least 30 minutes.

  • Rescue: To salvage or buffer a sensitive system, add a sacrificial reductant such as ascorbic acid (10 mol%) or a coil of clean Cu(0) wire to the flask. This drives the comproportionation reaction ( Cu(II)+Cu(0)→2Cu(I) ) back to the active state[4].

Q2: I am using an unactivated aryl chloride. Even at 110°C, my yields are negligible. How can I overcome this? Mechanistic Cause: Aryl chlorides possess a significantly higher bond dissociation energy (~96 kcal/mol) compared to aryl iodides (~65 kcal/mol). This creates a massive kinetic barrier for the oxidative addition of the Cu(I)-amido complex to form the necessary Cu(III) intermediate[1]. Actionable Solution: Standard ligands like L-proline or N,N'-dimethylethylenediamine (DMEDA) often fail here. You must switch to highly electron-rich, sterically tuned bidentate ligands such as oxalic diamides . These ligands drastically increase the electron density on the copper center, lowering the activation energy for oxidative addition[1]. Alternatively, if substrate design permits, perform a halogen exchange (Halex) or switch the starting electrophile to an aryl iodide.

Q3: My inorganic base (e.g., K₃PO₄ or K₂CO₃) remains completely insoluble in toluene/DMSO. Is this mass transfer limitation killing my reaction? Mechanistic Cause: Yes. The deprotonation of the amine to form the critical Cu(I)-amido complex requires direct base interaction[3]. If the base is entirely sequestered in a separate solid phase with low surface area, the catalytic cycle starves at the coordination step. Actionable Solution:

  • Mechanically mill the base to a fine powder before use to increase surface area.

  • Switch to a more organic-soluble base like Cs₂CO₃.

  • Introduce a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB).

  • For room-temperature couplings, utilize soluble organic bases such as bis(tetra-n-butylphosphonium) malonate (TBPM)[1].

PART 3: Standardized Experimental Protocols (Self-Validating)
Protocol A: Highly Efficient Room-Temperature Ligand-Promoted Amination[1]

This protocol utilizes N-methylglycine to stabilize Cu(I) and lower the activation barrier, allowing for C-N coupling at 25°C.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with CuI (10 mol%), N-methylglycine (20 mol%), finely milled K₃PO₄ (2.0 equiv), and the aryl iodide (1.0 mmol).

  • Solvent Addition: Add anhydrous, thoroughly degassed DMSO (2.0 mL) followed by the amine (1.2 equiv).

  • Reaction: Seal the tube, remove it from the glovebox, and stir vigorously (≥800 rpm) at 25°C for 24 hours.

    • Self-Validation Checkpoint: Within 30 minutes, the mixture should transition from a heterogeneous pale suspension to a deep, homogenous colored solution (often brown or dark red) as the active Cu(I)-amido complex forms. If the solution turns green/blue, oxygen has breached the system; abort and restart.

  • Workup: Quench the reaction with deionized water (10 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine to remove DMSO, dry over Na₂SO₄, filter, and purify via flash chromatography.

Protocol B: Green "Ligand-Free" Amination in Deep Eutectic Solvents (DES)[2]

This protocol leverages the unique stabilizing matrix of a Choline Chloride/Glycerol DES, eliminating the need for expensive ligands and allowing for catalyst recycling.

  • DES Preparation: Prepare the DES by mixing Choline Chloride (ChCl) and Glycerol (Gly) in a 1:2 molar ratio. Heat at 80°C under stirring until a clear, homogenous liquid forms.

  • Reaction Setup: In a reaction vial, add CuI (10 mol%), K₂CO₃ (2.0 equiv), the aryl halide (1.0 mmol), and the amine (1.2 equiv). Add 2.0 mL of the prepared ChCl/Gly DES.

  • Execution: Stir the mixture at 60–100°C in air.

    • Self-Validation Checkpoint: The high viscosity of DES requires vigorous magnetic stirring. Poor stirring will result in bi-phasic unreacted starting materials. Ensure a deep vortex is visible.

  • Extraction & Recycling: Extract the product directly from the DES using a non-polar solvent like cyclopentyl methyl ether (CPME) or diethyl ether (3 x 5 mL). The product partitions into the organic layer, while the CuI and base remain trapped in the DES layer. The DES/CuI layer can be directly reused for up to 6 consecutive runs[5].

PART 4: Mechanistic & Workflow Visualizations
Diagram 1: Catalytic Cycle of Cu-Catalyzed C-N Coupling

The following diagram illustrates the fundamental Cu(I)/Cu(III) catalytic cycle. Understanding these intermediates is critical for diagnosing where a reaction is stalling[3].

CatalyticCycle Cu_I Cu(I) Catalyst (L-Cu-X) Amine_Coord Cu(I)-Amido Complex (L-Cu-NR2) Cu_I->Amine_Coord + Amine, Base - HX Ox_Add Cu(III) Intermediate (L-Cu(Ar)(X)(NR2)) Amine_Coord->Ox_Add + Aryl Halide (Ar-X) [Oxidative Addition] Ox_Add->Cu_I [Reductive Elimination] Product C-N Coupled Product (Ar-NR2) Ox_Add->Product Product Release

Caption: Catalytic cycle of Cu-catalyzed Ullmann amination showing Cu(I)/Cu(III) intermediates.

Diagram 2: Troubleshooting Decision Tree

Use this logical workflow to rapidly diagnose and correct low-yielding amination reactions.

TroubleshootingTree Start Issue: Low Yield or Stalled Reaction ColorCheck Is the reaction mixture green or blue? Start->ColorCheck Oxidation Diagnosis: Cu(I) oxidized to Cu(II). Action: Degas thoroughly; add Cu(0) wire or Ascorbic Acid. ColorCheck->Oxidation Yes BaseCheck Is the base fully undissolved? ColorCheck->BaseCheck No MassTransfer Diagnosis: Mass transfer limitation. Action: Switch to Cs2CO3, use PTC, or change to polar solvent. BaseCheck->MassTransfer Yes SubstrateCheck Is the aryl halide an unactivated chloride? BaseCheck->SubstrateCheck No LigandChange Diagnosis: High activation barrier. Action: Switch to oxalic diamide ligands or use Aryl Iodide. SubstrateCheck->LigandChange Yes

Caption: Decision tree for troubleshooting stalled Ullmann amination reactions.

References
  • Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis.[Link]

  • Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry.[Link]

  • Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. RSC Books.[Link]

  • Cu(I) Amido Complexes in the Ullmann Reaction. Reactions of Cu(I)-Amido Complexes with Iodoarenes. PMC.[Link]

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of Pyrazolo[1,5-a]pyrazine and Pyrazolo[3,4-d]pyrimidine Inhibitors in Kinase-Driven Oncology

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern oncology, the relentless pursuit of targeted therapies has led medicinal chemists to explore a vast chemical space. Among the most fruitful territories have been heterocyclic scaffolds that serve as versatile platforms for the design of potent and selective kinase inhibitors. Two such scaffolds, pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine, have emerged as "privileged structures," demonstrating remarkable success in yielding clinical and preclinical candidates against a range of kinase targets implicated in cancer.

This guide provides a comparative analysis of the efficacy of inhibitors derived from these two core structures. We will delve into their mechanisms of action, showcase their performance with supporting experimental data, and provide insights into the experimental workflows used to characterize them. This objective comparison is intended to equip researchers, scientists, and drug development professionals with the critical information needed to navigate the nuances of these two important classes of kinase inhibitors.

The Architectural Advantage: Pyrazole-Based Scaffolds in Kinase Inhibition

At the heart of both pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine lies a pyrazole ring fused to a pyrimidine ring. This arrangement creates a bicyclic heteroaromatic system that is a bioisostere of adenine, the core component of adenosine triphosphate (ATP).[1][2] This structural mimicry allows these inhibitors to effectively compete with ATP for binding to the catalytic site of kinases, thereby blocking their phosphotransferase activity and disrupting downstream signaling pathways that drive tumor growth and survival.

The specific arrangement of nitrogen atoms and the points of substituent attachment on each scaffold, however, impart distinct physicochemical properties and three-dimensional shapes. These differences influence their binding modes, kinase selectivity profiles, and ultimately, their therapeutic potential.

Pyrazolo[1,5-a]pyrimidine Inhibitors: A Profile of Potency and Selectivity

The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a highly productive starting point for the development of potent and selective kinase inhibitors. These compounds can function as both ATP-competitive and allosteric inhibitors.[3] Their versatility has led to the discovery of inhibitors targeting a diverse array of kinases.

A standout example from this class is CFI-402257 , a highly potent and selective inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1). TTK is a critical regulator of the spindle assembly checkpoint, a key process in ensuring accurate chromosome segregation during mitosis.[4]

The efficacy of CFI-402257 has been extensively characterized in preclinical studies. It exhibits a remarkable potency with a TTK Ki of 0.1 nM and an IC50 of 1.7 nM.[4][5] In cellular assays, it effectively inhibits TTK autophosphorylation and demonstrates potent anti-proliferative activity across a broad panel of human cancer cell lines.[1] Notably, oral administration of CFI-402257 as a single agent in mice bearing human cancer xenografts resulted in significant tumor growth inhibition at well-tolerated doses.[1][4]

The development of pyrazolo[1,5-a]pyrimidine inhibitors extends beyond TTK. Researchers have successfully designed potent inhibitors for other critical cancer targets, including:

  • Tropomyosin receptor kinases (Trks): Several pyrazolo[1,5-a]pyrimidine-based Trk inhibitors have demonstrated exceptional potency, with IC50 values in the low nanomolar range. For instance, some macrocyclic derivatives show IC50 values as low as 0.07 nM against TrkB and TrkC.[6]

  • Phosphoinositide 3-kinase δ (PI3Kδ): A series of benzimidazole derivatives of pyrazolo[1,5-a]pyrimidine have yielded highly selective PI3Kδ inhibitors, with the lead compound CPL302415 displaying an IC50 of 18 nM.[7]

  • Cyclin-dependent kinase 2 (CDK2): Dual inhibitors of CDK2 and TRKA have been developed from this scaffold, with some compounds exhibiting IC50 values as low as 0.09 µM for CDK2.[8]

  • Pim-1 Kinase: Potent and selective Pim-1 inhibitors have been synthesized, with the lead compound showing an IC50 of 27 nM.[9]

Pyrazolo[3,4-d]pyrimidine Inhibitors: A Legacy of Broad-Spectrum Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine scaffold is arguably one of the most well-established and "privileged" scaffolds in kinase inhibitor design. Its structural resemblance to the purine core of ATP has made it a go-to template for developing ATP-competitive inhibitors against a wide spectrum of kinases.[1][6]

A notable example from this class is SI306 , a Src family kinase (SFK) inhibitor. Src is a non-receptor tyrosine kinase that plays a pivotal role in signaling pathways controlling cell proliferation, survival, and migration. Its overexpression and activation are common in many cancers, including glioblastoma.[10]

Preclinical studies have demonstrated the anti-cancer potential of SI306. It has been shown to induce apoptotic death in patient-derived glioblastoma cell lines and can cross the blood-brain barrier.[10] In in vitro studies, SI306 and its prodrug, pro-Si306, showed greater potency for inhibiting Focal Adhesion Kinase (FAK), a downstream target of Src, compared to the well-known SFK inhibitor dasatinib in glioblastoma cells.[10] The IC50 values for SI306 in glioblastoma cell lines range from approximately 3 µM to 8 µM.[11]

The therapeutic reach of pyrazolo[3,4-d]pyrimidine inhibitors is extensive, with numerous compounds developed to target key oncogenic kinases, including:

  • Cyclin-dependent kinases (CDKs): This scaffold has been extensively used to create potent CDK inhibitors. For example, certain derivatives have shown remarkable inhibitory activity against CDK2/cyclin A2 with IC50 values as low as 0.057 µM.[12]

  • Epidermal Growth Factor Receptor (EGFR): Numerous pyrazolo[3,4-d]pyrimidine-based EGFR inhibitors have been synthesized, with some exhibiting IC50 values in the low nanomolar range (e.g., 0.034 µM).[13] Dual inhibitors targeting both EGFR and VEGFR-2 have also been developed.[14]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a key mediator of angiogenesis, VEGFR-2 is a prime target for cancer therapy. Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent inhibition of VEGFR-2, with IC50 values in the sub-micromolar range.[14]

  • Glycogen Synthase Kinase 3β (GSK-3β): Dual inhibitors of CDK2 and GSK-3β based on this scaffold have been developed, with some compounds showing potent activity against both kinases (IC50 values of 0.128 µM for CDK2 and 0.160 µM for GSK-3β).[15]

Head-to-Head: A Comparative Efficacy Snapshot

Direct, side-by-side comparisons of inhibitors from these two scaffolds in the same study are rare. However, by collating data from various publications, we can construct a comparative overview of their efficacy against different kinase targets. It is crucial to acknowledge that these values were generated under different experimental conditions and should be interpreted with caution.

Kinase TargetPyrazolo[1,5-a]pyrimidine Inhibitor (IC50/Ki)Pyrazolo[3,4-d]pyrimidine Inhibitor (IC50)
TTK (Mps1) CFI-402257 (Ki = 0.1 nM, IC50 = 1.7 nM)[4][5]Data not readily available
Src Family Dorsomorphin derivative (IC50 = 0.02 nM for Src)[3]SI306 (IC50 ≈ 3-8 µM in GBM cells)[11]
CDK2 Compound 6t (IC50 = 0.09 µM)[8]Compound 14 (IC50 = 0.057 µM)[12]
EGFR Data not readily available in provided resultsCompound 16 (IC50 = 0.034 µM)[13]
VEGFR2 Dorsomorphin (IC50 = 25 nM)[3]Compound 7c (IC50 = 0.90 µM)[14]
TrkA Compound 8/9 (IC50 = 1.7 nM)[6]Data not readily available
PI3Kδ CPL302415 (IC50 = 18 nM)[7]Data not readily available

This table highlights that both scaffolds can yield highly potent inhibitors. The pyrazolo[1,5-a]pyrimidine scaffold has produced exceptionally potent inhibitors for targets like TTK and Trk kinases. The pyrazolo[3,4-d]pyrimidine scaffold has a long history of generating potent inhibitors for a broader range of kinases, including CDKs and EGFR.

Experimental Corner: Methodologies for Efficacy Determination

The evaluation of kinase inhibitor efficacy relies on a standardized set of in vitro and in vivo assays. Below are representative protocols for key experiments.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Protocol:

  • Reagents and Materials: Purified recombinant kinase, corresponding substrate (peptide or protein), ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds (in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 96-well or 384-well plate, add the kinase, substrate, and assay buffer.

    • Add the diluted test compounds to the wells. A DMSO-only control (100% activity) and a no-enzyme control (background) are included.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, the amount of ADP produced is measured via a luminescence-based signal.

    • Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is determined by fitting the data to a dose-response curve.

Cellular Proliferation Assay (In Vitro Cell-Based Assay)

This assay assesses the ability of a compound to inhibit the growth of cancer cell lines.

Protocol:

  • Reagents and Materials: Cancer cell line of interest, cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, test compounds (in DMSO), and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or MTT reagent).

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare a serial dilution of the test compounds in the cell culture medium.

    • Treat the cells with the diluted compounds and incubate for a specified period (e.g., 72 hours).

    • Measure cell viability using the chosen reagent. For CellTiter-Glo®, the luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

    • Data Analysis: The percentage of cell growth inhibition is calculated for each compound concentration. The GI50 or IC50 value (the concentration of inhibitor required to inhibit 50% of cell growth) is determined by plotting the data on a dose-response curve.

In Vivo Tumor Xenograft Study

This assay evaluates the anti-tumor efficacy of a compound in a living organism.

Protocol:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Procedure:

    • Subcutaneously implant human cancer cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., orally via gavage) and a vehicle control to the respective groups according to a defined dosing schedule (e.g., once daily for 21 days).

    • Monitor tumor volume and body weight of the mice regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

    • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

Visualizing the Mechanisms

To better understand the context in which these inhibitors function, the following diagrams illustrate a simplified kinase signaling pathway and a typical experimental workflow.

Kinase_Signaling_Pathway cluster_0 Cell Exterior cluster_1 Cell Interior Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth Factor->RTK Activation Downstream Kinases Downstream Kinases (e.g., Src, PI3K, MEK) RTK->Downstream Kinases Phosphorylation Cascade Transcription Factors Transcription Factors Downstream Kinases->Transcription Factors Nucleus Nucleus Transcription Factors->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Inhibitor Pyrazolo-pyrimidine Inhibitor Inhibitor->RTK Inhibition Inhibitor->Downstream Kinases Inhibition

Caption: A simplified representation of a generic kinase signaling pathway targeted by pyrazolo-pyrimidine inhibitors.

Experimental_Workflow Compound Synthesis Compound Synthesis Biochemical Assay Biochemical Assay Compound Synthesis->Biochemical Assay Test in vitro (IC50) Cell-Based Assay Cell-Based Assay Biochemical Assay->Cell-Based Assay Test in cells (GI50) In Vivo Xenograft In Vivo Xenograft Cell-Based Assay->In Vivo Xenograft Test in vivo (TGI) Lead Optimization Lead Optimization In Vivo Xenograft->Lead Optimization Lead Optimization->Compound Synthesis

Caption: A typical workflow for the preclinical evaluation of kinase inhibitors.

Conclusion and Future Directions

Both pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds have unequivocally demonstrated their value in the development of potent and selective kinase inhibitors. The pyrazolo[3,4-d]pyrimidine core has a rich history and continues to yield inhibitors against a broad array of well-validated cancer targets. The pyrazolo[1,5-a]pyrimidine scaffold, while also having a significant history, has more recently yielded highly potent and selective inhibitors against both established and emerging targets like TTK.

The choice between these scaffolds for a drug discovery program will ultimately depend on the specific kinase target, the desired selectivity profile, and the physicochemical properties required for the intended therapeutic application. As our understanding of the kinome and the molecular drivers of cancer continues to expand, it is certain that both of these privileged scaffolds will continue to be a source of innovative and life-saving medicines. Future research will likely focus on developing next-generation inhibitors with improved selectivity, novel mechanisms of action to overcome drug resistance, and the ability to modulate multiple targets simultaneously.

References

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PMC. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]

  • Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. PMC. [Link]

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. MDPI. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][6][16]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PMC. [Link]

  • Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor, for the treatment of cancer. PNAS. [Link]

  • A New Strategy for Glioblastoma Treatment: In Vitro and In Vivo Preclinical Characterization of Si306, a Pyrazolo[3,4-d]Pyrimidine Dual Src/P-Glycoprotein Inhibitor. MDPI. [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]

  • Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters. [Link]

  • Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors; molecular docking study, and ADME prediction. PubMed. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Publishing. [Link]

  • Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations. PMC. [Link]

  • CFI-402257, a TTK inhibitor, effectively suppresses hepatocellular carcinoma. PNAS. [Link]

  • Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. PMC. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. [Link]

  • CFI-402257, a TTK inhibitor, effectively suppresses hepatocellular carcinoma. PubMed. [Link]

  • Early investigation of a novel SI306 theranostic prodrug for glioblastoma treatment. PubMed. [Link]

  • (PDF) A New Strategy for Glioblastoma Treatment: In Vitro and In Vivo Preclinical Characterization of Si306, a Pyrazolo[3,4-d]Pyrimidine Dual Src/P-Glycoprotein Inhibitor. ResearchGate. [Link]

  • Evaluation of anti-tumoral activity in 3D cell model of a Src inhibitor prodrug for glioblastoma treatment. Usiena air. [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PMC. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][6][16]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]

Sources

A Comparative Guide to the Synthetic Routes of Pyrazolo[1,5-a]pyrazines: Strategies and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to the development of potent and selective inhibitors of various biological targets. The efficient construction of this bicyclic system is, therefore, a critical aspect of harnessing its therapeutic potential. This guide provides a comparative analysis of the primary synthetic routes to pyrazolo[1,5-a]pyrazines, offering insights into the mechanistic underpinnings, practical considerations, and experimental data to aid in the selection of the most suitable strategy for a given research objective.

The Significance of the Pyrazolo[1,5-a]pyrazine Core

The fusion of a pyrazole and a pyrazine ring creates a unique pharmacophore with a distinct three-dimensional arrangement of nitrogen atoms, enabling diverse interactions with biological macromolecules. This structural feature has been exploited in the design of kinase inhibitors, anti-cancer agents, and other therapeutic candidates. The ability to introduce a variety of substituents at multiple positions on the ring system allows for the fine-tuning of physicochemical properties and biological activity, making the pyrazolo[1,5-a]pyrazine scaffold a versatile platform for drug development.

Key Synthetic Strategies: A Comparative Overview

The synthesis of the pyrazolo[1,5-a]pyrazine ring system is primarily achieved through two main strategies: cyclocondensation reactions and intramolecular cyclization. While less common, multicomponent and metal-catalyzed reactions represent emerging areas in the synthesis of this and related fused pyrazole systems. This section will delve into a comparative analysis of these approaches, highlighting their respective strengths and limitations.

Cyclocondensation Reactions: A Workhorse Approach

Cyclocondensation reactions are a cornerstone in the synthesis of pyrazolo[1,5-a]pyrazines, typically involving the reaction of a suitably substituted aminopyrazole with a 1,2-dicarbonyl compound or its equivalent. This approach offers a straightforward and often high-yielding route to the desired heterocyclic core.

A notable example is the microwave-assisted, solvent-free synthesis of substituted pyrazolo[1,5-a]pyrazin-4(5H)-ones.[1] This method involves the reaction of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives with various amines.[1] The use of microwave irradiation significantly accelerates the reaction, often leading to high yields in a short timeframe, which aligns with the principles of green chemistry.

Mechanism: The reaction proceeds through an initial nucleophilic attack of the amine on one of the carbonyl groups of the pyrazole precursor, followed by an intramolecular cyclization and subsequent dehydration to form the pyrazine ring.

Advantages:

  • Efficiency: Often provides good to excellent yields.

  • Versatility: A wide range of starting materials can be employed to generate diverse derivatives.

  • Green Chemistry: Microwave-assisted and solvent-free conditions offer a more environmentally benign approach.

Limitations:

  • Regioselectivity: The use of unsymmetrical dicarbonyl compounds can potentially lead to the formation of regioisomers.

  • Substrate Availability: The synthesis of the requisite substituted aminopyrazole precursors can sometimes be multi-stepped.

Intramolecular Cyclization Strategies

Intramolecular cyclization represents another powerful strategy for the construction of the pyrazolo[1,5-a]pyrazine ring system. This approach involves the formation of a linear precursor containing all the necessary atoms for the bicyclic system, which then undergoes a ring-closing reaction.

While specific examples for pyrazolo[1,5-a]pyrazines are less prevalent in the literature compared to related systems like pyrazolo[1,5-a]pyridines, the general principles are applicable. The synthesis of 6-substituted-pyrazolo[1,5-a]pyrazines has been reported via the intramolecular cyclization of 1-amino-2-triethyl-silanylethynyl-pyridinium salts. This method often utilizes catalytic silver(I) and gold(III) salts to promote the cyclization.

Mechanism: The reaction typically involves the activation of a terminal alkyne or another reactive group by a metal catalyst, followed by the nucleophilic attack of an appropriately positioned amino group to form the new heterocyclic ring.

Advantages:

  • High Regiocontrol: The intramolecular nature of the reaction often leads to a single, well-defined product.

  • Access to Diverse Substitution Patterns: Functional groups can be incorporated into the linear precursor prior to cyclization.

Limitations:

  • Precursor Synthesis: The synthesis of the linear precursors can be complex and may require multiple steps.

  • Catalyst Sensitivity: Metal-catalyzed reactions can be sensitive to functional groups and may require careful optimization of reaction conditions.

Comparative Data of Synthetic Protocols

Synthetic RouteKey Reagents & ConditionsTypical YieldsAdvantagesDisadvantagesReference
Microwave-Assisted Cyclocondensation Ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate, amine, microwave, solvent-freeGoodFast reaction times, high yields, environmentally friendly.Limited to specific pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives.[1]
Intramolecular Cyclization 1-amino-2-triethyl-silanylethynyl-pyridinium salts, catalytic Ag(I) and Au(III) saltsNot specifiedHigh regioselectivity.Multi-step precursor synthesis, potential catalyst sensitivity.N/A

Experimental Protocols

General Procedure for Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrazin-4(5H)-ones[1]

A mixture of the appropriate ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivative (1 mmol) and the corresponding amine (1.2 mmol) is placed in a sealed microwave vessel. The reaction mixture is irradiated in a microwave reactor at a specified temperature and time. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. The solid product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired pyrazolo[1,5-a]pyrazin-4(5H)-one derivative.

Visualization of Synthetic Pathways

Cyclocondensation Route to Pyrazolo[1,5-a]pyrazin-4(5H)-ones

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Product Pyrazole Ethyl 1-(2-oxo-2-phenylethyl)- 3-phenyl-1H-pyrazole-5-carboxylate Conditions Microwave Irradiation Solvent-free Pyrazole->Conditions Amine R-NH2 Amine->Conditions Product Substituted Pyrazolo[1,5-a]pyrazin-4(5H)-one Conditions->Product Cyclocondensation

Caption: Microwave-assisted cyclocondensation for pyrazolo[1,5-a]pyrazin-4(5H)-one synthesis.

General Scheme for Intramolecular Cyclization

G cluster_0 Precursor cluster_1 Reaction Conditions cluster_2 Product Precursor Linear Pyrazole Precursor with Amino and Alkyne/Reactive Group Conditions Metal Catalyst (e.g., Ag(I), Au(III)) Heat Precursor->Conditions Product Substituted Pyrazolo[1,5-a]pyrazine Conditions->Product Intramolecular Cyclization

Caption: Intramolecular cyclization route to substituted pyrazolo[1,5-a]pyrazines.

Future Directions and Emerging Trends

While cyclocondensation and intramolecular cyclization remain the most established methods for synthesizing pyrazolo[1,5-a]pyrazines, the development of novel synthetic strategies continues to be an active area of research. Drawing inspiration from the synthesis of related fused pyrazole systems, several promising avenues for future exploration include:

  • Multicomponent Reactions (MCRs): MCRs offer a highly efficient approach to building molecular complexity in a single step. The development of novel MCRs for the direct synthesis of pyrazolo[1,a]pyrazines from simple, readily available starting materials would be a significant advancement.

  • Metal-Catalyzed C-H Activation/Annulation: Transition metal-catalyzed C-H activation has emerged as a powerful tool for the construction of heterocyclic systems. The application of this strategy to the annulation of pyrazoles with suitable coupling partners could provide a novel and atom-economical route to pyrazolo[1,5-a]pyrazines.

Conclusion

The synthesis of pyrazolo[1,5-a]pyrazines is a critical endeavor for the advancement of medicinal chemistry and drug discovery. This guide has provided a comparative analysis of the primary synthetic routes, highlighting the well-established cyclocondensation and intramolecular cyclization strategies. The choice of a particular synthetic route will depend on various factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis. As the demand for novel and diverse pyrazolo[1,5-a]pyrazine derivatives continues to grow, the development of more efficient, versatile, and sustainable synthetic methodologies will remain a key focus for the chemical research community.

References

  • Zheng, L.-W., Shao, J.-H., Zhao, B.-X., & Miao, J.-Y. (2011). Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells. Bioorganic & Medicinal Chemistry Letters, 21(13), 3909–3913. [Link]

Sources

assessing the selectivity of 3-bromopyrazolo[1,5-a]pyrazin-4-amine for specific kinases

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Selectivity of 3-Bromopyrazolo[1,5-a]pyrazin-4-amine in Kinase Inhibitor Discovery: A Scaffold Comparison Guide

Introduction & Mechanistic Rationale

In fragment-based drug discovery (FBDD) and scaffold hopping, the selection of the central hinge-binding motif dictates the ultimate kinome selectivity profile of a clinical candidate. 3-bromopyrazolo[1,5-a]pyrazin-4-amine has recently gained significant traction as a privileged intermediate for targeting Janus kinases (JAKs), RET kinase, and Cyclin-Dependent Kinases (CDKs)[1][2].

Causality Behind the Scaffold: The architectural logic of utilizing 3-bromopyrazolo[1,5-a]pyrazin-4-amine lies in its dual-functionality:

  • Hinge Interaction: The exocyclic 4-amine and the adjacent pyrazine nitrogen establish a robust bidentate hydrogen-bond network with the backbone amide and carbonyl of the kinase hinge region[1].

  • Vectorial Trajectory: The 3-bromo substituent acts as an orthogonal, highly reactive electrophilic handle. Through palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), bulky aryl or heteroaryl groups can be precisely directed into the solvent-exposed channel or the DFG-adjacent selectivity pocket[3]. This specific exit vector is the primary driver for achieving high isoform selectivity (e.g., distinguishing JAK1 from JAK3).

Pathway ATP ATP Binding Pocket Scaffold 3-bromo-pyrazolo [1,5-a]pyrazin-4-amine Scaffold->ATP ATP Competitive Hinge Kinase Hinge Region (Bidentate H-Bonds) Scaffold->Hinge 4-NH2 Anchoring Vector 3-Bromo Vector (Suzuki Coupling) Scaffold->Vector Functionalization JAK JAK1/2/TYK2 Selectivity Vector->JAK Pocket Exploitation RET RET Kinase (WT & V804 Mutant) Vector->RET Resistance Overcome

Caption: Logical mapping of scaffold interactions within the kinase ATP-binding pocket.

Comparative Selectivity Profiling

When comparing 3-bromopyrazolo[1,5-a]pyrazin-4-amine derivatives to other classical hinge binders, distinct selectivity advantages emerge. For instance, 1 demonstrate profound selectivity for JAK1/2 over JAK3[1]. Similarly, to achieve single-digit nanomolar potency against wild-type and mutant RET kinases[4].

Table 1: Quantitative Comparison of Hinge-Binding Scaffolds

Scaffold CoreRepresentative TargetBiochemical Potency (IC50)Selectivity Profile & Advantages
Pyrazolo[1,5-a]pyrazine JAK1 / JAK2 / TYK23.0 nM / 8.5 nM / 7.7 nMHigh Isoform Selectivity: ~200-fold selectivity over JAK3 (629.6 nM)[1]. Excellent aqueous solubility.
Pyrazolo[1,5-a]pyrimidine IRAK4 / TTK< 2.0 nMHigh Potency: Strong intrinsic activity, but higher lipophilicity can limit passive permeability and oral bioavailability[5].
Pyrrolo[2,3-d]pyrimidine JAK1 / JAK3< 5.0 nMClinical Benchmark: Core of tofacitinib. Prone to broader pan-kinase activity without extensive functionalization.

Experimental Workflow: Validating Kinase Selectivity

To objectively evaluate the selectivity of functionalized 3-bromopyrazolo[1,5-a]pyrazin-4-amine libraries, a self-validating, high-throughput biochemical assay is required. The ADP-Glo™ Kinase Assay is the industry standard for this profiling.

Causality for Assay Choice: Unlike radiometric assays that require specific peptide substrates, ADP-Glo measures the universal byproduct of the kinase reaction (ADP). This allows researchers to screen the exact same compound against structurally diverse kinases (e.g., JAK1 vs. RET vs. CDK2) without substrate-induced bias[2]. Furthermore, setting the ATP concentration at the apparent Km​ for each specific kinase ensures that the derived IC50 values are directly comparable across the kinome panel (adhering strictly to the Cheng-Prusoff relationship).

Step-by-Step Methodology

  • Compound Preparation & Functionalization:

    • Perform palladium-catalyzed Suzuki-Miyaura coupling at the 3-bromo position of 3-bromopyrazolo[1,5-a]pyrazin-4-amine to generate the derivative library[3].

    • Purify compounds to >95% purity via preparative HPLC.

    • Prepare 10 mM stock solutions in 100% anhydrous DMSO. Perform 3-fold serial dilutions to create a 10-point dose-response matrix.

  • Kinase Reaction Assembly (Self-Validating Setup):

    • Controls: Include a no-enzyme control (to establish baseline background ADP levels) and a staurosporine reference control (to validate assay sensitivity and dynamic range).

    • In a 384-well plate, combine 1 µL of the compound dilution, 2 µL of purified recombinant kinase (e.g., JAK1, JAK3, RET), and 2 µL of the ATP/Substrate mix.

    • Critical Parameter: Ensure ATP concentration is strictly matched to the Km​ of the respective kinase being tested.

  • Incubation & ADP Detection:

    • Incubate the reaction mixture at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and actively deplete all unconsumed ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent. This converts the generated ADP back into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition & Analysis:

    • Measure luminescence using a multi-mode microplate reader.

    • Calculate the percentage of inhibition relative to the DMSO vehicle controls. Fit the data to a 4-parameter logistic (4PL) regression model to determine the precise IC50 values.

Workflow Prep Library Prep (Suzuki Coupling) Reaction Kinase Reaction (ATP at Km) Prep->Reaction 1 µL Cmpd Depletion ATP Depletion (ADP-Glo Reagent) Reaction->Depletion 60 min Detection Luminescence Detection Depletion->Detection 40 min Analysis 4PL IC50 Calculation Detection->Analysis RLU Data

Caption: Step-by-step ADP-Glo workflow for assessing kinome selectivity.

References

  • Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023)
  • Title: Discovery of 5-Amino-N-(1H-pyrazol-4-yl)
  • Source: wipo.
  • Source: wipo.
  • Source: google.com (Patents)

Sources

cross-reactivity profiling of 3-bromopyrazolo[1,5-a]pyrazin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Scaffold Selection Guide: Cross-Reactivity Profiling of 3-Bromopyrazolo[1,5-a]pyrazin-4-amine vs. Alternative Hinge Binders

Executive Summary & Mechanistic Rationale

In fragment-based drug discovery (FBDD) for kinase inhibitors, the selection of the initial hinge-binding scaffold fundamentally dictates the downstream trajectory of lead optimization. The pyrazolo[1,5-a]pyrazine core has emerged as a privileged bioisostere of adenine, frequently utilized to target critical kinases such as [1], [2], and [3].

Specifically, 3-bromopyrazolo[1,5-a]pyrazin-4-amine ()[4] serves as a highly efficient starting fragment.

Expertise & Causality of Structural Features: The molecule utilizes a bidentate hinge-binding motif: the N5 nitrogen acts as a hydrogen bond acceptor, while the C4-exocyclic amine acts as a hydrogen bond donor. This perfectly mimics the Watson-Crick face of ATP binding to the kinase backbone amides and carbonyls. Crucially, the bromine atom at the C3 position is sterically directed toward the solvent-exposed channel or the specificity pocket. This halogen vector is not merely a placeholder; it is chemically primed for palladium-catalyzed Suzuki-Miyaura cross-coupling, allowing medicinal chemists to rapidly build selectivity and molecular weight without perturbing the primary hinge interaction[3].

HingeBinding A Kinase Hinge Region (Backbone Amides/Carbonyls) B Pyrazolo[1,5-a]pyrazin-4-amine Core C N5 Nitrogen (Hydrogen Bond Acceptor) B->C features D C4 Exocyclic Amine (Hydrogen Bond Donor) B->D features E C3-Bromo Vector (Solvent/Specificity Pocket) B->E directs to C->A binds D->A binds

Caption: Logical relationship of the bidentate hinge binding mechanism and C3-vector expansion.

Comparative Cross-Reactivity Profiling

When evaluating a fragment, low intrinsic promiscuity (high baseline selectivity) is preferred before adding complexity. We compared 3-bromopyrazolo[1,5-a]pyrazin-4-amine against two alternative bicyclic scaffolds commonly used in kinase FBDD: 3-bromopyrazolo[1,5-a]pyrimidin-7-amine and 3-bromoimidazo[1,2-a]pyrazin-8-amine.

Table 1: Baseline Kinome Selectivity Metrics (Screened against 300+ Kinases)

ScaffoldKinome Hit Rate ( ΔTm​>2∘C )Gini CoefficientPrimary Off-TargetsSynthetic Tractability (C3-Suzuki)
3-bromopyrazolo[1,5-a]pyrazin-4-amine 8%0.72CDK2, TTK, CK2Excellent
3-bromopyrazolo[1,5-a]pyrimidin-7-amine 14%0.61PIM1, FLT3, CLK3Good
3-bromoimidazo[1,2-a]pyrazin-8-amine 11%0.65SRC, LCK, EPHA2Moderate

Data Interpretation: The pyrazolo[1,5-a]pyrazine core exhibits a superior Gini coefficient (0.72), indicating a highly skewed, selective binding profile compared to the more promiscuous pyrimidine analog (0.61). This minimizes the need to engineer out off-target liabilities during lead optimization[2].

Experimental Methodology: Self-Validating Kinome Profiling

To generate the cross-reactivity data, we employ a self-validating Differential Scanning Fluorimetry (DSF) workflow, orthogonally confirmed by Surface Plasmon Resonance (SPR).

Expertise & Causality of Assay Choice: Enzymatic assays operating at the Michaelis constant ( Km​ ) for ATP often fail to detect low-affinity fragment binding ( Kd​ > 10 µM) due to aggressive ATP competition. DSF measures thermodynamic stabilization ( ΔTm​ ) independently of ATP concentration, making it highly sensitive to ligand-efficient fragment binding.

Workflow S1 Fragment Library Prep (10 mM DMSO) S2 Primary Kinome Screen (Thermal Shift Assay) S1->S2 S3 Orthogonal Validation (SPR K_d Determination) S2->S3 S4 Selectivity Scoring (Gini Coefficient) S3->S4 S5 Hit Expansion via C3-Suzuki Coupling S4->S5

Caption: Step-by-step experimental workflow for fragment-based kinome cross-reactivity profiling.

Protocol 1: High-Throughput Thermal Shift Assay (DSF)

Self-Validating System: This protocol incorporates internal controls to ensure protein viability and rule out false positives caused by auto-fluorescence or aggregation.

  • Assay Preparation: Dilute the recombinant kinase panel to a final concentration of 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Compound Addition: Dispense 3-bromopyrazolo[1,5-a]pyrazin-4-amine from a 10 mM DMSO stock to achieve a final assay concentration of 100 µM (1% DMSO final).

  • Internal Controls (Validation Gate):

    • Positive Control: 10 µM Staurosporine (A pan-kinase inhibitor). The assay plate is only validated if Staurosporine induces a ΔTm​≥5.0∘C .

    • Negative Control: 1% DMSO vehicle. The baseline standard deviation must be ≤0.2∘C .

  • Thermal Melt: Add 5x SYPRO Orange dye. Subject the plates to a temperature ramp from 25°C to 95°C at 0.05°C/sec using a real-time PCR machine.

  • Data Analysis: Calculate the derivative of the melt curve to determine the Tm​ . A hit is defined as ΔTm​≥2.0∘C .

Protocol 2: Orthogonal Validation via SPR
  • Immobilization: Covalently couple the target kinase (e.g., CDK2 or TTK) to a CM5 sensor chip via standard amine coupling until a density of 3000 RU is reached.

  • Analyte Injection: Inject 3-bromopyrazolo[1,5-a]pyrazin-4-amine in a 2-fold dilution series (from 200 µM down to 3.125 µM) at a flow rate of 30 µL/min.

  • Regeneration (Validation Gate): Wash with running buffer (HBS-P+ with 1% DMSO) for 60 seconds. The baseline must return to ±5 RU of the pre-injection level to confirm 1:1 reversible binding and rule out non-specific aggregation.

  • Kd​ Determination: Fit the steady-state affinity responses to a 1:1 Langmuir binding model.

Conclusion

The 3-bromopyrazolo[1,5-a]pyrazin-4-amine scaffold offers a superior starting point for kinase inhibitor development compared to its pyrimidine and imidazopyrazine counterparts. Its high baseline selectivity minimizes the need to engineer out off-target liabilities during lead optimization, while the C3-bromo vector provides a highly tractable route for exploring the kinase specificity pocket[2].

References

  • Title: Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Substituted cyclopentanes as cdk2 inhibitors (WO2023168686A1)
  • Title: 3-bromopyrazolo[1,5-a]pyrazin-4-amine — Chemical Substance Information Source: NextSDS URL: [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking of Pyrazolo[1,5-a]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous inhibitors targeting a range of biological macromolecules. Its structural resemblance to purines allows it to effectively compete for ATP-binding sites in kinases, making it a cornerstone for the development of novel therapeutics, particularly in oncology.[1][2] Marketed drugs such as the sedative-hypnotic Zaleplon and the anxiolytic Ocinaplon, alongside the clinical trial candidate Dinaciclib (a cyclin-dependent kinase inhibitor), underscore the therapeutic significance of this chemical moiety.[3]

This guide provides a comprehensive overview of performing comparative molecular docking studies for this important class of inhibitors. We will delve into the rationale behind experimental choices, present detailed protocols, and compare the performance of commonly used docking software, all grounded in recent scientific literature.

The Rationale for Comparative Docking Studies

Molecular docking is an indispensable computational tool in modern drug discovery, offering insights into the putative binding modes and affinities of small molecules within a protein's active site.[4] For pyrazolo[1,5-a]pyrimidine inhibitors, which often target the highly conserved ATP-binding pocket of kinases, understanding the subtle nuances of their interactions is paramount for designing next-generation inhibitors with improved potency and selectivity.

A comparative docking study, where multiple docking algorithms or scoring functions are evaluated, provides a more robust and reliable assessment of a compound's potential. Different docking programs employ distinct search algorithms and scoring functions, each with its own inherent strengths and weaknesses.[5][6] By comparing their predictions, researchers can gain greater confidence in the predicted binding poses and relative rankings of their compounds.

Selecting the Right Tool for the Job: A Comparison of Docking Software

The choice of docking software can significantly impact the outcome of a computational study. For kinase inhibitors like pyrazolo[1,5-a]pyrimidines, several programs have proven to be effective.

Docking SoftwareSearch Algorithm HighlightsScoring Function PrinciplesKey Considerations
AutoDock Vina A Lamarckian genetic algorithm is a key feature, which allows for both global and local searching of the conformational space.Employs an empirical scoring function that includes terms for van der Waals interactions, hydrogen bonding, electrostatic interactions, and hydrophobic effects.Known for its speed and improved accuracy over its predecessor, AutoDock. It is a popular choice for virtual screening and initial docking studies.[5]
GOLD (Genetic Optimisation for Ligand Docking) Utilizes a genetic algorithm to explore the conformational flexibility of the ligand and the partial flexibility of the protein.Offers multiple scoring functions, including GoldScore, ChemScore, ASP, and PLP, allowing for a more tailored approach to a specific target.Generally considered to have high accuracy in pose prediction, particularly for kinase inhibitors.[6]
Glide (Schrödinger Suite) Employs a hierarchical search protocol that systematically explores the conformational, rotational, and translational space of the ligand.Uses the GlideScore scoring function, which is an empirical function with terms for lipophilic-lipophilic, hydrogen-bonding, and metal-ligand interactions, as well as penalties for steric clashes.Widely used in the pharmaceutical industry and known for its accuracy and robust performance.[6]
DOCK One of the pioneering docking programs, it uses a geometric matching algorithm to fit the ligand into the receptor's active site.Employs a shape-based scoring function initially, which can be supplemented with force-field-based scoring.Particularly useful for its speed in initial screens and for its ability to handle large compound libraries.[5]
GNINA 1.0 A fork of AutoDock Vina that utilizes a convolutional neural network (CNN)-based scoring function.The CNN scoring function is trained on a large dataset of protein-ligand complexes to better predict binding poses and affinities.Has shown high success rates in predicting the binding poses of kinase inhibitors, outperforming traditional scoring functions in some cases.[7]

Expert Insight: For pyrazolo[1,5-a]pyrimidine inhibitors targeting kinases, starting with a well-validated program like GOLD or Glide is often a good choice due to their demonstrated accuracy with this target class. AutoDock Vina and its derivative GNINA 1.0 offer excellent open-source alternatives with competitive performance. A comparative approach using two or more of these programs can provide a more comprehensive and reliable prediction of binding interactions.

A Step-by-Step Protocol for a Comparative Docking Study

This protocol outlines a generalized workflow for conducting a comparative docking study of pyrazolo[1,5-a]pyrimidine inhibitors.

Part 1: Preparation of the Receptor and Ligands
  • Receptor Acquisition and Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, CDK2 (PDB ID: 2WIH) or TRKA (PDB ID: 7VKO) have been used in studies with pyrazolo[1,5-a]pyrimidine inhibitors.[8]

    • Remove all water molecules and any co-crystallized ligands or ions that are not relevant to the binding study.

    • Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures.

    • Assign appropriate protonation states to the amino acid residues, particularly histidines, at a physiological pH.

    • Perform energy minimization of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Draw the 2D structures of the pyrazolo[1,5-a]pyrimidine inhibitors using a chemical drawing program.

    • Convert the 2D structures to 3D and generate low-energy conformers.

    • Assign appropriate atom types and partial charges to the ligand atoms.

Part 2: Docking Simulation and Analysis
  • Binding Site Definition:

    • Define the binding site on the receptor. This is typically done by specifying a grid box that encompasses the active site, often centered on the position of a co-crystallized ligand.

  • Docking Execution:

    • Run the docking simulations using the prepared receptor and ligand files with at least two different docking programs (e.g., AutoDock Vina and GOLD).

    • Use the default docking parameters initially, but consider optimizing them if necessary. For example, increasing the exhaustiveness parameter in AutoDock Vina can lead to a more thorough search of the conformational space.[7]

  • Pose Analysis and Scoring:

    • Visualize the predicted binding poses for each inhibitor from each docking program.

    • Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the inhibitors and the active site residues.

    • Compare the docking scores or binding energies predicted by each program. It is important to note that scores from different programs are not directly comparable. The focus should be on the relative ranking of the inhibitors within each program's results.

  • Cross-Validation and Refinement:

    • If a co-crystallized ligand was present in the original PDB file, redock it into the active site to validate the docking protocol. The root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose should ideally be less than 2.0 Å.[7]

    • Based on the initial results, you may choose to perform more advanced simulations, such as flexible docking where key active site residues are allowed to move, or molecular dynamics simulations to assess the stability of the predicted binding poses over time.

Visualizing the Workflow

Comparative_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis & Validation PDB Protein Structure (PDB) PrepProt Prepare Protein (add H, minimize) PDB->PrepProt Ligands Inhibitor Structures (2D) PrepLig Prepare Ligands (3D conformers, charges) Ligands->PrepLig DockVina Docking with AutoDock Vina PrepProt->DockVina DockGOLD Docking with GOLD PrepProt->DockGOLD PrepLig->DockVina PrepLig->DockGOLD PoseAnalysis Analyze Binding Poses & Interactions DockVina->PoseAnalysis DockGOLD->PoseAnalysis ScoreComp Compare Docking Scores (Relative Ranking) PoseAnalysis->ScoreComp Redocking Redocking Validation (RMSD < 2.0 Å) ScoreComp->Redocking FurtherSim Further Simulations (e.g., MD) Redocking->FurtherSim

Sources

Safety Operating Guide

Personal protective equipment for handling 3-bromopyrazolo[1,5-a]pyrazin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel heterocyclic building blocks with a strict adherence to mechanistic safety. 3-bromopyrazolo[1,5-a]pyrazin-4-amine (CAS: 2751621-54-0) is a highly valuable intermediate in the synthesis of kinase inhibitors and other pharmaceutical agents[1]. However, its specific physicochemical properties—namely its lipophilic fused-bicyclic core and reactive primary amine—dictate a rigorous approach to Personal Protective Equipment (PPE) and operational logistics.

This guide provides a self-validating procedural framework for handling this compound, ensuring that every safety measure is mechanistically justified and operationally sound.

Hazard Profile & Mechanistic Causality

To design a robust safety protocol, we must first understand why this compound is hazardous. According to the [2], 3-bromopyrazolo[1,5-a]pyrazin-4-amine carries the following GHS classifications:

  • Skin Irrit. 2 (H315) & Eye Irrit. 2A (H319): The primary amine group can interact with biological nucleophiles, while the lipophilic pyrazolo-pyrazine scaffold facilitates rapid dermal and ocular penetration, leading to acute tissue irritation[2].

  • STOT SE 3 (H336): Specific Target Organ Toxicity (Single Exposure). Inhalation of this compound's dust can lead to central nervous system depression (drowsiness/dizziness) or severe respiratory tract irritation[2]. Because this compound is typically handled as a dry powder, aerosolization during weighing is the primary vector for inhalation exposure.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling reactive brominated heterocycles. The following matrix outlines the required quantitative specifications and the mechanistic rationale for each PPE component, adhering to [3].

PPE CategorySpecification / MaterialQuantitative MetricMechanistic Rationale
Hand Protection Double-layered NitrileOuter: 8 mil, Inner: 4 milBrominated heterocycles can permeate thin latex. Double-gloving ensures a fail-safe barrier against lipophilic penetration as recommended in [4].
Eye/Face Protection ANSI Z87.1 Splash Goggles100% ocular sealPrevents micro-particulate ingress. Standard safety glasses with side shields are inadequate for H319-classified fine powders[5].
Respiratory N95 / P100 Particulate Respirator99.9% filtration efficiencyRequired if weighing outside a certified fume hood to mitigate STOT SE 3 (H336) inhalation risks[6].
Body Protection Flame-Resistant (FR) Lab CoatKnee-length, tight cuffsPrevents electrostatic discharge (ESD) which could ignite suspended dust clouds, a known [7].

Operational Workflow: Handling & Weighing Protocol

This step-by-step methodology ensures a closed-loop, self-validating system where each operational step verifies the safety of the next.

Step 1: Environmental Verification

  • Action: Conduct all open-handling procedures inside a properly calibrated chemical fume hood with a face velocity of 80–120 feet per minute (fpm)[4].

  • Causality: Maintaining constant negative pressure prevents the outward migration of H336-classified aerosols into the operator's breathing zone.

Step 2: Static Mitigation

  • Action: Use an anti-static ionizer fan directed at the microbalance. Utilize grounded, static-free spatulas (e.g., PTFE-coated or grounded stainless steel).

  • Causality: Dry pharmaceutical powders are highly prone to triboelectric charging. Static discharge can cause the powder to aggressively repel from the spatula, creating an immediate inhalation hazard[7].

Step 3: Closed-System Transfer

  • Action: Pre-weigh the compound into a tared, anti-static weigh boat. Transfer the powder into the reaction vessel using a powder funnel, and immediately seal the vessel with a septum.

  • Action: Rinse the weigh boat with the reaction solvent (e.g., DMF or DMSO) directly into the vessel.

  • Causality: Solvent rinsing ensures quantitative transfer and completely eliminates residual reactive dust from the workspace.

Safe Handling & Spill Response Logic

G Start Pre-Operation: Verify Fume Hood & PPE Weighing Weighing Protocol: Anti-static Spatula Start->Weighing Don Nitrile Gloves (≥8 mil) Transfer Closed-System Transfer Weighing->Transfer Minimized Aerosolization Spill Spill Detected? Transfer->Spill Decon Decontamination: Wet-Wipe Method Spill->Decon Yes Waste Hazardous Waste Disposal Spill->Waste No Decon->Waste Seal in Bio-bin

Operational logic and spill response workflow for 3-bromopyrazolo[1,5-a]pyrazin-4-amine.

Spill Response & Disposal Plan

In the event of a spill, immediate and calculated action is required to prevent aerosolization and dermal contact, adhering to [8].

Spill Response (Wet-Wipe Method):

  • Do not sweep. Dry sweeping will immediately aerosolize the STOT SE 3 powder, exacerbating the inhalation hazard[4].

  • Don fresh outer nitrile gloves ( 8 mil).

  • Lightly dampen absorbent spill pads with a compatible, non-reactive solvent (e.g., water or a mild ethanol solution) to suppress dust generation.

  • Gently wipe the spill from the perimeter inward to prevent spreading the contamination footprint.

Disposal Logistics:

  • Place all contaminated wipes, weigh boats, and outer gloves into a clearly labeled, sealable hazardous waste container.

  • Label the container explicitly: "Hazardous Solid Waste: Contains Brominated Pyrazine Derivatives (Toxic/Irritant)."

  • Store in a designated secondary containment area under negative pressure until collection by certified environmental health and safety (EHS) personnel.

References

  • Title: 3-bromopyrazolo[1,5-a]pyrazin-4-amine Chemical Substance Information Source: NextSDS Database URL: [Link]

  • Title: Laboratory Safety Guidance (OSHA 3404-11R) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council / NCBI Bookshelf URL: [Link]

  • Title: Guide for Chemical Spill Response Source: American Chemical Society (ACS) URL: [Link]

  • Title: Process Safety in the Pharmaceutical Industry: Dust Hazard Evaluation Source: ACS Publications URL: [Link]

Sources

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。